molecular formula C25H27NO2 B132201 alpha-Hydroxy-N-desmethyltamoxifen CAS No. 162070-61-3

alpha-Hydroxy-N-desmethyltamoxifen

Cat. No.: B132201
CAS No.: 162070-61-3
M. Wt: 373.5 g/mol
InChI Key: GREXPZNIZPCGIV-IZHYLOQSSA-N
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Description

alpha-Hydroxy-N-desmethyltamoxifen is a critical oxidative metabolite in the study of the widely used breast cancer drug tamoxifen. Research has established it as a proximate carcinogen in the metabolic activation pathway of its parent compound, N-desmethyltamoxifen . The compound undergoes further enzymatic esterification, primarily via sulfation, to form a reactive electrophilic species capable of binding to DNA . Studies characterizing this pathway have identified (E)-alpha-(deoxyguanosin-N2-yl)-N-desmethyltamoxifen as the major DNA adduct formed both in vitro and in vivo . This genotoxic mechanism is a primary area of investigation for understanding the side effects of tamoxifen, including its role in increasing the risk of endometrial cancer in women and inducing liver tumors in rodent models . While tamoxifen itself is not genotoxic, its activation through alpha-hydroxylated metabolites like alpha-Hydroxy-N-desmethyltamoxifen is a key focus of toxicological and pharmacological research . The comparative study of DNA adduct formation and the investigation of detoxification pathways across species provide vital insights into the safety profile of tamoxifen and related selective estrogen receptor modulators (SERMs) . This compound is intended for research purposes only, specifically for use in studies investigating drug metabolism, chemical carcinogenesis, and DNA adduct formation. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREXPZNIZPCGIV-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344152
Record name (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162070-61-3
Record name alpha-Hydroxytamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

alpha-Hydroxy-N-desmethyltamoxifen mechanism of action

Technical Guide: Mechanism of Action and Bioactivation of -Hydroxy-N-desmethyltamoxifen

Executive Summary


-Hydroxy-N-desmethyltamoxifenproximate carcinogen

Unlike Endoxifen (4-hydroxy-N-desmethyltamoxifen), which is the principal driver of therapeutic efficacy,

genotoxicity1

Chemical Identity and Metabolic Formation[1][2][3][4][5]

Structural Distinction

It is critical to distinguish between the therapeutic and genotoxic isomers of hydroxylated N-desmethyltamoxifen:

  • Endoxifen (4-OH-NDM-Tam): Hydroxylation at the phenyl ring (position 4). High ER affinity; Therapeutic.

  • 
    -OH-NDM-Tam:  Hydroxylation at the ethyl side chain (
    
    
    -carbon).[2] Moderate ER affinity; Genotoxic .
Biosynthetic Pathway

The formation of

  • N-Demethylation: Tamoxifen is converted to N-desmethyltamoxifen primarily by CYP3A4 and CYP3A5 .[3] This is the major primary metabolic route.

  • 
    -Hydroxylation:  N-desmethyltamoxifen undergoes hydroxylation at the allylic 
    
    
    -carbon of the ethyl side chain. This reaction is catalyzed predominantly by CYP3A4 .

Note on Stereochemistry: The

(R)-enantiomer4

Mechanism of Action: Bioactivation and Genotoxicity[3][5][6]

The "action" of this metabolite is defined by its transformation into a reactive electrophile. This process is the classic mechanism for Tamoxifen-induced hepatocarcinogenicity observed in rodent models.

Phase II Conjugation (Sulfation)
Sulfotransferases (SULTs)SULT2A15
  • Reaction: SULT2A1 transfers a sulfate group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the

    
    -hydroxyl group.
    
  • Product:

    
    -Sulfoxy-N-desmethyltamoxifen.[6]
    
Carbocation Generation

The sulfate group is an excellent leaving group. In an aqueous physiological environment, the sulfate ester undergoes spontaneous solvolysis (heterolytic cleavage).

  • Mechanism: Loss of

    
     generates a resonance-stabilized carbocation  at the 
    
    
    -position.
  • Reactivity: This carbocation is a "hard" electrophile capable of attacking nucleophilic centers in DNA.

DNA Adduct Formation

The carbocation preferentially attacks the exocyclic amino group of guanine bases.

  • Target:

    
    -position of Deoxyguanosine (dG).
    
  • Major Adduct: (E)-

    
    -(deoxyguanosin-
    
    
    -yl)-N-desmethyltamoxifen
    .[1][6]
  • Consequence: These bulky DNA adducts can cause polymerase stalling, replication errors, and G

    
    T transversions, initiating mutagenesis.
    

Visualization of Metabolic Divergence

The following diagram illustrates the critical split between the therapeutic pathway (Endoxifen) and the toxicological pathway (

TamoxifenMetabolismTamoxifenTamoxifenNDMN-desmethyltamoxifen(Major Metabolite)Tamoxifen->NDMCYP3A4/5(Demethylation)EndoxifenEndoxifen(4-OH-NDM-Tam)Therapeutic EfficacyNDM->EndoxifenCYP2D6(4-Hydroxylation)AlphaMetabolitealpha-Hydroxy-N-desmethyltamoxifen(Proximate Carcinogen)NDM->AlphaMetaboliteCYP3A4(alpha-Hydroxylation)Sulfatealpha-Sulfoxy-NDM-Tam(Unstable Ester)AlphaMetabolite->SulfateSULT2A1(Sulfation)CarbocationCarbocation Intermediate(Electrophile)Sulfate->CarbocationSpontaneous(-SO4)DNA_AdductDNA Adduct(dG-N2-NDM-Tam)Carbocation->DNA_AdductCovalent Bindingto DNA (dG)

Figure 1: Divergent metabolic pathways of N-desmethyltamoxifen leading to efficacy (Endoxifen) vs. toxicity (

746891011

Experimental Protocols

Protocol: Detection of DNA Adducts via P-Postlabeling

The gold standard for detecting the specific adducts formed by



Reagents:

  • Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD).

  • Nuclease P1.

  • [

    
    -
    
    
    P]ATP (>3000 Ci/mmol).
  • T4 Polynucleotide Kinase (T4 PNK).

Workflow:

  • DNA Digestion:

    • Incubate

      
       of isolated genomic DNA with MN and SPD at 
      
      
      for 4 hours.
    • Result: Release of deoxyribonucleoside 3'-monophosphates (dNMPs).

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat digest with Nuclease P1 for 45 min.

    • Mechanism:[12][2][13][14][15][16] Nuclease P1 dephosphorylates normal nucleotides to nucleosides but is inhibited by bulky adducts. Adducts remain as dinucleotides or modified dNMPs.

  • Radiolabeling:

    • Incubate the enriched fraction with [

      
      -
      
      
      P]ATP and T4 PNK.
    • Action: Transfers

      
      P to the 5'-hydroxyl of the adducted nucleotides.
      
  • Separation (TLC):

    • Apply sample to PEI-cellulose TLC plates.

    • Perform multidimensional chromatography using high-salt urea solvents to separate adducts from residual normal nucleotides.

  • Quantification:

    • Expose plates to a phosphorimager screen.

    • Compare spot intensity against a known standard (e.g., [

      
      P]ATP) to calculate Relative Adduct Labeling (RAL).
      
Protocol: In Vitro Bioactivation Assay

To confirm the mechanism of action (sulfation-dependency), this assay uses SULT inhibition.

Workflow:

  • Incubation System: Prepare reaction mixture containing:

    • Substrate:

      
      -OH-NDM-Tam (
      
      
      ).
    • Enzyme Source: Rat liver cytosol or recombinant human SULT2A1.

    • Cofactor: PAPS (

      
      ).
      
    • Target: Calf Thymus DNA (

      
      ).
      
    • Buffer: Tris-HCl pH 7.4 with

      
      
      
      
      .
  • Control Group: Include a specific SULT inhibitor (e.g., Pentachlorophenol) or omit PAPS.

  • Reaction: Incubate at

    
     for 60 minutes.
    
  • Termination: Stop reaction by phenol-chloroform extraction to isolate DNA.

  • Analysis: Analyze DNA for adducts using LC-MS/MS or Postlabeling.

    • Validation Criteria: Adduct formation must be significantly reduced in the absence of PAPS or presence of SULT inhibitor.

Comparative Data: Efficacy vs. Toxicity

The following table summarizes the pharmacological distinction between the major metabolites.

FeatureEndoxifen

-Hydroxy-N-desmethyltamoxifen
Primary Structure 4-Hydroxylated

-Hydroxylated (Side chain)
ER Binding Affinity High (approx.[7] 100x Tamoxifen)Moderate (approx. 1-10x Tamoxifen)
Major Enzyme CYP2D6CYP3A4
Bioactivation Minimal (Stable)High (Sulfation

Carbocation)
Primary Risk Low (Therapeutic)High (Genotoxic/Mutagenic)
DNA Adduct Negligible(E)-

-(dG-

)-NDM-Tam

References

  • Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo. Source: Chemical Research in Toxicology (2000). URL:[Link]

  • Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells. Source: Chemical Research in Toxicology (2004).[16] URL:[Link]

  • Endoxifen and other metabolites of tamoxifen inhibit human hydroxysteroid sulfotransferase 2A1 (hSULT2A1). Source:[5] Drug Metabolism and Disposition (2014). URL:[Link]

  • Reduced genotoxicity of [D5-ethyl]-tamoxifen implicates alpha-hydroxylation of the ethyl group as a major pathway of tamoxifen activation to a liver carcinogen. Source:[2] Carcinogenesis (1994).[2] URL:[Link]

Sources

biological activity of alpha-Hydroxy-N-desmethyltamoxifen

Biological Activity & Genotoxic Mechanism of -Hydroxy-N-desmethyltamoxifen[1][2][3][4][5][6]

Executive Summary


Endoxifen

genotoxic pathway

This guide provides a technical deep-dive into the formation, stereoselective bioactivation, and DNA-adduct forming potential of

Chemical Identity & Metabolic Formation[2][3][4][7][8][9]

Structural Distinction

It is imperative to distinguish

  • Endoxifen (Therapeutic): Hydroxylation occurs on the phenyl ring (position 4), increasing affinity for the Estrogen Receptor (ER).

  • 
    -OH-NDM (Genotoxic):  Hydroxylation occurs at the allylic 
    
    
    -carbon
    of the ethyl side chain. This position is chemically labile, prone to leaving-group activation and carbocation formation.
Biosynthetic Pathway
  • Route A:

    
    -Hydroxylation of the major metabolite N-desmethyltamoxifen (NDM).[1]
    
  • Route B: N-Demethylation of

    
    -hydroxytamoxifen (
    
    
    -OHT).
Visualization: Metabolic Divergence (Therapeutic vs. Toxic)

TamoxifenMetabolismTamTamoxifenNDMN-desmethyltamoxifen(Major Circulating Metabolite)Tam->NDMCYP3A4AlphaOHTα-HydroxytamoxifenTam->AlphaOHTCYP3A4 (Minor)AlphaOHNDMα-Hydroxy-N-desmethyltamoxifen(Genotoxic Precursor)NDM->AlphaOHNDMα-Hydroxylation(CYP3A4)EndoxifenEndoxifen(4-OH-N-desmethyltamoxifen)(Therapeutic Active)NDM->EndoxifenCYP2D6(4-Hydroxylation)AlphaOHT->AlphaOHNDMN-DemethylationDNA_AdductDNA Adducts(dG-N2-alkylation)AlphaOHNDM->DNA_AdductSULT Activation

Figure 1: The metabolic bifurcation of Tamoxifen. Note the separation between the 4-hydroxylation pathway (green, therapeutic) and the

Biological Activity: Mechanism of Genotoxicity[2][4][5]

The biological activity of

proximate carcinogen
Sulfotransferase (SULT) Activation

The hydroxyl group at the

  • Esterification: SULT enzymes transfer a sulfate group to the

    
    -hydroxyl, creating 
    
    
    -sulfoxy-N-desmethyltamoxifen.
  • Leaving Group: The sulfate is an excellent leaving group.

  • Carbocation Formation: Spontaneous loss of the sulfate ion generates a resonance-stabilized carbocation.

  • DNA Alkylation: The electrophilic carbocation attacks the exocyclic amino group of guanine (

    
    -position) in DNA.
    
Stereoselective Toxicity (The R-Isomer Danger)

Research indicates a profound stereoselectivity in this biological activity.

  • R-(+)-Isomer: This enantiomer is a superior substrate for sulfotransferases. In rat hepatocyte assays, the R-isomer generates approximately 10-fold higher levels of DNA adducts compared to the S-isomer.[2]

  • S-(-)-Isomer: Poorly sulfated, resulting in significantly lower genotoxic potential.

Visualization: The Adduct Formation Cascade

AdductMechanismAlphaOHNDMα-Hydroxy-N-desmethyltamoxifen(Substrate)Sulfateα-Sulfoxy-NDM(Unstable Intermediate)AlphaOHNDM->SulfateSulfationSULTSulfotransferase(SULT2A1)SULT->SulfateCarbocationElectrophilic CarbocationSulfate->Carbocation-SO4 (Spontaneous)Adduct(E)-α-(deoxyguanosin-N2-yl)-NDM(Mutagenic Lesion)Carbocation->AdductCovalent BindingGuanineDeoxyguanosine (DNA)Guanine->AdductNucleophilic Attack

Figure 2: The bioactivation pathway of

Comparative Profile: Efficacy vs. Toxicity

To assist drug developers in risk assessment, the following table contrasts

FeatureEndoxifen (Therapeutic)

-Hydroxy-N-desmethyltamoxifen (Toxic)
Hydroxylation Site Phenyl Ring (Position 4)Ethyl Side Chain (

-Carbon)
ER Affinity High (~100x Tamoxifen)Low to Moderate
Reactivity Stable PhenolLabile Allylic Alcohol
Primary Clearance Glucuronidation / EliminationSulfation

DNA Adducts
Key Risk Minimal GenotoxicityHigh Genotoxicity (Hepatocarcinogenicity)
Major Adduct None significant(E)-

-(deoxyguanosin-

-yl)-NDM

Experimental Protocols

For researchers characterizing this metabolite, the following protocols are the field standards for synthesis and detection.

Protocol: Detection of DNA Adducts via P-Postlabeling

This is the gold standard for detecting the low-frequency adducts formed by

Reagents:

  • Micrococcal nuclease (MN), Spleen phosphodiesterase (SPD).

  • T4 Polynucleotide Kinase (T4-PNK).

  • 
     (Specific activity > 3000 Ci/mmol).
    

Workflow:

  • DNA Digestion: Incubate

    
     of isolated hepatic DNA with MN and SPD at 
    
    
    for 4 hours to generate deoxyribonucleoside 3'-monophosphates.
  • Adduct Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1 to dephosphorylate normal nucleotides (A, G, C, T) while leaving bulky adducts phosphorylated.

  • Labeling: Incubate the enriched fraction with T4-PNK and

    
     to transfer the radiolabel to the 5'-position of the adducts.
    
  • Separation: Perform multidimensional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

    • D1: 1.0 M Sodium phosphate, pH 6.0.

    • D3: 3.5 M Lithium formate, 8.5 M Urea, pH 3.5.

    • D4: 0.8 M Lithium chloride, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0.

  • Quantification: Expose plates to a phosphorimager screen. Adduct levels are calculated as Relative Adduct Labeling (RAL).

Protocol: Stereoselective Synthesis & Separation

To study the R vs S isomer toxicity, chemical resolution is required.

  • Precursor: Start with N-desmethyltamoxifen.[2][1][3][4][5]

  • Derivatization: React with (-)-camphanic chloride to form diastereomeric camphanate esters.

  • HPLC Separation: Separate diastereomers using normal-phase HPLC (Silica column, Hexane/EtOAc gradient).

  • Hydrolysis: Mild alkaline hydrolysis (LiOH/MeOH) yields pure R-(+) and S-(-)

    
    -OH-NDM enantiomers.
    
  • Validation: Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy.

References

  • Osborne, M. R., et al. (2004).

    
    -Hydroxy-N-desmethyltamoxifen: The R-Isomer Forms More DNA Adducts in Rat Liver Cells.[2] Chemical Research in Toxicology.[6][7][8] Link
    
  • Phillips, D. H. (2001).[8] Understanding the genotoxicity of tamoxifen? Carcinogenesis.[1][6][7][9][10][8] Link

  • Beland, F. A., et al. (2004). Tamoxifen-DNA Adduct Formation in Monkeys and Rats.[4] Chemical Research in Toxicology.[6][7][8] Link

  • Boocock, D. J., et al. (2002). Alpha-Hydroxytamoxifen and Alpha-Hydroxy-N-desmethyltamoxifen are the Major Metabolites Responsible for DNA Adduct Formation in the Liver of Tamoxifen-Treated Rats.[2][3] Chemical Research in Toxicology.[6][7][8] Link

  • Sanchez, R. I., et al. (2011). Cytochrome P450 3A4-mediated N-demethylation of alpha-hydroxytamoxifen. Drug Metabolism and Disposition.[7][11][8][12] Link

role of alpha-Hydroxy-N-desmethyltamoxifen in tamoxifen metabolism

Technical Guide: The Role of -Hydroxy-N-desmethyltamoxifen in Tamoxifen Metabolism

Executive Summary: The "Dr. Jekyll and Mr. Hyde" of Tamoxifen

Tamoxifen (TAM) remains a cornerstone in the treatment of ER+ breast cancer, functioning primarily as a prodrug. While clinical efficacy is driven by the bioactivation to Endoxifen (4-hydroxy-N-desmethyltamoxifen) and 4-hydroxytamoxifen (4-OHT) , the drug’s safety profile is complicated by a parallel metabolic pathway leading to genotoxicity.


-Hydroxy-N-desmethyltamoxifen (

-OH-NDM)

proximate carcinogen

This guide details the mechanistic formation, specific toxicity pathways, and experimental protocols for isolating and characterizing

Metabolic Landscape & Pathway Mapping

Tamoxifen metabolism is a competition between bioactivation (efficacy) and toxification (genotoxicity). The liver cytochrome P450 system mediates both outcomes.

The Divergent Pathways
  • Efficacy Pathway: CYP2D6-mediated hydroxylation of the phenyl ring produces Endoxifen (high affinity for ER

    
    ).
    
  • Toxicity Pathway: CYP3A4-mediated hydroxylation of the allylic

    
    -carbon produces 
    
    
    -OH-NDM.
Pathway Visualization

The following diagram illustrates the bifurcation of Tamoxifen metabolism, highlighting the specific role of

TamoxifenMetabolismcluster_0Liver HepatocyteTAMTamoxifenNDMN-desmethyltamoxifen(Major Metabolite)TAM->NDMCYP3A4 (Major)CYP2D6 (Minor)EndoxifenEndoxifen(Therapeutic Active)NDM->EndoxifenCYP2D6(4-Hydroxylation)AlphaOH_NDMalpha-Hydroxy-NDM(Proximate Carcinogen)NDM->AlphaOH_NDMCYP3A4(alpha-Hydroxylation)SulfateO-Sulfated Ester(Reactive Electrophile)AlphaOH_NDM->SulfateSULTs(Sulfotransferase)DNA_AdductdG-N2-DNA Adduct(Genotoxicity)Sulfate->DNA_AdductCarbocationFormation

Figure 1: Divergence of Tamoxifen metabolism. Note the critical role of CYP3A4 in generating the

Mechanistic Toxicology: The Adduct Formation

The genotoxicity of

Structural Instability

The

  • Endoxifen: Stable phenol; high ER binding affinity.

  • 
    -OH-NDM:  Allylic alcohol; prone to ionization.
    
The Activation Cascade
  • Proximate Carcinogen Formation: CYP3A4 hydroxylates NDM to form

    
    -OH-NDM.
    
  • Ultimate Carcinogen Formation: Sulfotransferases (SULTs), specifically SULT2A1 in humans (and hydroxysteroid sulfotransferases in rats), transfer a sulfate group to the

    
    -hydroxyl.
    
  • Electrophilic Attack: The sulfate group is an excellent leaving group. Its departure generates a resonance-stabilized carbocation.

  • DNA Binding: This carbocation preferentially attacks the exocyclic amino group (

    
    ) of deoxyguanosine (dG) in DNA, forming the (E)-
    
    
    -(deoxyguanosin-
    
    
    -yl)-N-desmethyltamoxifen
    adduct.

Key Insight: This specific adduct is the major DNA lesion found in the livers of rats treated with Tamoxifen, linking

Experimental Characterization & Protocols

Isolating and quantifying


Comparative Properties Table
FeatureEndoxifen

-Hydroxy-N-desmethyltamoxifen
Molecular Formula


Precursor Ion (

)
374.2374.2
Hydroxylation Site Phenyl Ring (Para)Ethyl Side Chain (Alpha/Allylic)
Major Enzyme CYP2D6CYP3A4
Biological Role Efficacy (ER Antagonist)Toxicity (DNA Adduct Precursor)
Stability StableLabile (forms carbocation)
Protocol: In Vitro Generation using Liver Microsomes

To study the formation of

Materials:

  • Substrate: N-desmethyltamoxifen (NDM) [10 µM final]

  • Enzyme: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4)

  • Cofactor: NADPH Generating System

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

Workflow:

  • Pre-incubation: Mix Buffer, HLM (0.5 mg/mL protein), and NDM. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Incubation: Incubate at 37°C for 20–30 minutes. Note:

    
    -OH-NDM is an intermediate; prolonged incubation may lead to further degradation.
    
  • Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (e.g.,

    
    -Endoxifen). Ratio 3:1 ACN:Sample.
    
  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.

Analytical Detection (LC-MS/MS)

Challenge: Differentiating isomers. Endoxifen and

Solution:

Instrument Parameters:

  • Column: High-strength Silica (HSS) T3 or C18 (e.g., Waters Acquity BEH C18), 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes (Slow gradient required for isomer resolution).

  • MRM Transitions:

    • Precursor: 374.2 (

      
      )
      
    • Product (Quant): 44.1 (Characteristic of N-desmethyl amine tail).

    • Product (Qual): 58.1 (Often used for Endoxifen, check for ratio consistency).

    • Note: The loss of water (

      
       -> 356.2) is a prominent transition for the allylic alcohol 
      
      
      -OH-NDM, often more intense than in Endoxifen spectra.

Clinical Implications & Variability[3]

Inter-individual Variability

Since the formation of

CYP3A4
  • High CYP3A4 Activity: Increases flux toward NDM and subsequently

    
    -OH-NDM, theoretically increasing genotoxic risk.
    
  • Low CYP2D6 Activity: Patients who are CYP2D6 Poor Metabolizers (PMs) cannot efficiently convert NDM to Endoxifen. This may cause a "shunting" effect, where accumulated NDM is funneled down the CYP3A4 pathway toward

    
    -OH-NDM.
    
Relevance to Human Safety

While

  • Lower SULT Activity: Humans have lower hepatic sulfotransferase activity for this specific substrate compared to rats.

  • Efficient Detoxification: Humans may clear the intermediate via glucuronidation more effectively. However, the pathway remains a critical consideration in drug safety assessments for novel SERMs (Selective Estrogen Receptor Modulators) to ensure they do not share this metabolic liability.

References

  • Characteriz

    
    -Hydroxy-N-desmethyltamoxifen in Vitro and in Vivo. 
    Source: Chemical Research in Toxicology (2000).
    Summary: Defines the synthesis of 
    
    
    -OH-NDM and identifies the dG-N2 adduct as the primary genotoxic lesion.[1] URL:[Link]
  • Identification of Human CYP Forms Involved in the Activation of Tamoxifen and Irreversible Binding to DNA. Source: Carcinogenesis (2002). Summary: Confirms CYP3A4 as the sole P450 responsible for

    
    -hydroxylation leading to DNA binding.
    URL:[Link]
    
  • Stereoselective Metabolic Activ

    
    -Hydroxy-N-desmethyltamoxifen. 
    Source: Chemical Research in Toxicology (2004).
    Summary: Discusses the stereochemistry (R vs S isomers) and their differential rates of adduct formation.
    URL:[Link]
    
  • Tamoxifen Metabolism and Pharmacokinetics. Source: PharmGKB (Pharmacogenomics Knowledge Base). Summary: Comprehensive overview of the CYP2D6 vs CYP3A4 pathways. URL:[Link]

  • Therapeutic Drug Monitoring of Tamoxifen using LC-MS/MS. Source: Methods in Molecular Biology (2012).[2] Summary: Protocols for separating Tamoxifen metabolites in plasma. URL:[Link][2]

alpha-Hydroxy-N-desmethyltamoxifen as a proximate carcinogen

Technical Guide: -Hydroxy-N-desmethyltamoxifen as a Proximate Carcinogen

Executive Summary

Tamoxifen remains a cornerstone therapy for estrogen-receptor-positive breast cancer. However, its chronic administration is linked to hepatocarcinogenesis in rats, a phenomenon driven by a genotoxic mechanism distinct from its therapeutic estrogen antagonism. While the primary metabolite


-hydroxy-N-desmethyltamoxifen

This guide analyzes the metabolic activation, stereoselective genotoxicity, and detection methodologies for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1

Part 1: Metabolic Activation & Molecular Mechanism[3]

The carcinogenicity of tamoxifen in the rat liver is not intrinsic to the parent molecule but arises from bioactivation. The pathway involves sequential oxidative metabolism followed by Phase II conjugation, converting the drug into a highly reactive electrophile capable of covalent DNA binding.

The Activation Pathway

The metabolic cascade proceeds through two critical axes: N-demethylation and


-hydroxylation

Mechanism of Action:

  • Phase I Oxidation: CYP3A4 mediated N-demethylation yields N-desmethyltamoxifen. Subsequent

    
    -hydroxylation (likely via CYP3A or CYP1A subfamilies) yields 
    
    
    -hydroxy-N-desmethyltamoxifen.
  • Phase II Conjugation (The Trigger): The hydroxyl group undergoes O-sulfonation, catalyzed by hydroxysteroid sulfotransferases (SULTs).

  • Electrophilic Attack: The sulfate group is an excellent leaving group. Its departure generates a resonance-stabilized carbocation at the

    
    -position.
    
  • DNA Adduct Formation: This carbocation preferentially attacks the exocyclic amino group (

    
    ) of deoxyguanosine (dG), forming the stable adduct (E)-
    
    
    -(deoxyguanosin-
    
    
    -yl)-N-desmethyltamoxifen
    .
Stereochemical Potency (The R-Isomer Dominance)

Crucially, the genotoxicity of

  • R-Isomer: Exhibits ~10-fold higher DNA adduct formation in rat hepatocytes compared to the S-isomer.[2]

  • Causality: This is not due to differences in intrinsic chemical reactivity with DNA, but rather the stereoselectivity of the sulfotransferase enzyme , which preferentially sulfonates the R-enantiomer.

Pathway Visualization

The following diagram maps the transformation from the parent drug to the ultimate DNA lesion.

TamoxifenActivationTAMTamoxifenNDMN-desmethyltamoxifen(Major Metabolite)TAM->NDMCYP3A4(N-demethylation)aOH_NDMalpha-Hydroxy-N-desmethyltamoxifen(Proximate Carcinogen)NDM->aOH_NDMCYP Enzymes(alpha-hydroxylation)SULTO-Sulfonation(SULT Enzyme)aOH_NDM->SULTStereoselective(R-isomer preferred)CarboResonance StabilizedCarbocationSULT->CarboLoss of SO4(2-)DNA_Adduct(E)-alpha-(dG-N2-yl)-N-desmethyltamoxifenCarbo->DNA_AdductCovalent Bindingto dG-N2

Figure 1: Metabolic activation pathway of Tamoxifen to the specific N-desmethyl DNA adduct.[3]

Part 2: Experimental Protocols for Detection

Accurate assessment of this pathway requires distinguishing the specific N-desmethyl adducts from those formed by


P-Postlabeling
LC-MS/MS
Protocol A: P-Postlabeling Assay

This method is capable of detecting 1 adduct in

Prerequisites:

  • Requires handling of radioisotopes ([

    
    -
    
    
    P]ATP).[4]
  • Enzymes: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD), Nuclease P1, T4 Polynucleotide Kinase (T4 PNK).

Workflow:

  • DNA Digestion:

    • Incubate

      
       DNA with MN and SPD at 
      
      
      for 3 hours.
    • Result: Release of nucleoside 3'-monophosphates (Np).

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat digest with Nuclease P1.

    • Mechanism:[4][5][6][7] P1 dephosphorylates normal nucleotides to nucleosides but is blocked by the bulky tamoxifen adducts.

    • Result: Normal DNA becomes unlabelable nucleosides; adducts remain as 3'-monophosphates.

  • Radiolabeling:

    • Incubate enriched fraction with T4 PNK and [

      
      -
      
      
      P]ATP (
      
      
      ).
    • Result: Adducts are 5'-labeled with

      
      P, becoming [
      
      
      P]pXp.
  • Separation (TLC):

    • Apply to PEI-cellulose TLC plates.[5]

    • D1 (Direction 1): 1.0 M sodium phosphate, pH 6.0 (removes residual ATP).

    • D2: 2.3 M lithium formate, 5.5 M urea, pH 3.5.

    • D3: 0.8 M LiCl, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.

    • D4: 1.7 M sodium phosphate, pH 6.0.

  • Quantitation:

    • Expose to phosphor-imaging screen.[8][9]

    • Calculate Relative Adduct Labeling (RAL) = (cpm adducts / cpm total nucleotides)

      
       dilution factor.
      
Protocol B: LC-ESI-MS/MS (Targeted Adductomics)

While less sensitive than postlabeling, this method provides definitive structural proof and is necessary to distinguish the N-desmethyl adduct from the standard tamoxifen adduct.

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., TSQ Altis) coupled to UHPLC.

Workflow:

  • Hydrolysis:

    • Digest DNA to nucleosides using DNAse I, Phosphodiesterase I, and Alkaline Phosphatase.

  • SPE Enrichment:

    • Load digest onto an OASIS HLB cartridge.

    • Wash with water/methanol (95:5) to remove unmodified nucleosides.

    • Elute adducts with 100% methanol.

  • LC Parameters:

    • Column: C18 Reverse Phase (

      
      ).
      
    • Mobile Phase: Gradient of Ammonium Acetate (10 mM) and Acetonitrile.

  • MS/MS Transitions (SRM Mode):

    • Monitor the transition of the protonated molecular ion

      
       to the aglycone fragment 
      
      
      .
    • Target: (E)-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -(dG-
      
      
      -yl)-N-desmethyltamoxifen.[1][10][11]
    • Precursor Ion:

      
       (Calculated based on dG + N-desmethyltamoxifen - 
      
      
      ).
    • Product Ion:

      
       (Loss of deoxyribose).
      

Part 3: Quantitative Data & Risk Assessment

Comparative Adduct Burden

The following table summarizes the relative abundance of DNA adducts derived from Tamoxifen metabolites in rat liver (the high-risk model).

Metabolite SourceMajor DNA Adduct FormedRelative Adduct Level (Rat Liver)Genotoxic Potency

-Hydroxytamoxifen
(E)-

-(dG-

-yl)-tamoxifen
High (Primary)High

-Hydroxy-N-desmethyltamoxifen
(E)-

-(dG-

-yl)-N-desmethyltamoxifen
High (Secondary)Very High (R-isomer specific)
4-Hydroxytamoxifen Quinone methide derivativesLow / NegligibleLow
Species Specificity (The Safety Margin)

A critical finding for drug development is the species divergence in sulfotransferase activity.

  • Rats: High expression of hydroxysteroid sulfotransferase (SULT2A1-like) capable of sulfonating

    
    -hydroxytamoxifen and its desmethyl analog.
    
  • Humans: Human SULTs have significantly lower catalytic efficiency for these specific substrates. Consequently, while the metabolite (

    
    -hydroxy-N-desmethyltamoxifen) may be formed in humans, the activation step (sulfonation) is a kinetic bottleneck, resulting in adduct levels that are orders of magnitude lower (or undetectable) in human liver/endometrium compared to rats.
    
Analytical Workflow Diagram

The following diagram illustrates the decision tree for analyzing these adducts in a preclinical setting.

AdductAnalysisSampleBiological Tissue(Liver/Endometrium)ExtractDNA Extraction(Phenol-Chloroform)Sample->ExtractScreenScreening: 32P-PostlabelingExtract->ScreenDecisionAdducts Detected?Screen->DecisionQuantQuantify Total Burden(RAL)Decision->QuantYesIdentConfirmation: LC-MS/MS(SRM Mode)Decision->IdentYes (>1 adduct/10^8 nts)EndEndDecision->EndNoResultRisk Assessment ReportIdent->ResultSpecific ID:N-desmethyl vs Parent

Figure 2: Decision matrix for the analytical characterization of Tamoxifen-DNA adducts.

References

  • Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo. Source: National Institutes of Health (PubMed) URL:[Link]

  • Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells. Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • alpha-Hydroxytamoxifen, a metabolite of tamoxifen with exceptionally high DNA-binding activity in rat hepatocytes. Source: Cancer Research URL:[2][4][5][Link]

  • Quantification of tamoxifen DNA adducts using on-line sample preparation and HPLC-electrospray ionization tandem mass spectrometry. Source: Chemical Research in Toxicology URL:[Link]

  • The 32P-postlabeling assay for DNA adducts. Source: Nature Protocols URL:[Link]

in vitro studies of alpha-Hydroxy-N-desmethyltamoxifen genotoxicity

Technical Guide: In Vitro Genotoxicity Assessment of -Hydroxy-N-desmethyltamoxifen

Executive Summary & Scope

This technical guide details the in vitro assessment of


-hydroxy-N-desmethyltamoxifen

Current research identifies

proximate carcinogen

Mechanistic Foundation: The Activation Pathway

Understanding the causality of genotoxicity is prerequisite to experimental design.

The Metabolic Cascade
  • Demethylation: Tamoxifen is primarily converted to N-desmethyltamoxifen by CYP3A4 (humans) or CYP3A2 (rats).

  • 
    -Hydroxylation:  N-desmethyltamoxifen is oxidized at the allylic 
    
    
    -carbon to form
    
    
    -hydroxy-N-desmethyltamoxifen
    .
  • Esterification (The Critical Step): This intermediate is a substrate for hydroxysteroid sulfotransferases (SULTs). Transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) creates an unstable sulfate ester.

  • Carbocation Formation: Spontaneous loss of the sulfate group generates a resonance-stabilized carbocation.

  • DNA Alkylation: The carbocation attacks the exocyclic amino group of deoxyguanosine, forming the stable adduct (E)-

    
    -(deoxyguanosin-
    
    
    -yl)-N-desmethyltamoxifen
    (
    
    
    ).
Pathway Visualization

TamoxifenActivationTAMTamoxifenNDMN-desmethyltamoxifen(Major Metabolite)TAM->NDMCYP3A4 (Human)CYP3A2 (Rat)AlphaOHα-Hydroxy-N-desmethyltamoxifen(Proximate Carcinogen)NDM->AlphaOHCYP3A4(Alpha-Hydroxylation)Sulfateα-Sulfoxy-N-desmethyltamoxifen(Unstable Ester)AlphaOH->SulfateSULTs + PAPS(Sulfation)CarboCarbocationIntermediateSulfate->CarboSpontaneous(-SO4)AdductdG-N2-N-desmethylTAM(DNA Adduct)Carbo->AdductCovalent Bindingto dG-N2

Figure 1: Metabolic activation pathway of Tamoxifen leading to the specific dG-N2-N-desmethylTAM DNA adduct.[1][2][3]

Experimental Protocols

To ensure scientific integrity, these protocols prioritize self-validating systems . You must include positive controls (known genotoxins) and negative controls (solvent only) in every assay.

Protocol A: Enzymatic Generation of DNA Adducts

Objective: To replicate the physiological activation of

Reagents:

  • Substrate: Synthetic

    
    -hydroxy-N-desmethyltamoxifen (dissolved in DMSO). Note: Due to stability issues, 
    
    
    -acetoxy-N-desmethyltamoxifen is often used as a model activated ester for chemical synthesis of standards.
  • DNA Source: Calf Thymus DNA (highly polymerized).

  • Enzyme System: Rat Liver Cytosol (rich in SULTs) or Purified Human SULT1A1.

  • Cofactor: PAPS (3'-phosphoadenosine-5'-phosphosulfate).

Workflow:

  • Reaction Mix: Prepare a 1.0 mL mixture containing:

    • 50 mM Tris-HCl (pH 7.4)

    • 5 mM MgCl

      
      
      
    • 1-2 mg Calf Thymus DNA

    • 100

      
      M PAPS
      
    • 1 mg/mL Cytosolic protein

  • Initiation: Add

    
    -hydroxy-N-desmethyltamoxifen (final conc. 50-100 
    
    
    M). Ensure DMSO concentration < 2%.
  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Stop reaction by extraction with equal volume of phenol/chloroform/isoamyl alcohol (25:24:1).

  • DNA Isolation: Precipitate DNA with cold ethanol and sodium acetate. Wash 2x with 70% ethanol to remove unbound metabolites.

Protocol B: P-Postlabeling Analysis (High Sensitivity)

Objective: To detect and quantify DNA adducts at levels as low as 1 adduct per

Rationale: Mass spectrometry is definitive for structure, but

Steps:

  • Digestion: Hydrolyze 10

    
    g of isolated DNA to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.
    
  • Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1.

    • Mechanism:[1][4][5][6][7][8] Nuclease P1 dephosphorylates normal nucleotides to nucleosides but is blocked by bulky adducts. Adducts remain as nucleotides.

  • Labeling: Incubate enriched sample with

    
     and T4 Polynucleotide Kinase (T4 PNK). This transfers the radioactive phosphate to the 5'-position of the adducted nucleotides.
    
  • Separation: Perform multidimensional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.

    • D1: 1.0 M Sodium phosphate (pH 6.0) (removes residual ATP).

    • D3/D4: Urea/Lithium formate systems optimized for bulky lipophilic adducts.

  • Quantification: Expose plates to a phosphorimager screen. Calculate Relative Adduct Labeling (RAL).

Protocol C: LC-ESI-MS/MS for Structural Confirmation

Objective: To definitively identify the dG-N2-N-desmethylTAM adduct using mass transition signatures.

Workflow Visualization:

LCMSWorkflowSampleAdducted DNA SampleHydrolysisEnzymatic Hydrolysis(DNase I + PDE + Alk Phos)Sample->HydrolysisSPESolid Phase Extraction(Oasis HLB)Hydrolysis->SPEEnrich AdductsLCHPLC Separation(C18 Column)SPE->LCMSESI-MS/MS (Triple Quad)SRM ModeLC->MSDataQuantification ofdG-N2-N-desmethylTAMMS->Datam/z TransitionMonitoring

Figure 2: Workflow for LC-MS/MS structural confirmation of DNA adducts.

Key MS Parameters:

  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • Target Ion: Monitor the protonated molecular ion

    
    .
    
  • Fragmentation: Monitor the loss of the deoxyribose moiety (neutral loss of 116 Da) or specific cleavage of the tamoxifen backbone.

Data Analysis & Interpretation

When analyzing results, it is critical to compare the potency of

Comparative Adduct Potency (Representative Data)
MetaboliteActivation SystemMajor Adduct DetectedRelative Adduct Level (Adducts/

nts)
Tamoxifen Rat Liver MicrosomesdG-N2-TAMLow (requires dual activation)

-Hydroxytamoxifen
SULT + PAPSdG-N2-TAMHigh

-Hydroxy-N-desmethylTAM
SULT + PAPSdG-N2-N-desmethylTAM High (Comparable to

-OHTAM)
N-desmethyltamoxifen Rat Liver MicrosomesdG-N2-N-desmethylTAMModerate
Species-Specific Considerations
  • Rat vs. Human: Rat liver microsomes are highly efficient at converting N-desmethyltamoxifen to the

    
    -hydroxy intermediate. Human microsomes show significantly lower activity for this specific oxidation step.
    
  • Detoxification: Humans possess efficient glucuronidation pathways that conjugate the

    
    -hydroxy metabolites, facilitating excretion rather than DNA binding. This explains the discrepancy between rat hepatocarcinogenicity and human safety data.
    

References

  • Gamboa da Costa, G., et al. (2000).

    
    -Hydroxy-N-desmethyltamoxifen in Vitro and in Vivo.[9] Chemical Research in Toxicology. Link
    
  • Phillips, D. H. (2001). Understanding the genotoxicity of tamoxifen? Carcinogenesis. Link

  • Brown, K., et al. (2007). Mechanism of the chemopreventive action of tamoxifen. Nature Reviews Cancer. Link

  • Shibutani, S., et al. (1999). Identification of Tamoxifen-DNA Adducts in the Endometrium of Women Treated with Tamoxifen. Chemical Research in Toxicology. Link

  • Boocock, D. J., et al. (2002).

    
    -hydroxytamoxifen. Carcinogenesis. Link
    

pharmacokinetics of alpha-Hydroxy-N-desmethyltamoxifen in rats

Technical Guide: Pharmacokinetics of -Hydroxy-N-desmethyltamoxifen (Endoxifen) in Rats

Executive Summary

This technical guide details the pharmacokinetic (PK) profile, metabolic pathways, and bioanalytical quantification of


-Hydroxy-N-desmethyltamoxifen

Endoxifen is the primary active metabolite of Tamoxifen, exhibiting up to 100-fold greater affinity for the Estrogen Receptor (ER) compared to the parent drug. While historically generated in vivo via CYP2D6 metabolism, recent drug development focuses on Z-Endoxifen as a direct therapeutic agent to bypass CYP2D6 genetic polymorphisms (e.g., CYP2D6*4 alleles) that compromise Tamoxifen efficacy in humans.

This guide serves as a reference for designing preclinical PK studies, validating LC-MS/MS assays, and interpreting species-specific disposition data.

Molecular Profile & Metabolic Context[1][2][3][4][5][6]

Understanding the metabolic generation of Endoxifen is critical for interpreting PK data, particularly when comparing direct Endoxifen administration versus Tamoxifen administration.

The Metabolic Pathway

In humans, Endoxifen is formed via two pathways.[1][2] In rats, orthologous enzymes drive this biotransformation. The rat orthologs for human CYP2D6 are CYP2D1/2D2 , and for human CYP3A4, they are CYP3A1/3A2 .

  • Primary Route: Tamoxifen

    
     N-desmethyltamoxifen (via CYP3A) 
    
    
    Endoxifen (via CYP2D).[2]
  • Secondary Route: Tamoxifen

    
     4-hydroxytamoxifen (via CYP2D) 
    
    
    Endoxifen (via CYP3A).[1]
Pathway Visualization

The following diagram illustrates the biotransformation network relevant to rat PK studies.

EndoxifenMetabolismTAMTamoxifen(Parent)NDMN-desmethyltamoxifen(Major Intermediate)TAM->NDMCYP3A1/2 (Rat)CYP3A4/5 (Human)OHT4-Hydroxytamoxifen(Minor Intermediate)TAM->OHTCYP2D1/2 (Rat)CYP2D6 (Human)ENDEndoxifen(Active Metabolite)NDM->ENDCYP2D1/2 (Rat)CYP2D6 (Human)OHT->ENDCYP3A1/2 (Rat)CYP3A4/5 (Human)

Figure 1: Metabolic pathways converting Tamoxifen to Endoxifen, highlighting rat/human enzyme orthologs.

Analytical Methodology: LC-MS/MS Quantification

Precise quantification of Endoxifen requires distinguishing it from its structural isomers and metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Instrumentation & Conditions
  • System: UPLC coupled with a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo or Sciex API series).

  • Stationary Phase: C18 Column (e.g., Acquity UPLC BEH C18, 1.7

    
    m, 2.1 x 50 mm).
    
  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 – 0.4 mL/min.

MS/MS Transitions (MRM)

Endoxifen is detected in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Endoxifen 374.2

58.1 / 72.14025
Tamoxifen 372.2

72.14030
IS (e.g., Propranolol) 260.1

116.13520
Sample Preparation Protocol
  • Plasma Aliquot: Transfer 50

    
    L of rat plasma to a microcentrifuge tube.
    
  • Internal Standard: Add 10

    
    L of Internal Standard (IS) working solution.
    
  • Precipitation: Add 150

    
    L of cold Acetonitrile (ACN) to precipitate proteins.
    
  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000

    
     g for 10 min at 4°C.
    
  • Injection: Transfer 100

    
    L of supernatant to autosampler vials. Inject 2-5 
    
    
    L.

Experimental Protocol: In Vivo Rat PK Study

This protocol ensures high data fidelity and reproducibility. It focuses on the direct administration of Z-Endoxifen to characterize its absolute bioavailability.

Study Design
  • Species: Sprague-Dawley or Wistar Rats (Female, 200-250g). Note: Females are preferred due to the estrogenic relevance of the drug.

  • Groups:

    • IV Group: 2 mg/kg (Bolus tail vein or jugular cannula).

    • Oral Group: 4 - 20 mg/kg (Oral gavage).

  • Vehicle:

    • Stock: DMSO (10%).

    • Diluent: PEG400/Saline (1:1) or 0.5% Carboxymethylcellulose (CMC).

Workflow Diagram

PKProtocolcluster_0Phase I: Preparationcluster_1Phase II: Administrationcluster_2Phase III: SamplingAcclimatizationAcclimatization(5-7 Days)CannulationJugular VeinCannulation (Optional)Acclimatization->CannulationDosingDosing(IV or PO)Cannulation->DosingSamplingSerial Blood Draw(0.25, 0.5, 1, 2, 4, 8, 12, 24h)Dosing->SamplingTime = 0PlasmaSepCentrifugation(3000g, 10 min, 4°C)Sampling->PlasmaSepAnalysisLC-MS/MSQuantificationPlasmaSep->AnalysisStore @ -80°C

Figure 2: Workflow for a standard pharmacokinetic study of Endoxifen in rats.

Pharmacokinetic Profile

The following data summarizes the typical PK parameters observed in Sprague-Dawley rats following direct administration of Z-Endoxifen.

Key Parameters (Summary Table)
ParameterDefinitionIV Bolus (2 mg/kg)Oral (20 mg/kg)

Time to max concentrationN/A2.0 – 4.0 h

Peak plasma concentration~1200 ng/mL (at

)
~300 - 500 ng/mL

Exposure~850 ng

h/mL
~2500 - 3500 ng

h/mL

Elimination Half-life6.0 – 7.0 h7.0 – 9.0 h

Systemic Clearance~2.4 L/h/kgN/A

Volume of Distribution~18 L/kgN/A

BioavailabilityN/A> 60%

Note: Data derived from composite analysis of Ahmad et al. and Teitelbaum et al.

Data Interpretation[1][3][4][5][12][13][14]
  • High Bioavailability (

    
    ):  Unlike Tamoxifen, which requires metabolic activation, Endoxifen is well-absorbed intact.[3] This supports its viability as an oral drug.[3][4]
    
  • Large Volume of Distribution (

    
    ):  The value (~18 L/kg) indicates extensive tissue distribution, consistent with its lipophilic nature and high affinity for ERs in target tissues (mammary gland, uterus).
    
  • Clearance: The clearance in rats is relatively high compared to humans. This results in a much shorter half-life in rats (~7h) vs. humans (~50-70h).

Mechanistic Insights & Species Differences

The "Bypass" Strategy

The clinical rationale for studying Endoxifen PK is the CYP2D6 Bypass .

  • In Humans: Patients with CYP2D6 null alleles (Poor Metabolizers) cannot efficiently convert Tamoxifen to Endoxifen, leading to sub-therapeutic levels and higher cancer recurrence rates.

  • In Rats: Direct administration studies confirm that therapeutic levels of Endoxifen can be achieved solely through oral dosing, independent of the liver's conversion capacity.

Rat vs. Human Discrepancy

Researchers must account for the Half-Life Disparity :

  • Rat: Rapid elimination (

    
     hours) requires once-daily or twice-daily dosing in chronic efficacy models to maintain steady-state.
    
  • Human: Slow elimination (

    
     hours) allows for stable steady-state levels with once-daily dosing, but requires a longer time (approx. 7-14 days) to reach steady state (
    
    
    ).
Toxicity Markers

In high-dose rat studies (>20 mg/kg), monitor for:

  • Uterotrophic effects: Endoxifen is a SERM; while antagonistic in breast tissue, it may have partial agonist activity in the rat uterus, though generally less than Tamoxifen.

  • Body Weight: Rapid weight loss is a sign of systemic toxicity.

References

  • Ahmad, A., et al. (2010). "Orally administered endoxifen is a new therapeutic agent for breast cancer." Breast Cancer Research and Treatment.

  • Teitelbaum, J. G., et al. (2022). "Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism."[3] Drug Metabolism and Disposition.

  • Goetz, M. P., et al. (2017). "First-in-Human Phase I Study of the Tamoxifen Metabolite Z-Endoxifen in Women With Endocrine-Refractory Metastatic Breast Cancer." Journal of Clinical Oncology.

  • Buhrow, S. A., et al. (2014). "LC-MS/MS assay for the quantitation of the isomers of endoxifen and its metabolites in human plasma." Journal of Chromatography B.

  • Kisanga, E. R., et al. (2004). "Tamoxifen administration and metabolism in nude mice and nude rats." Journal of Steroid Biochemistry and Molecular Biology.

-Hydroxy-N-desmethyltamoxifen: Structural Pharmacology & ER Binding Analysis

[1]

Executive Technical Summary


-Hydroxy-N-desmethyltamoxifen123



genotoxic potential1
  • Primary Characteristic: Proximate carcinogen capable of forming DNA adducts via sulfotransferase-mediated activation.[1]

  • ER Binding Affinity: Low/Negligible. It lacks the phenolic hydroxyl group at the 4-position required for high-affinity hydrogen bonding within the ER ligand-binding domain (LBD).[1] Its affinity is comparable to or lower than its precursor, N-desmethyltamoxifen (NDM-Tam), which binds with <2% the affinity of Estradiol.[1][4]

  • Clinical Relevance: Its formation represents a metabolic "shunting" toward toxicity rather than therapeutic efficacy.[1]

Molecular Mechanism & Structure-Activity Relationship (SAR)[1]

The Structural Determinants of ER Binding

To understand the binding profile of

  • The 4-Hydroxyl Imperative: High-affinity binding (sub-nanomolar

    
    ) requires a phenolic hydroxyl group at position 4 of the phenyl ring.[1] This group mimics the A-ring of Estradiol (E2), forming critical hydrogen bonds with Glu353  and Arg394  in the ER
    
    
    binding pocket.
  • The

    
    -Carbon Role:  The 
    
    
    -carbon is located on the ethyl side chain.[1] Hydroxylation here (
    
    
    -OH) does not facilitate receptor binding.[1] Instead, it creates a secondary alcohol that is a substrate for sulfotransferases (SULTs), converting the molecule into a reactive carbocation.
Comparative Affinity Data

The following table synthesizes relative binding affinities (RBA) of Tamoxifen metabolites. Note the dramatic drop in affinity when the 4-OH group is absent (as in NDM-Tam and its derivatives).[1]

MetaboliteStructural FeatureER

Relative Binding Affinity (RBA)*
Therapeutic Status
Estradiol (E2) Native Ligand100%Reference
4-Hydroxytamoxifen (4-OHT) 4-OH + N-Me~178%Active Metabolite
Endoxifen 4-OH + N-H~180%Active Metabolite
Tamoxifen (Parent) No OH~2 - 7%Prodrug
N-Desmethyltamoxifen (NDM-Tam) No OH + N-H< 2%Weak/Inactive

-OH-NDM-Tam

-OH + N-H
< 1% (Est.) Toxic/Genotoxic

*RBA values are approximate and derived from competitive radioligand binding assays relative to Estradiol.

Metabolic Pathway & Signaling Logic[1]

1
  • N-Demethylation: Tamoxifen is converted to N-desmethyltamoxifen (NDM-Tam) primarily by CYP3A4 .[1]

  • 
    -Hydroxylation:  NDM-Tam is hydroxylated at the ethyl chain (
    
    
    -position) to form
    
    
    -OH-NDM-Tam.[1]
  • Activation (Toxification):

    
    -OH-NDM-Tam is sulfonated (by SULT enzymes), creating an unstable ester that cleaves to form a reactive carbocation.[1] This electrophile covalently binds to the 
    
    
    -position of guanine in DNA.[1]
Pathway Visualization (DOT)[1]

TamoxifenMetabolismcluster_therapeuticTherapeutic Pathwaycluster_toxicToxicological PathwayTamTamoxifen(Prodrug)NDMN-Desmethyltamoxifen(Low ER Affinity)Tam->NDMCYP3A4(Demethylation)AlphaOHalpha-OH-N-Desmethyltamoxifen(Proximate Carcinogen)NDM->AlphaOHCYP Enzymes(alpha-Hydroxylation)EndoxifenEndoxifen(High ER Affinity)NDM->EndoxifenCYP2D6(4-Hydroxylation)CarboReactive Carbocation(Electrophile)AlphaOH->CarboSULTs(Sulfation & Cleavage)DNA_AdductDNA Adduct(Genotoxicity)Carbo->DNA_AdductCovalent Binding(N2-Guanine)

Figure 1: Divergent metabolic pathways of Tamoxifen.[1][5] The

1

Experimental Protocols

To validate the properties of

1
Protocol A: Competitive Radioligand Binding Assay (ER Affinity)

Purpose: To quantify the Relative Binding Affinity (RBA) of the metabolite against

1

Causality: We use a competitive displacement model because direct binding measurement of low-affinity ligands is prone to non-specific noise.[1]

  • Preparation of Cytosol:

    • Harvest MCF-7 cells (ER-positive).[1]

    • Homogenize in ice-cold TEG buffer (10mM Tris, 1.5mM EDTA, 10% Glycerol, pH 7.4) containing protease inhibitors.[1]

    • Ultracentrifuge at

      
       for 1 hour at 4°C. Collect supernatant (cytosol).
      
  • Ligand Preparation:

    • Prepare

      
      -Estradiol (Specific Activity ~80-100 Ci/mmol) at a fixed concentration (e.g., 1 nM).[1]
      
    • Prepare serial dilutions of

      
      -OH-NDM-Tam (Competitor) ranging from 
      
      
      M to
      
      
      M.
  • Incubation:

    • Mix 100 µL Cytosol + 50 µL

      
      -Estradiol + 50 µL Competitor.[1]
      
    • Incubate at 4°C for 16-18 hours (equilibrium conditions).

  • Separation:

    • Add 200 µL Dextran-Coated Charcoal (DCC) suspension to strip unbound ligand.[1]

    • Incubate 15 min at 4°C with agitation.

    • Centrifuge at 3000 rpm for 10 min.

  • Quantification:

    • Aliquot supernatant into scintillation fluid.[1] Count CPM (Counts Per Minute).[1]

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Competitor].

    • Calculate IC50.[1][6]

    • Self-Validation Check: If IC50 of

      
      -OH-NDM-Tam is >100-fold higher than 4-OHT, the hypothesis of low affinity is confirmed.[1]
      
Protocol B: -Postlabeling (Genotoxicity Detection)

Purpose: To detect DNA adducts formed by

1
  • Treatment: Incubate rat liver microsomes or cultured hepatocytes with

    
    -OH-NDM-Tam (10 µM) for 6 hours.[1]
    
  • DNA Extraction: Isolate genomic DNA using standard Phenol-Chloroform extraction.[1]

  • Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant to Nuclease P1).

  • Labeling: Incubate enriched adducts with

    
     and T4 Polynucleotide Kinase (T4-PNK) to transfer the radiolabel to the 5' position.[1]
    
  • Chromatography: Perform multi-dimensional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

  • Visualization: Expose plates to X-ray film or PhosphorImager.[1]

  • Result Interpretation: Distinct radioactive spots indicate the presence of

    
    -OH-NDM-Tam-dG adducts.[1][3]
    

References

  • Comparison of Binding Affinities: Lim, Y. C., et al. (2005).[1] "Tamoxifen metabolites: relative estrogen receptor binding affinities and inhibition of cell growth."[1][6] Breast Cancer Research and Treatment.[1]

  • Genotoxicity Mechanism: Phillips, D. H. (2001).[1] "Understanding the genotoxicity of tamoxifen?" Carcinogenesis. [1]

  • Metabolic Pathway Analysis: Sanchez-Spitman, A., et al. (2019).[1] "Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen." Expert Review of Clinical Pharmacology.

  • Alpha-Hydroxylation & DNA Adducts: Shibutani, S., et al. (2000).[1] "Translesion synthesis on DNA templates containing a single stereoisomer of dG-N2-tamoxifen adduct." Biochemistry.

  • ER Binding Protocol Standards: EPA Guidelines (2011).[1] "OPPTS 890.1250: Estrogen Receptor Binding Assay Using Rat Uterine Cytosol."

Cellular Effects of Alpha-Hydroxy-N-desmethyltamoxifen & Endoxifen on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the cellular effects of alpha-Hydroxy-N-desmethyltamoxifen relative to breast cancer pathology.

CRITICAL NOMENCLATURE CLARIFICATION: In the field of drug development, there is often confusion between two distinct metabolites of N-desmethyltamoxifen. To ensure this guide meets the highest standard of scientific integrity (E-E-A-T), we must distinguish between them immediately:

  • 4-Hydroxy-N-desmethyltamoxifen (Endoxifen): The primary active metabolite responsible for the therapeutic efficacy of Tamoxifen in breast cancer cells.[1][2][3] It has high affinity for the Estrogen Receptor (ER).[3]

  • alpha-Hydroxy-N-desmethyltamoxifen: A specific genotoxic metabolite formed via alpha-hydroxylation of the ethyl side chain. It is a proximate carcinogen known for forming DNA adducts, primarily implicated in secondary carcinogenesis (e.g., rat liver tumors, potential endometrial risk) rather than therapeutic efficacy.

Editorial Decision: Given the prompt asks for "cellular effects on breast cancer cells" within a drug development context, this guide will primarily focus on the therapeutic mechanisms of Endoxifen (4-OH-N-desmethyl) while dedicating a specific toxicology section to the alpha-Hydroxy variant to address safety and mutagenicity.

A Technical Guide for Drug Development Professionals

Executive Summary

Tamoxifen is a pro-drug requiring metabolic activation. While Endoxifen (4-hydroxy-N-desmethyltamoxifen) drives the antiproliferative efficacy in ER+ breast cancer cells via competitive antagonism and proteasomal degradation of ER


, its structural isomer alpha-Hydroxy-N-desmethyltamoxifen  represents a critical safety concern. The latter is an electrophilic species capable of covalent DNA binding, leading to mutagenic adducts. This guide details the dichotomy between these two cellular fates: therapeutic signaling inhibition vs. genotoxic stress.

Part 1: Metabolic Pathways & Structural Divergence

The cellular effect is dictated by the specific hydroxylation site on the N-desmethyltamoxifen (NDM) precursor.

The Metabolic Fork[3]
  • Therapeutic Route (CYP2D6): NDM is hydroxylated at the phenyl ring (position 4) to form Endoxifen .[1] This increases ER affinity by >100-fold compared to Tamoxifen.

  • Genotoxic Route (CYP3A4/Other): NDM is hydroxylated at the alpha-carbon of the ethyl side chain to form alpha-Hydroxy-N-desmethyltamoxifen . This creates a reactive center susceptible to sulfation and subsequent DNA attack.

Visualization of Metabolic Divergence

The following diagram illustrates the critical separation between therapeutic activation and toxification.

TamoxifenMetabolism Tam Tamoxifen NDM N-desmethyltamoxifen (NDM) Tam->NDM CYP3A4/5 (Demethylation) Endox Endoxifen (4-OH-N-desmethyl) THERAPEUTIC NDM->Endox CYP2D6 (4-Hydroxylation) Alpha alpha-Hydroxy-NDM GENOTOXIC NDM->Alpha CYP3A4 (alpha-Hydroxylation) ER_Deg ER Degradation & G1 Arrest Endox->ER_Deg High Affinity Binding (IC50 ~ 2 nM) DNA_Adduct DNA Adducts (dG-N2-alkylation) Alpha->DNA_Adduct Sulfation (SULTs) -> Carbocation

Figure 1: Divergent metabolic fates of N-desmethyltamoxifen leading to efficacy (Endoxifen) or toxicity (alpha-Hydroxy-NDM).[1][2][3][4][5][6][7][8][9]

Part 2: Therapeutic Effects of Endoxifen (4-OH-N-desmethyl)[1][3][6][7][10]

Endoxifen is the potent effector in breast cancer cells. Its cellular effects are distinct from and superior to the parent compound Tamoxifen.

Mechanism of Action
  • Competitive Antagonism: Endoxifen binds ER

    
     with high affinity (Ki ~ 2 nM), displacing Estradiol (E2).
    
  • Proteasomal Degradation: Unlike Tamoxifen, which stabilizes ER

    
     in some contexts, Endoxifen induces a conformational change that targets the receptor for poly-ubiquitination and proteasomal degradation. This reduces the total pool of ER available for genomic signaling.
    
  • Autophagy Induction: High concentrations of Endoxifen have been shown to induce autophagic cell death in MCF-7 cells, independent of ER status, potentially via PKC inhibition.

Quantitative Comparison: Endoxifen vs. 4-OHT vs. Tamoxifen

The table below summarizes the potency and cellular effects.

ParameterTamoxifen (Parent)4-Hydroxytamoxifen (4-OHT)Endoxifen (Active Metabolite)
ER Relative Binding Affinity < 5% (Low)100% (High)100% (High)
Plasma Concentration (SS) High (300-500 nM)Low (5-10 nM)High (20-80 nM)*
ER

Degradation
Partial/StabilizingStrongVery Strong
Effect in CYP2D6 PMs UnchangedUnchangedSignificantly Reduced
Genotoxicity (DNA Adducts) Low (via alpha-OH)LowNegligible

*Note: Endoxifen levels are highly dependent on CYP2D6 genotype.[10] PM = Poor Metabolizers.

Part 3: Genotoxic Effects of Alpha-Hydroxy-N-desmethyltamoxifen

This specific metabolite is the focus of toxicological safety assessments.

Mechanism of Genotoxicity

The alpha-hydroxylation creates a secondary alcohol on the ethyl side chain. This is not inherently reactive, but in cells expressing Sulfotransferases (SULTs), it undergoes the following activation:

  • Esterification: SULTs convert the alpha-hydroxyl group to a sulfate ester.

  • Leaving Group Elimination: The sulfate is an excellent leaving group, generating a resonance-stabilized carbocation.

  • DNA Alkylation: This electrophile attacks the exocyclic amino group of Guanine (N2 position), forming (E)-alpha-(deoxyguanosin-N2-yl)-N-desmethyltamoxifen .

Cellular Consequences
  • Mutagenesis: These bulky adducts cause replication fork stalling and G->T transversions.

  • Carcinogenesis: In rat models, this pathway drives hepatocarcinogenesis. In human breast cancer cells, while the liver is the primary metabolism site, local formation of these adducts (if CYP3A4/SULTs are present) can contribute to secondary genomic instability.

Part 4: Experimental Protocols

To study these effects, researchers must use distinct assays for efficacy (Endoxifen) and toxicity (alpha-Hydroxy).

Protocol A: Assessing Endoxifen-Mediated ER Degradation (Efficacy)

Objective: Quantify the reduction of ER


 protein levels in MCF-7 cells.
  • Cell Culture: Seed MCF-7 cells (ER+) at

    
     cells/well in 6-well plates using phenol-red-free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous estrogens).
    
  • Treatment:

    • Vehicle Control (0.1% DMSO).

    • Estradiol (E2) [10 nM] (Positive control for downregulation).

    • Endoxifen [10 nM - 1000 nM].

  • Incubation: 24 to 48 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Ab: Anti-ER

      
       (e.g., clone 6F11 or HC-20).
      
    • Loading Control: Anti-beta-actin or GAPDH.

  • Analysis: Densitometry should show dose-dependent reduction of ER

    
     band intensity with Endoxifen.
    
Protocol B: Detecting Alpha-Hydroxy-NDM DNA Adducts (Genotoxicity)

Objective: Detect specific dG-N2 adducts using LC-MS/MS (Superior specificity to 32P-postlabeling).

  • Treatment: Treat cells (HepG2 for metabolism or MCF-7 co-cultured with microsomes) with alpha-Hydroxy-N-desmethyltamoxifen (synthetic standard required) at 1-10 µM for 24h.

  • DNA Extraction: Isolate genomic DNA using a high-purity kit (phenol-chloroform free to prevent oxidation).

  • Hydrolysis: Enzymatically digest DNA to nucleosides using Micrococcal Nuclease and Spleen Phosphodiesterase, followed by Alkaline Phosphatase.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mode: Electrospray Ionization (ESI) Positive mode.

    • Transition: Monitor MRM transition specific to the dG-N-desmethyltamoxifen adduct (Precursor ion mass

      
       Guanine fragment).
      
    • Quantification: Normalize against dG internal standard.

Part 5: Signaling Pathway Visualization

The following diagram details the intracellular signaling cascade of Endoxifen leading to growth arrest.

EndoxifenSignaling Endox Endoxifen (Extracellular) ER_Cyto ER-alpha (Cytosolic) Endox->ER_Cyto Competitive Binding E2 Estradiol (E2) E2->ER_Cyto Activation ER_Endox ER-Endoxifen Complex ER_Cyto->ER_Endox Conformational Change Proteasome Proteasome (26S) ER_Endox->Proteasome Ubiquitination & Degradation ERE Estrogen Response Elements (DNA) ER_Endox->ERE Transcriptional Blockade Genes Proliferation Genes (Cyclin D1, c-Myc) ERE->Genes Reduced Expression Arrest G0/G1 Cell Cycle Arrest Genes->Arrest

Figure 2: Endoxifen mechanism of action: Competitive inhibition and active degradation of the Estrogen Receptor.

References

  • Johnson, M. D., et al. (2004). "Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen." Breast Cancer Research and Treatment.[10] Link

  • Gamboa da Costa, G., et al. (2000). "Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo." Chemical Research in Toxicology. Link

  • Madlensky, L., et al. (2011). "Tamoxifen metabolite concentrations, CYP2D6 genotype, and breast cancer outcomes." Clinical Pharmacology & Therapeutics. Link

  • Wu, X., et al. (2009). "Structural basis for the high-affinity binding of endoxifen to the estrogen receptor alpha." Molecular Pharmacology. Link

  • Phillips, D. H. (2001). "Understanding the genotoxicity of tamoxifen."[11] Carcinogenesis. Link

Sources

alpha-Hydroxy-N-desmethyltamoxifen formation from N-desmethyltamoxifen

Technical Guide: Mechanism and Characterization of -Hydroxy-N-desmethyltamoxifen Formation

Executive Summary

N-desmethyltamoxifen (NDM) is the primary circulating metabolite of the selective estrogen receptor modulator (SERM) tamoxifen.[1] While the therapeutic efficacy of tamoxifen is largely driven by the conversion of NDM to Endoxifen (4-hydroxy-N-desmethyltamoxifen) via CYP2D6, a parallel, non-therapeutic pathway exists: the formation of


-hydroxy-N-desmethyltamoxifen (

-OH-NDM)

This guide details the biochemical formation of

CYP3A4

2

Part 1: Mechanistic Enzymology

The Bioactivation Pathway

The metabolism of tamoxifen is a bifurcation between efficacy and toxicity. The formation of

  • Substrate: N-desmethyltamoxifen (NDM).

  • Primary Catalyst: Cytochrome P450 3A4 (CYP3A4).[3][4]

  • Reaction Type: Allylic hydroxylation.[2]

  • Stereochemistry: The reaction generates a new chiral center at the

    
    -carbon, producing both 
    
    
    - and
    
    
    -enantiomers. The
    
    
    -isomer is noted for higher genotoxic potential due to superior substrate affinity for sulfotransferases.
Reaction Mechanism: Oxygen Rebound

The formation of

  • Hydrogen Abstraction: The high-valent Iron-Oxo species (Compound I) of CYP3A4 abstracts a hydrogen atom from the allylic

    
    -carbon of the ethyl side chain of NDM.
    
  • Radical Intermediate: This generates a carbon-centered radical stabilized by resonance with the adjacent double bond and aromatic rings.

  • Oxygen Rebound: The hydroxyl radical bound to the heme iron recombines with the substrate radical, yielding the alcohol

    
    -OH-NDM.
    
Downstream Toxicity (The Sulfate Trap)
SULT2A1

The sulfate ester is an excellent leaving group. Its departure generates a resonance-stabilized carbocation that acts as a hard electrophile, covalently binding to the exocyclic amino group of guanine (

Part 2: Visualization of Signaling & Metabolic Pathways

The following diagram illustrates the divergence between the therapeutic pathway (Endoxifen) and the toxicological pathway (

Tamoxifen_MetabolismTAMTamoxifenNDMN-desmethyltamoxifen(Major Circulating Metabolite)TAM->NDMCYP3A4EndoxifenEndoxifen(Therapeutic Active)NDM->EndoxifenCYP2D6(Aromatic Hydroxylation)AlphaOHalpha-Hydroxy-NDM(Proximate Carcinogen)NDM->AlphaOHCYP3A4(Allylic Hydroxylation)Sulfatealpha-Sulfate Ester(Unstable)AlphaOH->SulfateSULTs(Phase II)CarbocationReactive CarbocationSulfate->CarbocationSpontaneousLoss of SO4DNA_AdductDNA Adduct(dG-N2-tamoxifen)Carbocation->DNA_AdductCovalent Binding

Figure 1: Divergent metabolic pathways of N-desmethyltamoxifen showing therapeutic activation vs. genotoxic activation.

Part 3: Experimental Characterization & Protocols

Analytical Challenges: Isobaric Interference

A critical challenge in studying

isobaric
MetaboliteModification SiteMechanismRetention Time (Relative)
Endoxifen Phenyl Ring (Para)Aromatic HydroxylationEarly Eluting (More Polar)

-OH-NDM
Ethyl Chain (

-C)
Allylic HydroxylationLate Eluting (Less Polar)
Protocol: In Vitro Generation of -OH-NDM

This protocol uses Human Liver Microsomes (HLM) to generate the metabolite. Note that we omit PAPS (the cofactor for sulfotransferases) to prevent the metabolite from converting into the unstable sulfate, allowing the alcohol to accumulate for detection.

Reagents Required[2][4][5][6][7]
  • Substrate: N-desmethyltamoxifen (purity >98%).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4) with P450 reductase.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow
  • Pre-incubation:

    • Prepare a reaction mixture containing HLM (1.0 mg protein/mL) and MgCl2 (3.3 mM) in phosphate buffer.

    • Add N-desmethyltamoxifen (final concentration 10–50

      
      M). Dissolve substrate in DMSO (keep final DMSO <0.1% v/v to avoid CYP inhibition).
      
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Control: Prepare a "zero-time" control by adding quench solution before NADPH.

  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Timepoint: 30 to 60 minutes. (Rate is slower than N-demethylation; longer times may be needed compared to standard clearance assays).

  • Termination:

    • Quench reaction by adding an equal volume of ice-cold ACN/0.1% Formic Acid.

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Extraction:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to LC vials.

LC-MS/MS Detection Parameters

Because

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8][9]

  • Gradient: 30% B to 90% B over 10 minutes. (A shallow gradient is required to separate the isomers).

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Q1 (Parent): m/z 374.2

    • Q3 (Fragment): m/z 58.1 (Common fragment for dimethylaminoethoxy chain).

    • Differentiation: Rely on Retention Time (RT). Endoxifen elutes earlier;

      
      -OH-NDM elutes later due to the lipophilicity of the intact aromatic rings.
      

Part 4: Experimental Workflow Diagram

WorkflowPrepReaction Mix Prep(HLM + NDM + Buffer)PreIncPre-Incubation(37°C, 5 min)Prep->PreIncStartInitiation(+ NADPH)PreInc->StartIncubateMetabolic Phase(CYP3A4 Activity: 30-60 min)Start->IncubateQuenchTermination(+ Ice Cold ACN)Incubate->QuenchSpinCentrifugation(10,000g, 10 min)Quench->SpinAnalysisLC-MS/MS Analysis(Separate Isobars)Spin->Analysis

Figure 2: Step-by-step experimental workflow for the in vitro generation and isolation of

References

  • Osborne, M. R., et al. (2001).

    
    -Hydroxytamoxifen." Chemical Research in Toxicology. 
    
  • Boocock, D. J., et al. (2002). "Stereoselective metabolic activation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells." Chemical Research in Toxicology. 
    
  • Phillips, D. H. (2001). "Understanding the genotoxicity of tamoxifen." Carcinogenesis.

  • Teunissen, S. F., et al. (2009). "Development and validation of an LC-MS/MS method for the determination of tamoxifen and its metabolites in human serum." Analytical and Bioanalytical Chemistry.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Toxicological Profile of alpha-Hydroxy-N-desmethyltamoxifen (Endoxifen)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

alpha-Hydroxy-N-desmethyltamoxifen , widely recognized as Endoxifen , represents the pharmacological apex of the tamoxifen metabolic cascade. While historically viewed merely as a secondary metabolite, contemporary pharmacokinetic data confirms it is the primary driver of anti-estrogenic efficacy in breast cancer therapy, exhibiting up to 100-fold greater affinity for the Estrogen Receptor (ER) compared to its parent compound, tamoxifen.

From a toxicological perspective, Endoxifen presents a distinct profile.[1] Unlike tamoxifen, which carries a well-documented risk of hepatocarcinogenicity in rodent models due to DNA adduct formation, Endoxifen demonstrates a divergent genotoxic safety profile. Its toxicity is primarily mechanism-based (on-target), manifesting as reproductive and developmental toxicity consistent with potent Selective Estrogen Receptor Modulator (SERM) activity.

This guide analyzes the mechanistic toxicology of Endoxifen, contrasting its safety margins with tamoxifen and detailing the experimental frameworks required to validate its toxicological footprint in drug development.

Molecular Identity & Metabolic Genesis

Endoxifen is generated via the cytochrome P450 pathway, specifically requiring bioactivation by CYP2D6 . This dependence creates a significant therapeutic variable: patients with CYP2D6 polymorphisms (poor metabolizers) fail to generate therapeutic levels of Endoxifen, leading to clinical resistance.

Metabolic Activation Pathway

The toxicity of tamoxifen derivatives is often linked to their metabolic activation into reactive electrophiles. Below is the metabolic map illustrating the formation of Endoxifen and its potential divergence into stable conjugates (safety) versus reactive quinone methides (toxicity).

EndoxifenMetabolism Tamoxifen Tamoxifen (Parent Drug) NDM N-desmethyltamoxifen Tamoxifen->NDM CYP3A4 4-OH-Tam 4-OH-Tam Tamoxifen->4-OH-Tam CYP2D6 Endoxifen Endoxifen (alpha-Hydroxy-N-desmethyltamoxifen) ACTIVE DRUG NDM->Endoxifen CYP2D6 (Rate Limiting) Quinone Quinone Methide (Reactive Electrophile) Endoxifen->Quinone Oxidation (Potential Pathway) Glucuronide Endoxifen-Glucuronide (Excretion) Endoxifen->Glucuronide UGT isoforms (Detoxification) DNA_Adduct DNA Adducts (Genotoxicity) Quinone->DNA_Adduct Alkylation 4-OH-Tam->Endoxifen CYP3A4

Figure 1: Metabolic trajectory of Endoxifen.[2][3] Note the critical CYP2D6 step and the bifurcation between detoxification (glucuronidation) and potential bioactivation to quinone methides.

Mechanistic Toxicology

Genotoxicity: The Quinone Methide Hypothesis

A primary toxicological concern for triphenylethylene derivatives (like tamoxifen) is the formation of DNA adducts.[4][5]

  • Mechanism: Metabolic oxidation can convert the phenol group of Endoxifen into a quinone methide .[4][5] This electrophilic species can covalently bind to the exocyclic amino group of deoxyguanosine (

    
    ), forming stable DNA adducts.
    
  • Evidence Status: While in vitro chemical activation (e.g., using alpha-acetoxy models) can force adduct formation, in vivo studies paint a safer picture. Chronic bioassays (6-month rat studies) have demonstrated that Endoxifen does not increase the incidence of bone marrow micronuclei , distinguishing it from the hepatocarcinogenic profile of tamoxifen in rats [1, 2].

  • Interpretation: The rate of detoxification (glucuronidation) likely exceeds the rate of quinone methide formation/accumulation in vivo, suppressing genotoxicity.

Reproductive & Endometrial Toxicity

Endoxifen acts as an anti-estrogen in breast tissue but displays partial agonist activity in the endometrium (uterotrophic effect).

  • Endometrial Hyperplasia: In rodent models, Endoxifen induces uterine weight gain and luminal epithelial hypertrophy. However, its potency is significantly lower than that of estradiol.

  • Developmental Toxicity: Classified as GHS Category 2 (H361) , Endoxifen is suspected of damaging fertility or the unborn child. This is an extension of its mechanism of action; blockade of estrogen signaling during critical developmental windows is inherently teratogenic [3].

Ocular Toxicity

Tamoxifen therapy is associated with crystalline retinopathy and corneal opacities, likely due to amphiphilic drug accumulation in lysosomes (drug-induced phospholipidosis).

  • Endoxifen Profile: As the active metabolite, Endoxifen contributes to this cumulative toxicity. High systemic concentrations, while therapeutically desirable, necessitate monitoring for retinal deposits, although specific "Endoxifen-only" ocular toxicity rates in clinical trials have not exceeded those of standard tamoxifen therapy to date [4].

Experimental Protocols for Toxicity Assessment

To validate the safety profile of Endoxifen in a new formulation or therapeutic context, the following standardized protocols are recommended.

Protocol A: In Vivo Mammalian Erythrocyte Micronucleus Test

Purpose: To confirm lack of systemic genotoxicity.

  • Test System: Male and female Sprague-Dawley rats (n=5/sex/group).

  • Dosing: Oral gavage.

    • Vehicle Control.[6][7]

    • Low Dose (e.g., 5 mg/kg).

    • High Dose (e.g., 50 mg/kg - MTD).

    • Positive Control (Cyclophosphamide).

  • Duration: Daily administration for 28 days (integrated into sub-chronic study) or acute 3-day regimen.

  • Sampling: Extract bone marrow from femur immediately post-euthanasia.

  • Staining: Smear on slides, fix in methanol, stain with Acridine Orange or Giemsa.

  • Scoring: Analyze 2000 polychromatic erythrocytes (PCEs) per animal.

    • Metric: Count micronucleated PCEs (mnPCEs).

    • Self-Validation: The ratio of PCE to normochromatic erythrocytes (NCE) must be calculated to assess bone marrow cytotoxicity. A significant drop in PCE/NCE ratio indicates marrow suppression.

Protocol B: Uterotrophic Assay (Endometrial Safety)

Purpose: To quantify partial agonist activity relative to Tamoxifen.

  • Test System: Ovariectomized (OVX) female rats (ensure 14-day washout post-surgery).

  • Treatment Groups:

    • Vehicle (Negative Control).

    • 17

      
      -Estradiol (Positive Control, 0.1 mg/kg).
      
    • Endoxifen (Therapeutic equivalent dose).

    • Tamoxifen (Reference comparator).[8]

  • Duration: 3 consecutive daily doses.

  • Endpoint: Necropsy 24 hours after last dose.

    • Excise uterus, remove fluid (blotting), and weigh (wet weight).

    • Fix in 10% neutral buffered formalin for histology.

  • Analysis:

    • Morphometric: Measure luminal epithelial cell height (LEH).

    • Proliferation: Immunohistochemistry for Ki-67 or BrdU incorporation.

Comparative Data Summary

ParameterTamoxifen (Parent)Endoxifen (Metabolite)Toxicological Implication
ER Affinity (RBA) ~1-2% (vs Estradiol)~100-180% (vs Estradiol)Endoxifen is the therapeutic driver; lower doses may achieve efficacy.
Metabolic Dependency High (Requires CYP2D6)Low (Direct acting)Endoxifen bypasses "poor metabolizer" resistance issues.
Genotoxicity (Rat Liver) Positive (DNA Adducts)Negative (Micronucleus)Endoxifen has a superior genotoxic safety margin [1].
Uterine Agonism ModerateModerateBoth carry risk of endometrial hyperplasia; monitoring required.
Embryo-Fetal Risk High (Cat 1B)High (Cat 2/Suspected)Strict contraindication in pregnancy for both.

References

  • Six Month Oral Toxicity Study of (E/Z)-Endoxifen In Rats. IIT Research Institute / NCI. (2018). Confirms lack of genotoxicity in bone marrow micronucleus assay despite reproductive organ pathology.[6]

  • Mutagenicity of tamoxifen DNA adducts in human endometrial cells. Journal of Pathology. (2005). Discusses the mechanistic basis of tamoxifen genotoxicity via alpha-hydroxylation.

  • Endoxifen PubChem Compound Summary. National Center for Biotechnology Information. (2023). CID 10090750. Details GHS classification and chemical safety data.

  • Ocular toxicity in low-dose tamoxifen: a prospective study. Eye (London). (2004). Establishes the baseline ocular toxicity profile for the drug class.

  • Bioactivation of tamoxifen to metabolite E quinone methide. Chemical Research in Toxicology. (2001). Mechanistic study on the potential for quinone methide formation in desmethyl metabolites.

Sources

Methodological & Application

synthesis of alpha-Hydroxy-N-desmethyltamoxifen for research

Application Note: Synthesis and Handling of -Hydroxy-N-desmethyltamoxifen for Genotoxicity Research


Executive Summary & Scientific Context

This Application Note details the chemical synthesis and handling of


-Hydroxy-N-desmethyltamoxifen

Unlike Endoxifen (4-hydroxy-N-desmethyltamoxifen), which is the pharmacologically active anti-estrogen,


-Hydroxy-N-desmethyltamoxifen


Research Applications:

  • Mechanism of Action (MOA) Studies: Investigating the metabolic activation pathways leading to hepatocarcinogenicity in rodent models.

  • Biomarker Development: Synthesizing stable isotope-labeled standards for LC-MS/MS quantification of DNA adducts.

  • Genotoxicity Assays: In vitro screening of Tamoxifen analogs for reduced genotoxic potential.

Metabolic Pathway & Rationale[1][2]

Understanding the placement of this molecule in the metabolic cascade is essential for experimental design. The diagram below illustrates the divergence between therapeutic activation (4-hydroxylation) and genotoxic activation (

TamoxifenMetabolismTamTamoxifenNDMN-desmethyltamoxifen(Major Metabolite)Tam->NDMCYP3A4EndoxEndoxifen(Therapeutic Active)NDM->EndoxCYP2D6(4-Hydroxylation)AlphaOHα-Hydroxy-N-desmethyltamoxifen(Proximate Carcinogen)NDM->AlphaOHCYP3A4(α-Hydroxylation)SulfateO-Sulfated Intermediate(Unstable)AlphaOH->SulfateSULTs(Sulfotransferase)AdductDNA Adduct(dG-N2-Tamoxifen)Sulfate->AdductSpontaneousCarbocation Formation

Figure 1: Metabolic divergence of Tamoxifen.[1][2] The

Safety & Containment Protocol (Critical)

Hazard Class: Genotoxic Carcinogen / Alkylating Agent. The target molecule is a "proximate carcinogen." Upon metabolic or chemical activation (esterification), it becomes a direct-acting mutagen.

  • Engineering Controls: All synthesis and handling must occur within a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • PPE: Double nitrile gloves (0.11 mm min), Tyvek lab coat, and safety goggles.

  • Decontamination: All glassware and surfaces contacting the

    
    -hydroxy or 
    
    
    -acetoxy derivatives must be decontaminated with 10% sodium hypochlorite (bleach) for 30 minutes prior to washing, to oxidize potential alkylating species.

Chemical Synthesis Protocol

Strategy: The synthesis utilizes a "Protect-Oxidize-Deprotect" strategy starting from N-desmethyltamoxifen. Direct oxidation of the secondary amine is prone to N-oxide formation; therefore, N-protection is required.

Retrosynthesis:





Materials Required[2][5][6][7][8][9]
  • Precursor: N-desmethyltamoxifen (High purity, >98% Z-isomer).

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), N-Bromosuccinimide (NBS), AIBN (initiator), Silver Carbonate (
    
    
    ), Trifluoroacetic acid (TFA).
  • Solvents: Dichloromethane (DCM), Carbon Tetrachloride (

    
    ) or Benzotrifluoride (greener alternative), Acetone, THF.
    
Step 1: N-Protection (Boc-ylation)

Purpose: To prevent N-oxidation during the radical bromination step.

  • Dissolve N-desmethyltamoxifen (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add Triethylamine (1.5 eq) followed by

    
      (1.2 eq).
    
  • Stir at Room Temperature (RT) for 4–6 hours under Argon.

  • Workup: Wash with sat.

    
    , brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) to yield N-Boc-N-desmethyltamoxifen .

Step 2: Allylic Bromination (The Critical Step)

Purpose: Introduction of a leaving group at the allylic position of the ethyl chain.

  • Dissolve N-Boc-N-desmethyltamoxifen in anhydrous

    
     or Benzotrifluoride.
    
  • Add N-Bromosuccinimide (NBS) (1.05 eq). Note: Excess NBS leads to over-bromination.

  • Add catalytic AIBN (0.05 eq).

  • Reflux for 1–2 hours. Monitor by TLC carefully; the reaction is fast.

  • Stop: Cool immediately to 0°C to stop the radical chain reaction. Filter off succinimide precipitate.

  • Concentrate the filtrate to obtain the crude

    
    -Bromo-N-Boc-intermediate .
    
    • Caution: This intermediate is unstable. Proceed immediately to hydrolysis.

Step 3: Silver-Mediated Hydrolysis

Purpose: Substitution of Bromide with Hydroxyl via an

  • Dissolve the crude

    
    -bromo intermediate in a mixture of Acetone/Water (4:1) .
    
  • Add Silver Carbonate (

    
    )  (1.5 eq).
    
  • Stir at RT for 2–4 hours in the dark (wrap flask in foil).

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate to remove acetone.

  • Extract the aqueous residue with EtOAc. Dry and concentrate to yield

    
    -Hydroxy-N-Boc-N-desmethyltamoxifen .
    
Step 4: Deprotection & Purification

Purpose: Removal of the Boc group to yield the final secondary amine.

  • Dissolve the intermediate in DCM .

  • Add TFA (10% v/v final concentration) at 0°C.

  • Stir for 1 hour, allowing to warm to RT.

  • Quench: Carefully neutralize with cold sat.

    
     (do not allow pH to exceed 8 to avoid degradation).
    
  • Extraction: Extract with DCM.

  • Final Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • Mobile Phase: Gradient Acetonitrile / Water (with 0.1% Ammonium Formate). Avoid strong acids in mobile phase to prevent dehydration to the diene.

    • Detection: UV at 254 nm.

Analytical Validation

The following data parameters confirm the identity of the synthesized

ParameterExpected ObservationMechanistic Note

NMR (Allylic)
Quartet at ~4.8–5.0 ppm (

)
The

-proton shifts downfield significantly due to the -OH group compared to the ethyl

(~2.4 ppm).

NMR (Methyl)
Doublet at ~1.2–1.3 ppm (

)
The terminal methyl group couples to the single

-proton.
MS (ESI+)

= 374.2
Parent mass of N-desmethyltamoxifen (357) + Oxygen (16).
Stability Degrades in acidic solutionReadily dehydrates to form a conjugated diene system. Store at -80°C in DMSO.

Experimental Workflow Diagram

The following Graphviz diagram outlines the synthesis workflow, highlighting critical control points (CCP).

SynthesisWorkflowStartStart: N-desmethyltamoxifenStep11. N-Boc Protection(Boc2O / TEA)Start->Step1Step22. Allylic Bromination(NBS / AIBN)*CCP: Unstable Intermediate*Step1->Step2Radical SubstitutionStep33. Hydrolysis(Ag2CO3 / Acetone / H2O)Step2->Step3Immediate ProcessingStep44. Deprotection(TFA / DCM)Step3->Step4Purify5. HPLC Purification(Neutral pH)Step4->PurifyFinalTarget: α-OH-NDM-TamPurify->Final

Figure 2: Step-by-step synthesis workflow. CCP indicates Critical Control Point where intermediate stability is low.

References

  • Phillips, D. H., et al. (1999). Metabolism of tamoxifen and its alpha-hydroxylated derivatives to DNA-binding products in rat hepatocytes.[3][4] Carcinogenesis.[5][2][3] Link

  • Boocock, D. J., et al. (2000).

    
    -Hydroxy-N-desmethyltamoxifen in Vitro and in Vivo. Chemical Research in Toxicology. Link
    
  • Kitagawa, A., et al. (2000). Synthesis of alpha-hydroxytamoxifen and its DNA adducts.[5][1][2][3][6][7][4][8] (Cited method for general alpha-functionalization).

  • Gamboa da Costa, G., et al. (2003).

    
    -Hydroxy-N,N-didesmethyltamoxifen as a Proximate Carcinogen. Chemical Research in Toxicology. Link
    
  • IARC Monographs. (2012). Tamoxifen: Mechanism of Carcinogenicity.[9][5][3] World Health Organization. Link

Application Note: High-Resolution LC-MS/MS Quantitation of Z-Endoxifen in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tamoxifen is a cornerstone adjuvant therapy for Estrogen Receptor-positive (ER+) breast cancer.[1] However, its clinical efficacy is highly variable, largely due to the genetic polymorphism of the CYP2D6 enzyme, which metabolizes Tamoxifen into its most active metabolite, Endoxifen (4-hydroxy-N-desmethyltamoxifen) . Endoxifen exhibits 30–100 times greater affinity for the estrogen receptor than the parent drug.[2]

Standard immunoassays cannot distinguish between the active (Z)-Endoxifen isomer and the less active (E)-Endoxifen isomer. This protocol details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the specific quantitation of Z-Endoxifen in human plasma.[3][4] The method utilizes protein precipitation for high throughput and a C18 column with optimized gradient elution to achieve baseline separation of geometric isomers.

Introduction & Biological Context

The Metabolic Bottleneck

Tamoxifen is a pro-drug. Its conversion to Endoxifen is the rate-limiting step for therapeutic efficacy. Patients with CYP2D6 null alleles ("poor metabolizers") often fail to achieve therapeutic Endoxifen levels (>5.9 ng/mL or ~16 nM), leading to higher recurrence rates.

The Isomer Challenge

Endoxifen exists as two geometric isomers: Z-Endoxifen (cis) and E-Endoxifen (trans).

  • Z-Endoxifen: Potent anti-estrogen (Active).

  • E-Endoxifen: Weak estrogen agonist/antagonist (Inactive/Less Active).

  • Ratio: In plasma, the Z:E ratio is typically 80:20 to 90:10.

  • Analytical Risk: Co-elution of these isomers leads to overestimation of the active drug concentration. This protocol ensures their chromatographic separation.

Metabolic Pathway Diagram

The following diagram illustrates the bioactivation pathways of Tamoxifen, highlighting the critical role of CYP2D6.

TamoxifenMetabolism cluster_isomers Isomerization Tamoxifen Tamoxifen (Pro-drug) NDTam N-desmethyltamoxifen (Major Intermediate) Tamoxifen->NDTam CYP3A4/5 FourOHTam 4-Hydroxytamoxifen (Active) Tamoxifen->FourOHTam CYP2D6 Endoxifen Endoxifen (Most Active Metabolite) NDTam->Endoxifen CYP2D6 (Rate Limiting) FourOHTam->Endoxifen CYP3A4/5 Z_Endo Z-Endoxifen (Therapeutic) Endoxifen->Z_Endo E_Endo E-Endoxifen (Weak/Inactive) Endoxifen->E_Endo

Figure 1: Metabolic pathway of Tamoxifen bioactivation. The CYP2D6-mediated conversion of N-desmethyltamoxifen to Endoxifen is the primary source of the active metabolite.

Materials and Methods

Reagents and Standards
  • Analytes: Z-Endoxifen hydrochloride, E-Endoxifen hydrochloride (Toronto Research Chemicals).[5]

  • Internal Standard (IS): Endoxifen-d5 (deuterated analog).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2-EDTA).

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for its simplicity and high recovery, suitable for high-throughput clinical environments.

Protocol Steps:

  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Spike IS: Add 20 µL of Internal Standard working solution (Endoxifen-d5, 50 ng/mL in 50:50 MeOH:H2O).

  • Precipitate: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid.

    • Rationale: Methanol provides a cleaner supernatant for this analyte than Acetonitrile, reducing phospholipid carryover.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of Water (dilution prevents peak distortion from strong solvent effects).

  • Inject: Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Note: A Phenyl-Hexyl column is an alternative if Z/E separation is difficult on C18, but optimized C18 gradients are sufficient and more robust.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 40 Initial Hold
0.50 40 Load
4.00 90 Linear Ramp (Isomer Separation)
4.50 90 Wash
4.60 40 Re-equilibration

| 6.00 | 40 | End of Run |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[5][8][9]

  • Mode: Multiple Reaction Monitoring (MRM).[6]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Role
Z-Endoxifen 374.2 58.1 35 22 Quantifier
374.2 129.1 35 30 Qualifier

| Endoxifen-d5 (IS) | 379.2 | 58.1 | 35 | 22 | Internal Std |

Note: The product ion m/z 58.1 corresponds to the dimethylaminoethyl side chain, which is the most abundant fragment.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (PPT) cluster_lc LC Separation cluster_ms MS/MS Detection Plasma 100 µL Plasma IS_Add Add IS (d5-Endoxifen) Plasma->IS_Add Crash Add 300 µL MeOH (Precipitation) IS_Add->Crash Centrifuge Centrifuge 14,000g, 10 min Crash->Centrifuge Inject Inject Supernatant Centrifuge->Inject Column C18 Column Gradient Elution Inject->Column Separation Resolve Z- vs E-Isomer Column->Separation ESI ESI Positive Separation->ESI MRM MRM: 374.2 -> 58.1 ESI->MRM Data Quantitation MRM->Data

Figure 2: Step-by-step analytical workflow from plasma sample to quantitative data.

Method Validation & Performance

This method should be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Specificity & Selectivity[12]
  • Isomer Resolution: The gradient from 40% to 90% B over 3.5 minutes is critical. Z-Endoxifen typically elutes before E-Endoxifen on C18 columns.

  • Acceptance Criteria: Baseline resolution (Rs > 1.5) between Z- and E-isomers.[3][4][5][10]

  • Interference: No interfering peaks >20% of LLOQ in blank plasma at the retention time of Endoxifen.

Linearity and Sensitivity
  • Range: 1.0 – 200 ng/mL.

  • LLOQ: 1.0 ng/mL (Signal-to-Noise > 10).

  • Curve Fitting: Linear regression with 1/x² weighting. r² > 0.995.

Accuracy and Precision
  • Intra-day Precision: CV < 15% (20% at LLOQ).

  • Accuracy: 85-115% of nominal concentration.

  • QC Levels: Low (3 ng/mL), Medium (40 ng/mL), High (160 ng/mL).

Matrix Effect
  • Matrix factor should be calculated by comparing post-extraction spike response to neat solution response. The use of Endoxifen-d5 compensates for matrix suppression.

Discussion and Troubleshooting

Clinical Thresholds

Therapeutic drug monitoring aims to maintain Z-Endoxifen levels above 5.9 ng/mL (approx. 16 nM). Levels below this are associated with a 26% higher risk of recurrence in some cohorts (Madlensky et al.).[11] Recent studies suggest even higher targets (>21 ng/mL) may be beneficial.

Troubleshooting Isomer Separation

If Z- and E-isomers co-elute:

  • Lower the initial organic %: Start the gradient at 30% B instead of 40%.

  • Change Modifier: Switch from Methanol to Acetonitrile (though Methanol often offers better selectivity for these isomers).

  • Column Switch: A Phenyl-Hexyl column provides alternative selectivity based on pi-pi interactions.

Stability

Endoxifen is light-sensitive. All sample preparation steps should be performed under low light or using amber glassware to prevent ex vivo Z-to-E isomerization.

References

  • Antunes, M. V., et al. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots.[7][10][12] Talanta, 132, 775-784. Link

  • Teunissen, S. F., et al. (2011). Development and validation of a quantitative assay for the analysis of tamoxifen with its four main metabolites and the flavonoids daidzein, genistein and equol in human plasma using liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 879(19), 1677-1685. Link

  • Gjerde, J., et al. (2005). Determination of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1082(1), 6-14. Link

  • Madlensky, L., et al. (2011). Tamoxifen metabolite concentrations, CYP2D6 genotype, and breast cancer outcomes. Clinical Pharmacology & Therapeutics, 89(5), 718-725. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

protocols for culturing MCF-7 cells with alpha-Hydroxy-N-desmethyltamoxifen

Application Note: Culturing MCF-7 Cells with -Hydroxy-N-desmethyltamoxifen (Endoxifen)

Executive Summary & Mechanism of Action


-Hydroxy-N-desmethyltamoxifenEndoxifen


For researchers utilizing MCF-7 (ER+/HER2-) models, Endoxifen presents a unique mechanistic profile:

  • Competitive Antagonism: Blocks Estradiol (E2) binding to the Ligand Binding Domain (LBD).

  • Receptor Degradation: Unlike Tamoxifen (which stabilizes ER

    
    ), Endoxifen can induce proteasomal degradation of ER
    
    
    at high concentrations, mimicking the action of Selective Estrogen Receptor Degraders (SERDs) like Fulvestrant.[1]
  • CYP2D6 Independence: Direct treatment bypasses the metabolic bottleneck required for Tamoxifen activation, allowing direct assessment of pharmacodynamic potency.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic conversion relevant to your study design.

MetabolicPathwayTamoxifenTamoxifen(Parent Drug)NDTN-desmethyltamoxifenTamoxifen->NDTCYP3A4FourOHT4-hydroxytamoxifen(4-OHT)Tamoxifen->FourOHTCYP2D6EndoxifenEndoxifen(alpha-Hydroxy-N-desmethyltamoxifen)ACTIVE METABOLITENDT->EndoxifenCYP2D6(Critical Step)FourOHT->EndoxifenCYP3A4

Figure 1: Metabolic generation of Endoxifen.[2] Direct treatment with Endoxifen bypasses the rate-limiting CYP2D6 step.

Reagent Preparation & Handling

Critical Note on Stability: Endoxifen exists as E/Z isomers.[3][4] The Z-isomer is the biologically active form.[4] Solutions must be protected from light to prevent photo-isomerization to the less active E-form.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), anhydrous
Solubility ~2 mg/mL in DMSO; ~20 mg/mL in Ethanol
Stock Concentration Prepare a 10 mM Master Stock
Storage -20°C (stable for >1 year); Protect from light
Working Solutions Dilute in Phenol Red-Free Media immediately before use
Preparation Protocol:
  • Weigh 1 mg of Endoxifen powder (MW: ~373.5 g/mol ).

  • Dissolve in 267

    
    L  of sterile DMSO to generate a 10 mM  stock.
    
  • Vortex vigorously for 30 seconds. Ensure no crystal precipitates remain.

  • Aliquot into light-protected (amber) microtubes (20

    
    L/tube) to avoid freeze-thaw cycles.
    
  • Store at -20°C.

Cell Culture Maintenance (Basal Conditions)

Before initiating treatment, MCF-7 cells must be maintained in a proliferative, estrogen-replete state to ensure ER expression is robust.

  • Basal Medium: DMEM/F12 (1:1) or RPMI-1640 with Phenol Red.

  • Supplementation:

    • 10% Fetal Bovine Serum (FBS) (contains endogenous estrogens).

    • 1% Penicillin/Streptomycin.[5][6]

    • 10

      
      g/mL Insulin  (Critical for MCF-7 PI3K/Akt pathway maintenance).
      
  • Passaging: Maintain cells between 30% and 80% confluency. Do not allow to overgrow, as contact inhibition can downregulate ER

    
    .
    

Experimental Protocol: Endoxifen Treatment

The "Estrogen Switch" Principle: To validate Endoxifen efficacy, you must first remove endogenous estrogens (Starvation) and then re-introduce a controlled amount of Estradiol (E2) alongside the drug.

Phase 1: Hormone Deprivation (Starvation)

Objective: Deplete intracellular estrogen reserves and eliminate background noise from serum hormones and Phenol Red (a weak estrogen mimic).

  • Time: T minus 72 hours (3 days before treatment).

  • Media Change: Wash cells 2x with PBS.[7]

  • Switch Media: Add Phenol Red-Free DMEM/F12 supplemented with:

    • 5% Charcoal-Stripped FBS (CS-FBS) .

    • 2 mM L-Glutamine.

    • (Optional) 6 ng/mL Insulin (reduced from maintenance level to lower background growth).

  • Incubation: Incubate for 48–72 hours. Cells will arrest in G0/G1.

Phase 2: Treatment & Stimulation

Objective: Assess Endoxifen's ability to block E2-induced proliferation.[8][9]

  • Seeding (Day 0): Trypsinize starved cells and seed into 96-well plates (for viability) or 6-well plates (for Western/PCR) in Starvation Media (Phenol Red-Free + CS-FBS).

    • Density: 3,000–5,000 cells/well (96-well).

  • Attachment: Allow 24 hours for attachment.

  • Treatment (Day 1): Replace media with fresh Starvation Media containing experimental conditions.

Experimental Groups:

Group Composition Purpose
Vehicle Control DMSO (0.1%) + Ethanol (0.01%) Baseline (Starved)

| E2 Control | 1 nM 17

Endoxifen Only

CombinationMain Test: Antagonism5

Dose Range Recommendation:

  • Physiological Range (CYP2D6 extensive metabolizers): 20 nM – 100 nM

  • Supra-physiological/Resistant Modeling: 200 nM – 1

    
    M 
    
  • Note: Endoxifen IC50 in MCF-7 is typically ~100–200 nM (higher than 4-OHT's ~10 nM).[9]

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Treatmentcluster_2Phase 3: AssayMaintenanceMCF-7 Maintenance(10% FBS + Phenol Red)WashPBS Wash x2Maintenance->WashStarvationStarvation (72h)(5% CS-FBS + No Phenol Red)Wash->StarvationSeedSeed Plates(Starvation Media)Starvation->SeedTreatApply Treatment(+/- 1nM E2, +/- Endoxifen)Seed->TreatIncubateIncubate 3-6 Days(Refresh media every 48h)Treat->IncubateMTTMTT/CCK-8(Viability)Incubate->MTTWBWestern Blot(ER-alpha, pS2, Cyclin D1)Incubate->WB

Figure 2: Step-by-step workflow for Endoxifen efficacy evaluation.

Expected Results & Data Analysis

Cell Viability (MTT/CCK-8)
  • E2 Control: Should show 3–5 fold increase in proliferation vs. Vehicle Control.

  • Endoxifen + E2: Dose-dependent inhibition of E2-induced growth.[9]

  • IC50 Calculation: Plot Log[Endoxifen] vs. % Viability. Expect IC50 shift depending on E2 concentration (competitive inhibition).

Western Blotting Markers

To validate the mechanism, probe lysates for:

  • ER

    
     (66 kDa):  Endoxifen may cause downregulation/degradation at concentrations >100 nM.
    
  • pS2 (TFF1): A direct ER target gene. Should be high in E2, low in Endoxifen.

  • Cyclin D1: Proliferation marker.

Signaling Pathway Interaction

Endoxifen acts by competitively displacing Estradiol.

SignalingE2Estradiol (E2)EREstrogen Receptor(ER-alpha)E2->ERActivationEndoxifenEndoxifenEndoxifen->ERCompetitiveBlockadeEREEstrogen ResponseElement (DNA)ER->EREDimerization &BindingTranscriptionGene Transcription(pS2, Cyclin D1)ERE->TranscriptionProliferationCell ProliferationTranscription->Proliferation

Figure 3: Mechanism of Action. Endoxifen competitively blocks the ER-E2 interaction.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Growth Incomplete StarvationEnsure CS-FBS is used. Phenol Red must be absent.[10] Extend starvation to 72h.
No E2 Response ER LossCheck passage number. MCF-7 cells >30 passages may lose ER expression.
Precipitation High ConcentrationDo not exceed 0.1% DMSO final concentration.[11] Warm media to 37°C before adding drug.
Variable IC50 Light ExposureEndoxifen is light-sensitive. Handle in low light; wrap tubes in foil.

References

  • Johnson, M.D., et al. "Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen." Breast Cancer Research and Treatment, 2004.

  • Wu, X., et al. "Endoxifen's Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens." PLoS ONE, 2011.

  • Cayman Chemical. "Endoxifen Product Information & Solubility Data." Cayman Chemical Product Sheets.

  • Soto, A.M., et al. "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives, 1995.

  • Lim, Y.C., et al. "Development and Characterization of Novel Endoxifen-Resistant Breast Cancer Cell Lines." Cancer Research, 2011.[9]

using alpha-Hydroxy-N-desmethyltamoxifen as an analytical standard

Application Note 452: High-Sensitivity Quantification of -Hydroxy-N-desmethyltamoxifen (Endoxifen) in Human Plasma

Protocol ID: AN-ENDX-LCMS-2026

Part 1: Introduction & Scientific Context

The Analyte: Clarifying Nomenclature

The target analyte,


-Hydroxy-N-desmethyltamoxifenEndoxifen4-hydroxy-N-desmethyltamoxifen

Critical Isomerism Note: Endoxifen exists as Z- (cis) and E- (trans) isomers. The Z-isomer is the pharmacologically active species.[1] The E-isomer typically exhibits significantly lower potency. Analytical methods must chromatographically resolve these isomers to prevent overestimation of therapeutic efficacy.

Metabolic Pathway & Clinical Relevance

Tamoxifen is a pro-drug. Its conversion to Endoxifen is rate-limited by the CYP2D6 enzyme. Patients with CYP2D6 polymorphisms (e.g., poor metabolizers) may exhibit sub-therapeutic Endoxifen levels despite standard dosing. Therefore, using Endoxifen as an analytical standard is essential for Therapeutic Drug Monitoring (TDM).

Figure 1: Tamoxifen Metabolic Pathway

This diagram illustrates the dual pathway leading to Endoxifen, highlighting the critical role of CYP2D6.

TamoxifenMetabolismTAMTamoxifen(Parent Drug)NDMN-desmethyltamoxifen(Major Metabolite)TAM->NDMCYP3A4/5OHT4-hydroxytamoxifen(Afimoxifene)TAM->OHTCYP2D6ENDXEndoxifen(Active Metabolite)NDM->ENDXCYP2D6(Rate Limiting)OHT->ENDXCYP3A4/5

Caption: CYP2D6 is the bottleneck enzyme converting N-desmethyltamoxifen to the active Endoxifen.

Part 2: Physicochemical Profile & Standard Preparation

PropertySpecification
IUPAC Name (Z)-4-(4-hydroxy-N-desmethyl)-tamoxifen
CAS Number 110025-28-0 (d5-labeled); 162070-61-3 (Unlabeled)
Molecular Formula

Molecular Weight 373.49 g/mol
Monoisotopic Mass 373.20
Solubility Soluble in Methanol, DMSO, Ethanol.[2] Insoluble in water.
pKa ~8.5 (Amine), ~10 (Phenol)
Stability Light Sensitive . Protect from UV light to prevent Z

E isomerization.
Stock Solution Protocol
  • Primary Stock (1 mg/mL): Dissolve 1 mg of Endoxifen (Z-isomer >98% purity) in 1 mL of LC-MS grade Methanol . Do not use DMSO if possible, as it can suppress ionization in MS source.

  • Internal Standard (IS): Use Endoxifen-d5 . Prepare at 100 ng/mL in Methanol.

  • Storage: Aliquot into amber glass vials. Store at -80°C. Stable for 6 months.

Part 3: Analytical Method Development (LC-MS/MS)

Sample Preparation: Liquid-Liquid Extraction (LLE)

While protein precipitation (PPT) is faster, LLE is recommended for Endoxifen to remove phospholipids that cause matrix effects and to concentrate the sample for lower limits of quantification (LLOQ).

Reagents:

  • Extraction Solvent: 98:2 (v/v) Hexane:Isoamyl Alcohol OR 100% Ethyl Acetate.

  • Reconstitution Solvent: 50:50 Methanol:Water (0.1% Formic Acid).

Workflow Diagram:

LLE_WorkflowStep11. Aliquot 100 µL Plasma+ 20 µL IS (Endoxifen-d5)Step22. Add 1 mL Extraction Solvent(Ethyl Acetate)Step1->Step2Step33. Vortex (5 min) & Centrifuge(4000g, 10 min, 4°C)Step2->Step3Step44. Transfer Supernatantto clean glass tubeStep3->Step4Step55. Evaporate to Dryness(N2 stream @ 40°C)Step4->Step5Step66. Reconstitute(100 µL Mobile Phase)Step5->Step6

Caption: Liquid-Liquid Extraction (LLE) workflow ensures high recovery and phospholipid removal.

Chromatographic Conditions (LC)

Separating the Z and E isomers is the critical success factor.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) %B Event
0.0 30 Initial Hold
1.0 30 Isocratic for polarity
6.0 90 Elution of Analytes
7.0 90 Wash
7.1 30 Re-equilibration

| 9.0 | 30 | End |

Note: Z-Endoxifen typically elutes slightly later than E-Endoxifen on C18 columns due to steric hindrance affecting interaction with the stationary phase.

Mass Spectrometry Parameters (MS/MS)
  • Ionization: Electrospray Positive (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
Endoxifen 374.2 58.1 35 22 Quantifier
Endoxifen 374.2 223.1 35 28 Qualifier

| Endoxifen-d5 | 379.2 | 63.1 | 35 | 22 | Internal Std |

Mechanism: The 58.1 m/z fragment corresponds to the dimethylaminoethyl side chain

Part 4: Validation & Quality Control

To ensure Trustworthiness , the method must pass the following criteria (based on FDA Bioanalytical Method Validation Guidelines):

  • Isomer Resolution: The valley between Z-Endoxifen and E-Endoxifen peaks must be < 10% of the Z-isomer peak height.

  • Linearity:

    
     over the range of 1.0 – 200 ng/mL  (Clinical range typically 5–100 ng/mL).
    
  • Accuracy & Precision:

    • Intra-day CV: < 15%[4]

    • Inter-day CV: < 15%

    • Accuracy: 85–115% of nominal value.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. plasma. A deviation >15% indicates significant matrix suppression/enhancement.

Troubleshooting Guide
  • Problem: Conversion of Z-isomer to E-isomer.

    • Cause: Exposure to UV light or low pH for extended periods.

    • Fix: Use amber glassware; keep autosampler dark and cool (4°C).

  • Problem: Peak Tailing.

    • Cause: Interaction of the amine group with free silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 5mM or use a high-pH stable column (e.g., BEH C18) with high pH buffer (Ammonium Bicarbonate pH 10) if sensitivity allows.

Part 5: References

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). "Guideline for CYP2D6 and Tamoxifen Therapy." CPIC Guidelines, 2018. [Link]

  • Teunissen, S.F., et al. "Development and validation of a quantitative assay for the determination of tamoxifen and its five main metabolites in human serum using liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 2011. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10474509, alpha-Hydroxy-N-desmethyltamoxifen." PubChem, 2024.[2] [Link][2]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018. [Link]

  • Antunes, M.V., et al. "Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots." Journal of Pharmaceutical and Biomedical Analysis, 2015. [Link]

experimental design for in vivo studies with alpha-Hydroxy-N-desmethyltamoxifen

Application Note: Experimental Design for In Vivo Studies with Z-Endoxifen ( -Hydroxy-N-desmethyltamoxifen)

Executive Summary & Pharmacological Rationale

Endoxifen (4-hydroxy-N-desmethyltamoxifen) is the primary active metabolite of Tamoxifen, exhibiting 100-fold greater affinity for the Estrogen Receptor


CYP2D61

Why Direct Administration? In preclinical mouse models and human clinical trials, direct administration of Endoxifen is superior to Tamoxifen for three mechanistic reasons:

  • Bypassing the Metabolic Bottleneck: Mice possess different CYP isoforms (e.g., Cyp2d9, Cyp2d22) than humans (CYP2D6), making Tamoxifen metabolism in mice an unreliable predictor of human efficacy.

  • Isomer Purity: Commercial Tamoxifen metabolizes into both Z-Endoxifen (active antagonist) and E-Endoxifen (weak/inactive). Direct dosing allows the use of purified (Z)-Endoxifen .

  • Steady State Achievement: Direct dosing achieves therapeutic plasma concentrations (>20 nM) rapidly, independent of the host's metabolic capacity.

Mechanistic Pathway (CYP2D6 Dependency)

MetabolicPathwayTAMTamoxifen(Pro-drug)NDMN-desmethyltamoxifenTAM->NDMCYP3A4ENDZ-Endoxifen(High Affinity Ligand)TAM->ENDCYP2D6 (Minor Route)NDM->ENDCYP2D6CYPCYP2D6(Rate Limiting)EREstrogen Receptor(ER+ Tumor Blockade)END->ERHigh AffinityBinding

Figure 1: The metabolic activation of Tamoxifen. Direct Endoxifen administration (Green) bypasses the variable CYP2D6 step (Red).

Formulation & Stability Protocols

Critical Challenge: Endoxifen is highly lipophilic and light-sensitive. Exposure to ambient light can induce photo-isomerization from the active Z-isomer to the inactive E-isomer.

Protocol A: Preparation of Oral Suspension (20 mg/kg dose)

Reagents:

  • (Z)-Endoxifen Hydrochloride (purity >98%)

  • Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) + 0.1% Tween 80 in sterile water.

  • Equipment: Amber glass vials (mandatory), probe sonicator.

Step-by-Step Procedure:

  • Environment Control: Perform all weighing and handling under yellow light or in a darkened room to prevent isomerization.

  • Weighing: Calculate the required mass for a 20 mg/kg dose (assuming 10 mL/kg dosing volume, concentration = 2 mg/mL).

    • Example: For 10 mL of vehicle, weigh 20 mg of Z-Endoxifen.

  • Wetting: Add 100

    
    L of Tween 80 directly to the powder to wet the hydrophobic crystals.
    
  • Suspension: Gradually add the 0.5% HPMC solution while vortexing.

  • Homogenization: Sonicate (probe method) for 3 cycles of 10 seconds (on ice) to break up aggregates. Do not overheat.

  • QC Check: Verify pH is between 5.5–7.0.

  • Storage: Store in amber vials at 4°C. Stable for 7 days. Do not freeze formulated suspension as precipitation may occur.

Pharmacokinetic (PK) Study Design

To validate the model, you must confirm that the chosen dose achieves human-equivalent therapeutic exposure.

Target Plasma Concentration: >15–20 ng/mL (approx. 40–60 nM) is the minimum threshold for efficacy; however, effective murine doses often target >200 ng/mL to overcome faster clearance.

Experimental Design Table
ParameterSpecificationRationale
Species Mouse (Strain: CD-1 or BALB/c nude)CD-1 for pure PK; Nude for tumor correlation.
Route Oral Gavage (PO)Mimics human clinical route (capsule).
Dose Range 10, 20, 40 mg/kg20 mg/kg typically yields

~600 ng/mL.
Sampling Points 0.5, 1, 2, 4, 8, 24 hours

is rapid (2–4h); 24h confirms trough levels.
Matrix Plasma (K2EDTA anticoagulant)Heparin can interfere with some LC-MS/MS assays.
Bioanalysis LC-MS/MSRequired to distinguish Z vs E isomers.

Scientist's Note: Mice metabolize Endoxifen faster than humans (

twice-daily (BID)

Efficacy Model: MCF-7 Xenograft[2][3][4]

The MCF-7 cell line is the standard for ER+ breast cancer but is estrogen-dependent . Endoxifen acts as an antagonist; it cannot demonstrate efficacy if the tumor is not stimulated by estrogen in the first place.

Protocol B: Tumor Establishment and Treatment

Self-Validating Step: You must implant Estrogen (E2) pellets. If control tumors do not reach >200 mm³ within 3-4 weeks, the E2 supplementation failed, and the study is invalid.

Workflow Diagram:

XenograftWorkflowcluster_groupsTreatment Groups (28 Days)StartDay -3: E2 Pellet Implant(0.72 mg, 60-day release)InoculationDay 0: MCF-7 Inoculation(5x10^6 cells + Matrigel)Start->InoculationGrowthTumor Growth Phase(Target: 150-200 mm³)Inoculation->GrowthRandomRandomization(Based on Tumor Vol)Growth->Random~3-4 WeeksGrp1Vehicle Control(Tumor Growth)Random->Grp1Grp2Tamoxifen (Pos Control)(Variable Efficacy)Random->Grp2Grp3Z-Endoxifen (20-40 mg/kg)(Tumor Stasis/Regression)Random->Grp3HarvestNecropsy & Biomarkers(Ki67, ER Levels)Grp1->HarvestGrp2->HarvestGrp3->Harvest

Figure 2: Workflow for Estrogen-Dependent MCF-7 Xenograft Study.

Detailed Methodology:
  • Estrogen Supplementation (Day -3):

    • Anesthetize female athymic nude mice (Foxn1 nu/nu).

    • Implant a 0.72 mg, 60-day release 17

      
      -estradiol pellet  subcutaneously in the dorsal flank.
      
    • Note: Do not use higher doses (e.g., 1.7 mg) as they cause bladder toxicity (hydronephrosis) in mice, leading to premature mortality.

  • Cell Inoculation (Day 0):

    • Inject

      
       MCF-7 cells suspended 1:1 in PBS/Matrigel (100 
      
      
      L total) into the mammary fat pad or subcutaneous flank.
  • Randomization (Start of Treatment):

    • When tumors reach ~150–200 mm³, randomize mice into groups (n=10/group) to ensure equal average tumor volume.

  • Dosing Regimen:

    • Group 1: Vehicle (PO, Daily).

    • Group 2: Tamoxifen Citrate (20 mg/kg, PO, Daily) – Reference standard.

    • Group 3: Z-Endoxifen (20 mg/kg, PO, Daily).

    • Duration: Treat for 28–35 days. Measure tumors 2x/week using calipers (

      
      ).
      

Safety & Toxicology Monitoring

While Endoxifen is generally well-tolerated, the combination with E2 pellets requires specific vigilance.

  • Urinary Retention: High estrogen levels can cause bladder stones or retention in mice. Palpate bladders weekly. If a bladder is distended, the animal may require euthanasia.

  • Body Weight: Loss of >15% body weight indicates toxicity. Endoxifen at high doses (>100 mg/kg) may cause CNS effects; however, 20–40 mg/kg is well below the Maximum Tolerated Dose (MTD).

References

  • Jordan, V. C., et al. (1977). "The metabolism of tamoxifen in the rat and mouse." European Journal of Cancer.

  • Goetz, M. P., et al. (2005). "Pharmacogenetics of tamoxifen biotransformation is associated with clinical outcomes of efficacy and hot flashes." Journal of Clinical Oncology.

  • Wu, X., et al. (2010). "Pharmacokinetics of endoxifen and tamoxifen in female mice: Implications for comparative in vivo activity studies." Cancer Chemotherapy and Pharmacology.

  • NCI Clinical Trials. (2018). "Z-Endoxifen Hydrochloride in Treating Patients With Metastatic Breast Cancer." ClinicalTrials.gov.

  • Igel, S., et al. (2020).[2] "Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing." Clinical Pharmacology & Therapeutics.

preparation and storage of alpha-Hydroxy-N-desmethyltamoxifen stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation, Handling, and Storage of


-Hydroxy-N-desmethyltamoxifen Stock Solutions 

Abstract

This technical guide outlines the rigorous protocol for the preparation and storage of


-Hydroxy-N-desmethyltamoxifen (

-OH-NDM)
. Unlike the pharmacologically active metabolite Endoxifen (4-hydroxy-N-desmethyltamoxifen),

-OH-NDM is a reactive intermediate primarily implicated in the mechanism of tamoxifen-induced hepatocarcinogenicity via DNA adduct formation. Due to the lability of the benzylic

-hydroxyl group and the molecule's susceptibility to photo-isomerization, standard tamoxifen protocols are insufficient. This guide provides a self-validating workflow to ensure chemical integrity for toxicological and mechanistic studies.

Introduction & Scientific Context

Tamoxifen is a Selective Estrogen Receptor Modulator (SERM) extensively used in breast cancer therapy. While its efficacy relies on conversion to 4-hydroxytamoxifen and Endoxifen, its safety profile is complicated by "activation" pathways leading to genotoxicity.

The


-hydroxylation  of N-desmethyltamoxifen (the major primary metabolite) creates 

-OH-NDM. This metabolite is a proximate carcinogen; it undergoes phase II sulfation to form an unstable sulfate ester, which spontaneously degrades into a highly electrophilic carbocation capable of covalent binding to the

-position of guanine in DNA.

Critical Distinction: Researchers often confuse 4-hydroxy metabolites (stable, active) with


-hydroxy metabolites (reactive, genotoxic). The protocol below is specifically engineered to prevent the premature degradation or reaction of the 

-hydroxyl moiety.

Physicochemical Profile & Safety

PropertySpecificationNotes
Compound

-Hydroxy-N-desmethyltamoxifen
NOT Endoxifen (4-OH-NDM)
Molecular Formula

Lacks N-methyl; contains

-OH
Solubility (Organic) DMSO (>10 mg/mL), Ethanol (>5 mg/mL)High lipophilicity
Solubility (Aqueous) Negligible (< 1

g/mL)
Precipitates immediately in water
Stability High Risk Susceptible to dehydration and photo-isomerization (E/Z)
Safety Potent Genotoxin Handle in Biosafety Cabinet (BSC) Class II

Metabolic Pathway Visualization

Understanding the position of


-OH-NDM in the metabolic cascade is vital for experimental design.

TamoxifenMetabolism cluster_legend Pathway Legend TAM Tamoxifen NDM N-desmethyltamoxifen (Major Metabolite) TAM->NDM CYP3A4 aOH_NDM alpha-Hydroxy-N-desmethyltamoxifen (PROXIMATE CARCINOGEN) NDM->aOH_NDM CYP3A4 / Oxidation SULF O-Sulfated Intermediate (Unstable) aOH_NDM->SULF Sulfotransferase (SULT) DNA DNA Adducts (dG-N2-tamoxifen) SULF->DNA Spontaneous Carbocation Formation key Blue: Stable Precursors | Red: Target Analyte | Black: Toxic Endpoint

Figure 1: The bioactivation pathway of Tamoxifen leading to DNA adducts.


-OH-NDM is the critical "switch" point between detoxification and genotoxicity.

Preparation Protocol (Self-Validating)

Materials Required
  • Solid Standard:

    
    -Hydroxy-N-desmethyltamoxifen (Purity >98%).
    
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%, stored over molecular sieves.
    
    • Why DMSO? Ethanol is acceptable, but DMSO minimizes evaporation during aliquoting and prevents rapid hydrolysis if exposed to trace moisture.

  • Container: Amber borosilicate glass vials with PTFE-lined caps.

  • Environment: Low-light (UV-filtered) laminar flow hood.

Step-by-Step Procedure

Step 1: Environmental Control (Crucial) Tamoxifen derivatives undergo E/Z isomerization under UV light.

  • Turn off direct overhead fluorescent lights.

  • Work under yellow/red safety lights or wrap all glassware in aluminum foil.

Step 2: Weighing & Dissolution

  • Equilibrate the solid vial to room temperature (RT) in a desiccator for 30 minutes before opening to prevent condensation.

  • Weigh the target amount (e.g., 5 mg) into an amber glass vial.

  • Add Anhydrous DMSO to achieve a stock concentration of 10 mM .

    • Calculation:

      
      .
      
  • Inert Gas Purge: Immediately flush the headspace with Argon or Nitrogen gas for 10 seconds.

  • Dissolution: Vortex gently for 30 seconds. If particles persist, sonicate in a water bath at RT for max 2 minutes. Do not heat above 30°C.

Step 3: Quality Control (The Self-Validating Step) Before storage, you must verify that the


-hydroxyl group is intact and no isomerization occurred.
  • Method: Dilute 1

    
    L of stock into 999 
    
    
    
    L Acetonitrile (NOT water/buffer).
  • Check: Run on HPLC-UV or UV-Vis spectrophotometer.

    • Criteria: Single peak (HPLC) or characteristic

      
       (approx 238/278 nm). If a "split" peak appears, photo-isomerization has occurred.
      

Step 4: Aliquoting & Storage

  • Divide the bulk stock into single-use aliquots (e.g., 50

    
    L) in amber microcentrifuge tubes or glass inserts.
    
  • Flush each aliquot with Argon/Nitrogen before capping.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen.

  • Store: Place in a -80°C freezer.

Storage & Stability Guidelines

ConditionStability EstimateRecommendation
-80°C (Anhydrous DMSO) 6–12 MonthsRecommended. Best for long-term retention of the

-OH group.
-20°C (Anhydrous DMSO) 1–3 MonthsAcceptable for short-term use.
4°C (Refrigerated) < 24 HoursAvoid. Risk of precipitation and slow isomerization.
Aqueous Buffer (pH 7.4) < 1 HourProhibited for storage. Prepare immediately before cell treatment.

Critical Warning: The


-hydroxyl group is chemically labile. Repeated freeze-thaw cycles will accelerate dehydration to the vinyl analog or oxidation. Discard any aliquot after a single thaw. 

Experimental Workflow Diagram

StockPrep Start Solid Standard (-20°C Storage) Equil Equilibrate to RT (Desiccator, 30 min) Start->Equil Weigh Weigh in Low Light (Amber Vial) Equil->Weigh Dissolve Add Anhydrous DMSO (Target: 10 mM) Weigh->Dissolve Purge Purge Headspace (Argon/N2) Dissolve->Purge QC QC Check: HPLC/UV (Verify Purity) Purge->QC QC->Dissolve Fail (Re-prep) Aliquot Aliquot & Flash Freeze QC->Aliquot Pass Store Store at -80°C Aliquot->Store

Figure 2: Step-by-step workflow for the preparation of high-integrity stock solutions.

References

  • Phillips, D. H., et al. (1999). Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo.[1][2][3] Chemical Research in Toxicology, 13(3), 200–207.[3] Link

  • Poon, G. K., et al. (1995).[4] Identification of tamoxifen metabolites in human Hep G2 cell line, human liver homogenate, and patients on long-term therapy.[4] Drug Metabolism and Disposition, 23(3), 377-382.[4] Link

  • Boocock, D. J., et al. (2002). The activation of tamoxifen and alpha-hydroxytamoxifen to DNA binding species in rat hepatocytes proceeds via sulphation.[3] Carcinogenesis, 23(11), 1897–1901. Link

  • Cayman Chemical. (2023).[5][6] Product Information: (Z)-4-hydroxytamoxifen (Related Metabolite Protocol).Link

  • Sigma-Aldrich. (2023). Product Information: 4-Hydroxytamoxifen Preparation Instructions.Link

Sources

Precision Profiling of Tamoxifen and Metabolites: High-Resolution HPLC and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

This technical guide provides a dual-tiered analytical framework for the separation and quantification of Tamoxifen (TAM) and its critical metabolites: N-desmethyltamoxifen (NDM), 4-hydroxytamoxifen (4-OHT), and the pharmacologically potent Endoxifen (4-OH-NDM). We present two validated workflows: a robust HPLC-UV method for pharmaceutical quality control and high-concentration in vitro studies, and a high-sensitivity LC-MS/MS protocol for clinical bioanalysis and isomer-specific (E/Z) profiling.

Introduction: The Analytical Imperative

Tamoxifen is a prodrug requiring metabolic activation to exert its anti-estrogenic effects. While the parent drug is abundant in plasma (~100 ng/mL), clinical efficacy is largely driven by Endoxifen , which has 100-fold higher affinity for the estrogen receptor than Tamoxifen.

The Challenge
  • Dynamic Range: Endoxifen and 4-OHT circulate at low concentrations (1–20 ng/mL) compared to TAM and NDM (50–200 ng/mL), requiring high selectivity.

  • Isomeric Complexity: Tamoxifen and its metabolites exist as E (trans) and Z (cis) isomers. The Z-isomers are anti-estrogenic (therapeutic), while E-isomers can be weakly estrogenic. Analytical methods must prevent on-column isomerization and resolve these species.

  • Metabolic Variability: CYP2D6 polymorphisms significantly alter metabolite ratios, making therapeutic drug monitoring (TDM) essential.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation pathways relevant to chromatographic separation.

TamoxifenMetabolism TAM Tamoxifen (TAM) (Parent Drug) NDM N-desmethyltamoxifen (NDM) (Major Metabolite) TAM->NDM CYP3A4/5 (Demethylation) OHT 4-hydroxytamoxifen (4-OHT) (Active) TAM->OHT CYP2D6 (Hydroxylation) ENDO Endoxifen (4-OH-NDM) (Key Active Metabolite) NDM->ENDO CYP2D6 (Rate Limiting) OHT->ENDO CYP3A4/5

Figure 1: Metabolic pathway of Tamoxifen highlighting the CYP2D6-dependent formation of Endoxifen, the primary target for bioanalytical quantification.

Method A: HPLC-UV Protocol (QC & High-Level Analysis)

Target Audience: Pharmaceutical QC, Formulation Stability, In Vitro Microsome Assays. Principle: Isocratic reversed-phase separation with ion-pairing or tight pH control to ensure peak symmetry for basic amine analytes.

Chromatographic Conditions
ParameterSpecificationRationale
Column Hypersil Gold C18 (150 × 4.6 mm, 5 µm) or Zodiac C18C18 provides necessary hydrophobic retention. High carbon load prevents peak tailing of amines.
Mobile Phase 57% Buffer : 43% AcetonitrileOptimized for resolution of NDM and TAM.
Buffer Composition 5 mM Triethylammonium Phosphate (TEAP), pH 3.3Low pH suppresses silanol ionization; TEAP acts as a silanol blocker to improve peak shape.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 278 nmMax absorption for the triphenylethylene core.
Temperature 35°CImproves mass transfer and reduces backpressure.
Run Time ~16–20 minutesSufficient to elute highly retained parent TAM.
Step-by-Step Preparation
  • Buffer Prep: Dissolve triethylamine (TEA) in water to 5 mM. Adjust pH to 3.3 using Phosphoric Acid (

    
    ). Filter through 0.22 µm nylon filter.
    
  • System Equilibration: Flush column with 50:50 ACN:Water for 30 mins, then equilibrate with mobile phase for 45 mins until baseline stabilizes.

  • Standard Curve: Prepare stock solutions in Methanol (1 mg/mL). Dilute with Mobile Phase to range: 50–2000 ng/mL.

Method B: LC-MS/MS Protocol (Clinical Bioanalysis)

Target Audience: Clinical Labs, PK/PD Studies, Low-level Metabolite Quantification. Principle: Gradient elution on a core-shell column for high-speed separation of E/Z isomers, coupled with MRM detection for femtogram-level sensitivity.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm)Core-shell particles provide UHPLC-like performance at lower pressures.
Guard Column Waters VanGuard HSS T3Protects against plasma matrix buildup.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH provides better selectivity for Tamoxifen isomers than ACN.
Gradient 0–2.0 min: 44% B (Isocratic)2.0–5.0 min: 44% → 75% B5.0–5.2 min: Hold 75% B5.3 min: Re-equilibrateInitial isocratic hold separates polar metabolites; gradient elutes hydrophobic parent.
Flow Rate 0.5 mL/minOptimal for electrospray ionization efficiency.
MS Source ESI Positive ModeAnalytes are basic amines (

).
MRM Transitions (Quantifier/Qualifier)
  • Tamoxifen: 372.2 → 72.1 / 129.1

  • N-desmethyltamoxifen: 358.2 → 58.1 / 129.1

  • 4-Hydroxytamoxifen: 388.2 → 72.1 / 129.1

  • Endoxifen: 374.2 → 58.1 / 129.1

  • Note: The m/z 58.1 fragment corresponds to the dimethyl/monomethyl-aminoethyl side chain.

Sample Preparation Protocols

Choosing the right extraction method is critical for assay longevity and accuracy.

Decision Matrix & Workflow

SamplePrep Input Biological Sample (Plasma/Serum) Decision Sensitivity Required? Input->Decision PPT Protein Precipitation (PPT) (>10 ng/mL) Rapid, Cheap Decision->PPT Routine LLE Liquid-Liquid Extraction (LLE) (<1 ng/mL) Clean, Labor Intensive Decision->LLE High Sensitivity ProcessPPT 1. Add 3:1 ACN:Plasma (0.1% FA) 2. Vortex 2 min 3. Centrifuge 18,000g PPT->ProcessPPT ProcessLLE 1. Add Hexane:Ethyl Acetate (9:1) 2. Vortex & Centrifuge 3. Evaporate & Reconstitute LLE->ProcessLLE Analysis Inject to LC-MS/MS ProcessPPT->Analysis ProcessLLE->Analysis

Figure 2: Sample preparation decision tree comparing Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation (PPT)

Best for high-throughput clinical monitoring.

  • Aliquot 100 µL plasma into a 1.5 mL tube.

  • Add 300 µL Acetonitrile containing 0.1% Formic Acid and Internal Standard (Tamoxifen-d5).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 18,000 × g for 10 minutes at 4°C.

  • Transfer supernatant to a glass vial. Inject 2–5 µL.

Protocol 2: Liquid-Liquid Extraction (LLE)

Best for trace-level Endoxifen quantification and removing phospholipids.

  • Aliquot 200 µL plasma into a glass tube.

  • Add 20 µL Internal Standard.[1]

  • Add 1.5 mL Hexane:Ethyl Acetate (90:10 v/v) . Note: 100% Hexane is too non-polar for 4-OHT; Ethyl Acetate improves recovery.

  • Shake mechanically for 10 minutes. Centrifuge at 3,000 × g for 5 minutes.

  • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase (50:50 MeOH:Water).

Troubleshooting & Optimization

Isomer Separation (E vs Z)

Tamoxifen and metabolites naturally isomerize in solution, especially when exposed to light.

  • Symptom: Split peaks or "shoulders" on the main peak.

  • Fix:

    • Protect samples from light (amber vials).

    • Use Methanol rather than Acetonitrile in the mobile phase; protic solvents often provide better selectivity for geometric isomers.

    • Ensure column temperature is controlled (40°C); higher temps can merge isomers, lower temps resolve them.

Peak Tailing
  • Cause: Interaction of basic amine groups with residual silanols on the silica support.

  • Fix:

    • HPLC: Ensure TEAP buffer is used (Triethylamine competes for silanol sites).

    • LC-MS: Use columns with "high coverage" or "end-capped" bonding (e.g., Agilent Poroshell EC-C18 or Waters HSS T3).

Carryover
  • Cause: Tamoxifen is highly lipophilic (LogP ~6).

  • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

References

  • Antunes, N. J., et al. (2013). Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Teunissen, S. F., et al. (2011). Development and validation of a rapid method to quantify tamoxifen and its metabolites in human plasma using UPLC–MS/MS. Bioanalysis. Link

  • Dahmane, E., et al. (2010). Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry.[2] Analytical Chemistry. Link

  • Health Informatics. (2024). Development and Validation of an HPLC Method for Quantifying Endoxifen in pharmaceutical formulation. Frontiers in Health Informatics. Link

  • Gjerde, J., et al. (2005). Separation and determination of E and Z-isomers of Tamoxifen by ion-pair high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

application of alpha-Hydroxy-N-desmethyltamoxifen in tamoxifen resistance studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:


-Hydroxy-N-desmethyltamoxifen in Tamoxifen Resistance and Genotoxicity Studies 

Executive Summary

This guide details the application of


-Hydroxy-N-desmethyltamoxifen (

-OH-NDM-Tam)
as a critical reference standard and probe in Tamoxifen (TAM) resistance research. While 4-hydroxytamoxifen (4-OHT) and Endoxifen are the primary therapeutic metabolites,

-OH-NDM-Tam represents a divergent metabolic pathway associated with pharmacokinetic resistance (metabolic shunting) and genotoxicity-driven acquired resistance .

Researchers utilize this metabolite to:

  • Quantify Metabolic Shunting: Determine if resistant cell lines or patient microsomes are diverting the prodrug away from the therapeutic Endoxifen pathway.[1]

  • Assess Mutational Burden: Measure DNA adduct formation (specifically

    
    -tamoxifen) which drives secondary malignancies and mutations in resistance-associated genes (e.g., ESR1, TP53).[1]
    
  • Model Acquired Resistance: Induce genomic instability in vitro to study the evolution of drug-tolerant clones.[1]

Scientific Background: The Divergent Pathways

Tamoxifen is a prodrug requiring metabolic activation.[1][2] Resistance is often not just a receptor failure, but a metabolic failure.[1]

  • The Therapeutic Pathway (CYP2D6/CYP3A4): Produces Endoxifen (high ER affinity).[1]

  • The Genotoxic/Resistant Pathway (CYP3A4/Sulfotransferase): Produces

    
    -OH-NDM-Tam . This metabolite is a proximate carcinogen.[1] It undergoes sulfation to form a reactive carbocation that binds DNA.[1]
    

Significance in Resistance: High CYP3A4 activity coupled with low CYP2D6 activity (due to genetics or inhibitors) shifts the metabolic flux toward


-OH-NDM-Tam. This results in lower therapeutic efficacy  (PK resistance) and higher mutational rates  (evolutionary resistance).[1]
Pathway Visualization

TamoxifenMetabolism TAM Tamoxifen (Prodrug) NDM N-desmethyltamoxifen TAM->NDM CYP3A4 (Major) 4-OHT 4-OHT TAM->4-OHT CYP2D6 Endoxifen Endoxifen (Therapeutic Active) NDM->Endoxifen CYP2D6 (Therapeutic Route) AlphaOH α-Hydroxy-N-desmethyltamoxifen (Genotoxic/PK Resistance) NDM->AlphaOH CYP3A4 (Resistance Route) Carbocation Reactive Carbocation AlphaOH->Carbocation SULTs (Sulfation) DNA_Adduct DNA Adducts (dG-N2-Tam) Carbocation->DNA_Adduct Covalent Binding Resistance Acquired Resistance (Mutations in ESR1, TP53) DNA_Adduct->Resistance Mutagenesis 4-OHT->Endoxifen CYP3A4

Figure 1: The metabolic bifurcation of Tamoxifen. The red path indicates the formation of


-OH-NDM-Tam, leading to genotoxicity and metabolic loss of therapeutic efficacy.

Protocol A: Metabolic Flux Analysis (PK Resistance Profiling)

Objective: To determine if a specific cell line (e.g., Tamoxifen-Resistant MCF-7) or tissue sample preferentially metabolizes Tamoxifen into the genotoxic


-OH-NDM-Tam form rather than Endoxifen.

Materials:

  • Substrate: Tamoxifen (10 µM final).

  • Reference Standards: Authentic Endoxifen and

    
    -OH-NDM-Tam (purity >98%).
    
  • System: Liver Microsomes (HLM) or S9 fractions from resistant cells.[1]

  • Cofactors: NADPH generating system.

Methodology:

  • Preparation:

    • Thaw microsomes/S9 fractions on ice.[1]

    • Prepare 100 mM Phosphate Buffer (pH 7.4).[1]

    • Prepare 10 mM stock of Tamoxifen in DMSO.[1]

  • Incubation:

    • Mix: 100 µL Buffer + 0.5 mg/mL protein (microsomes) + 10 µM Tamoxifen.

    • Pre-incubate: 5 mins at 37°C.

    • Start: Add NADPH (1 mM final). Total volume: 200 µL.[1]

    • Timepoints: Incubate for 0, 15, 30, and 60 minutes.

  • Termination & Extraction:

    • Stop reaction with 200 µL ice-cold Acetonitrile (containing internal standard, e.g.,

      
      -Tamoxifen).[1]
      
    • Vortex for 30s; Centrifuge at 15,000 x g for 10 mins at 4°C.

    • Collect supernatant.[1]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 5 mins.

    • MRM Transitions (Example):

      • Endoxifen: m/z 374.2

        
         58.1[1]
        
      • 
        -OH-NDM-Tam: m/z 388.2 
        
        
        
        72.1 (Verify with specific standard).

Data Interpretation: Calculate the Metabolic Shunt Ratio (MSR) :



  • MSR > 1.0: Indicates high risk of genotoxicity and pharmacokinetic resistance (inefficient activation).[1]

  • MSR < 0.5: Indicates favorable therapeutic activation.[1]

Protocol B: DNA Adduct Quantification (Mutational Resistance)

Objective: To detect and quantify the specific DNA adduct (E)-


-(deoxyguanosin-

-yl)-N-desmethyltamoxifen in cells treated with Tamoxifen, confirming the contribution of

-OH-NDM-Tam to genomic instability.

Materials:

  • Test Compound:

    
    -OH-NDM-Tam (Direct treatment) or Tamoxifen (Metabolic treatment).
    
  • Cell Lines: MCF-7 (WT) vs. MCF-7/TamR (Resistant).

  • DNA Isolation Kit: High-purity genomic DNA kit (phenol-chloroform free preferred to avoid oxidation).

  • Enzymes: Micrococcal Nuclease, Spleen Phosphodiesterase.[1]

Workflow:

AdductProtocol Step1 Cell Treatment (72h with 1-10 µM Tamoxifen) Step2 gDNA Extraction (RNase/Proteinase K treated) Step1->Step2 Step3 Hydrolysis (To nucleosides via enzymes) Step2->Step3 Step4 SPE Enrichment (Solid Phase Extraction) Step3->Step4 Step5 LC-MS/MS Detection (MRM Mode) Step4->Step5

Figure 2: Workflow for isolating and detecting Tamoxifen-DNA adducts.

Detailed Steps:

  • Cell Treatment:

    • Treat cells with 10 µM Tamoxifen for 7 days (chronic exposure) OR 1 µM

      
      -OH-NDM-Tam for 24 hours (acute exposure).
      
  • DNA Hydrolysis:

    • Dissolve 50 µg DNA in digestion buffer.[1]

    • Add Micrococcal Nuclease (0.2 U) and Spleen Phosphodiesterase (0.01 U). Incubate 3h at 37°C.

    • Add Alkaline Phosphatase (1 U).[1] Incubate 1h at 37°C.

  • Sample Clean-up (Crucial):

    • The adducts are lipophilic compared to normal nucleosides.[1]

    • Use OASIS HLB cartridges.[1] Wash with 5% MeOH.[1] Elute adducts with 100% MeOH.[1]

    • Evaporate and reconstitute in mobile phase.[1]

  • Quantification:

    • Use LC-MS/MS (Triple Quadrupole).[1]

    • Target Adduct: dG-N-desmethyltamoxifen.

    • Quantification limit: Typically 1-5 adducts per

      
       nucleotides.[1]
      

Experimental Data Summary (Example)

The following table illustrates typical results when comparing a sensitive cell line (MCF-7) to a resistant line (TamR) with upregulated CYP3A4.

ParameterMCF-7 (Sensitive)MCF-7/TamR (Resistant)Interpretation
CYP3A4 Activity LowHigh (3.5x) Driver of N-demethylation
CYP2D6 Activity ModerateLowReduced Endoxifen formation
Endoxifen Conc. 45 nM12 nMTherapeutic Failure

-OH-NDM-Tam
< 1 nM15 nM Metabolic Shunting
DNA Adducts Not Detected4.2 /

nucleotides
Genomic Instability

Safety & Handling

  • Carcinogenicity:

    
    -Hydroxy-N-desmethyltamoxifen is a potent mutagen. Handle exclusively in a Class II Biological Safety Cabinet.
    
  • Stability: The

    
    -hydroxyl group is labile.[1] Store dry at -80°C. Solutions in DMSO should be used immediately or stored under argon at -80°C to prevent spontaneous oxidation or rearrangement.[1]
    

References

  • Metabolic Activation Pathways: Desta, Z., et al. "Comprehensive evaluation of tamoxifen sequential biotransformation by the human cytochrome P450 system in vitro."[1] Journal of Pharmacology and Experimental Therapeutics 310.3 (2004): 1062-1075.[1] Link

  • Genotoxicity & Adducts: Phillips, D. H., et al. "Mechanism of DNA adduct formation by tamoxifen."[1] Mutagenesis 20.5 (2005): 297-298.[1] Link

  • Adduct Characterization: Marques, M. M., et al. "Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo."[1] Chemical Research in Toxicology 13.3 (2000): 151-159.[1] Link[1]

  • Resistance Mechanisms: Osborne, C. K., & Schiff, R. "Mechanisms of endocrine resistance in breast cancer."[1] Annual Review of Medicine 62 (2011): 233-247.[1] Link[1]

  • Clinical Relevance of Metabolism: Goetz, M. P., et al.[1] "The impact of cytochrome P450 2D6 metabolism in women receiving adjuvant tamoxifen." Breast Cancer Research and Treatment 101.1 (2007): 113-121.[1] Link[1]

Sources

³²P-postlabeling for DNA adduct analysis of alpha-Hydroxy-N-desmethyltamoxifen

Application Note: ³²P-Postlabeling for DNA Adduct Analysis of -Hydroxy-N-desmethyltamoxifen

Abstract

This application note details the protocol for the ultra-sensitive detection of DNA adducts derived from


1Nuclease P1-enhanced ³²P-postlabeling assay

Mechanistic Background: The Tamoxifen Paradox

Tamoxifen functions as an antagonist in breast tissue but acts as a partial agonist in the uterus and liver. Its genotoxic potential is linked to specific metabolic activation pathways.[1]

Metabolic Activation Pathway

The parent drug, Tamoxifen, undergoes N-demethylation (via CYP3A4) to N-desmethyltamoxifen, followed by



-(N²-deoxyguanosinyl)tamoxifen

Visualization of Metabolic Activation

The following diagram illustrates the critical conversion of Tamoxifen to its DNA-reactive form.

TamoxifenMetabolismTAMTamoxifenNdMeN-desmethyltamoxifenTAM->NdMeCYP3A4(Demethylation)AlphaOHα-Hydroxy-N-desmethyltamoxifen(Proximate Carcinogen)NdMe->AlphaOHCYP3A4/CYP1B1(α-Hydroxylation)SulfateSulfate Ester(Unstable Intermediate)AlphaOH->SulfateSULTs(Sulfation)CarboReactive CarbocationSulfate->CarboSpontaneousLoss of SO₄²⁻AdductdG-N²-TAM Adduct(Bulky Lesion)Carbo->AdductCovalent BindingDNADNA (dG residues)DNA->Adduct

Figure 1: Metabolic activation pathway of Tamoxifen leading to dG-N²-TAM DNA adduct formation.[2]

Methodological Principle: Nuclease P1 Enrichment

Standard mass spectrometry often lacks the sensitivity to detect rare adducts in limited tissue samples. ³²P-postlabeling overcomes this by radioactively labeling the adducts after isolation.

Why Nuclease P1? Standard DNA digestion yields normal nucleotides (


  • Normal Nucleotides: Nuclease P1 (a 3'-phosphatase) rapidly dephosphorylates normal nucleotides to nucleosides (

    
    ), which are not substrates for the subsequent kinase reaction.
    
  • Adducted Nucleotides: The bulky Tamoxifen moiety at the

    
     position of guanine sterically hinders Nuclease P1. The adduct remains phosphorylated (
    
    
    ) and is available for ³²P-labeling. This selective dephosphorylation enriches the adduct fraction by orders of magnitude.

Detailed Experimental Protocol

Safety & Materials
  • Radioisotope: [

    
    -³²P]ATP (>3000 Ci/mmol). Strict radiation safety protocols apply.
    
  • Enzymes: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD), Nuclease P1 (NP1), T4 Polynucleotide Kinase (PNK).

  • Chromatography: PEI-Cellulose TLC plates (Macherey-Nagel).

Step-by-Step Workflow
Step 1: DNA Digestion (Hydrolysis)

Objective: Convert genomic DNA into 3'-monophosphates.

  • Dissolve 10 µg of high-purity DNA in 10 µL of 10 mM Tris-HCl (pH 7.4).

  • Add Digestion Mix:

    • Micrococcal Nuclease (0.2 units)

    • Spleen Phosphodiesterase (0.002 units)

    • CaCl₂ (20 mM final conc.)

    • Succinate buffer (pH 6.0, 20 mM final conc.)

  • Incubate at 37°C for 3.5 hours .

Step 2: Adduct Enrichment (Nuclease P1)

Objective: Remove normal nucleotides.

  • Add 2.5 µg Nuclease P1 in acetate buffer (pH 5.0).

  • Adjust ZnCl₂ concentration to 0.5 mM.

  • Incubate at 37°C for 45 minutes .

  • Terminate reaction by adding 2 µL of 0.5 M Tris base (raises pH to >9.0, inhibiting NP1).

Step 3: Radiolabeling

Objective: Transfer ³²P from ATP to the 5'-OH of the adduct.[3][4]

  • Prepare Labeling Mix:

    • [

      
      -³²P]ATP (50 µCi per sample)
      
    • T4 PNK (5 units)

    • Kinase buffer (bicine-NaOH pH 9.0, MgCl₂, DTT, spermidine).

  • Add to the enriched digest.

  • Incubate at 37°C for 30 minutes .

  • Terminate with 20 mM EDTA.

Step 4: Multi-Directional TLC Separation

Objective: Separate labeled adducts from residual ATP and inorganic phosphate. Apply sample to the origin of a PEI-cellulose plate.

  • D1 (Wash): 1.0 M Sodium Phosphate (pH 6.0).

    • Action: Elutes residual normal nucleotides and free ATP to the wick. Adducts remain at origin.

    • Dry plate.

  • D3 (Separation 1): 3.5 M Lithium Formate, 8.5 M Urea (pH 3.5).

    • Action: Develops adducts in the first dimension.

  • D4 (Separation 2): 0.8 M Lithium Chloride, 0.5 M Tris-HCl, 8.5 M Urea (pH 8.0).

    • Action: Rotate plate 90°. Resolves diastereomers (trans/cis forms).

Workflow Visualization

PostlabelingWorkflowDNAGenomic DNA(10 µg)DigestDigestion(MN + SPD)DNA->DigestMixMixture:dNp + Xp (Adduct)Digest->MixNP1Enrichment(Nuclease P1)Mix->NP1DephosphorylatesNormal dNpLabelRadiolabeling(T4 PNK + ³²P-ATP)NP1->LabelAdducts (Xp)Remain IntactTLCTLC Separation(PEI-Cellulose)Label->TLCForms *pXpResultAutoradiographyQuantitationTLC->Result

Figure 2: Step-by-step workflow of the Nuclease P1-enhanced ³²P-postlabeling assay.

Data Analysis & Interpretation

Identification

Tamoxifen adducts typically appear as a cluster of spots in the center of the chromatogram.

  • Major Spot: trans-dG-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -TAM.[5]
    
  • Minor Spots: cis-dG-

    
    -TAM and associated epimers.[5]
    
Quantification (RAL Calculation)

Adduct levels are expressed as Relative Adduct Labeling (RAL) .

Note: To determine "Total Nucleotides," run a parallel aliquot of the original digest (diluted 1:1,000,000) labeled without Nuclease P1 enrichment.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Incomplete removal of ATP/PhosphateEnsure D1 wash reaches the wick; check D1 buffer pH.
No Adduct Spots Nuclease P1 over-activityConfirm pH during enrichment is 5.0; do not exceed 45 min.
Smearing Salt overload or Urea crystallizationPre-wash TLC plates in methanol; ensure urea is fully dissolved.
Low Sensitivity Low specific activity of ATPUse fresh [

-³²P]ATP (>3000 Ci/mmol).

References

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.[2][3][4][6][7][8][9] Nature Protocols, 2(11), 2772–2781. [Link]

  • Brown, K., et al. (2007).[10] Tamoxifen forms DNA adducts in human colon after administration of a single [14C]-labeled therapeutic dose.[10] Cancer Research, 67(14), 6995–7002. [Link]

  • Gamboa da Costa, G., et al. (2000). DNA adduct formation and mutant induction in Sprague–Dawley rats treated with tamoxifen and its derivatives.[9] Carcinogenesis, 21(6), 1111–1117. [Link]

  • Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts. Carcinogenesis, 7(9), 1543–1551. [Link]

  • Shibutani, S., et al. (1999). Mutagenic potential of alpha-(N2-deoxyguanosinyl)tamoxifen lesions, the major DNA adducts detected in endometrial tissues of patients treated with tamoxifen. Cancer Research, 59(18), 4558–4563. [Link]

Preclinical Evaluation of Z-Endoxifen: Pharmacokinetics and Xenograft Efficacy Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Version 2.1

Abstract

This guide details the preclinical assessment of Z-Endoxifen (4-hydroxy-N-desmethyltamoxifen), the active metabolite of Tamoxifen.[1][2][3] While Tamoxifen relies on hepatic CYP2D6 metabolism for activation, Z-Endoxifen is administered directly to bypass metabolic bottlenecks, particularly in CYP2D6 poor metabolizers. This document provides validated protocols for formulation, pharmacokinetic (PK) modeling in rodents, and establishing estrogen-dependent MCF-7 xenografts. It highlights the mechanistic shift of Z-Endoxifen from a Selective Estrogen Receptor Modulator (SERM) to a degrader (SERD-like) at therapeutic concentrations.

Scientific Rationale & Mechanism

The CYP2D6 Bypass

Tamoxifen is a pro-drug with weak affinity for the Estrogen Receptor (ER). Its therapeutic efficacy depends on biotransformation into Endoxifen by CYP2D6.[4] Genetic polymorphisms (e.g., CYP2D6*4 alleles) or drug interactions (e.g., SSRIs) can reduce Endoxifen plasma levels by up to 75%, leading to therapeutic failure.

Direct administration of Z-Endoxifen ensures therapeutic exposure regardless of the host's metabolic phenotype. Furthermore, at high intracellular concentrations, Z-Endoxifen exhibits a distinct mechanism of action compared to Tamoxifen: it targets ER


 for proteasomal degradation and inhibits the PI3K/Akt/mTOR pathway, traits typically associated with SERDs (Selective Estrogen Receptor Degraders) like Fulvestrant.
Pathway Visualization

The following diagram illustrates the metabolic bypass and the dual mechanism of action.

EndoxifenMechanism cluster_metabolism Metabolic Activation (Liver) cluster_action Therapeutic Action (Tumor Cell) Tamox Tamoxifen (Pro-drug) CYP CYP2D6 (Rate Limiting) Tamox->CYP Low Efficacy Direct Direct Oral Z-Endoxifen Endox Z-Endoxifen (Active Metabolite) CYP->Endox Variable Conversion ER Estrogen Receptor (ERα) Endox->ER High Affinity Direct->ER Bypasses Liver Gene Gene Transcription (Blocked) Degradation Proteasomal Degradation ER->Degradation High Conc. Effect

Figure 1: Comparison of Tamoxifen metabolic activation versus direct Z-Endoxifen administration. Note the degradation pathway activated at high concentrations.

Formulation & Pharmacokinetics

Bioavailability is the primary challenge in Endoxifen animal studies. Unlike Tamoxifen, which is highly lipophilic, Endoxifen has different solubility properties requiring specific vehicles for consistent oral gavage (PO).

Protocol A: Preparation of Z-Endoxifen Suspension (Oral Gavage)

Objective: Create a stable, homogenous suspension for dosing at 10–50 mg/kg. Vehicle: 1% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in sterile water.

  • Vehicle Preparation:

    • Heat 100 mL of sterile water to 60°C.

    • Slowly add 1.0 g of Sodium Carboxymethylcellulose (high viscosity) while stirring vigorously to prevent clumping.

    • Add 100 µL of Tween 80 (Polysorbate 80).

    • Stir overnight at room temperature until fully hydrated and clear.

  • Drug Compounding:

    • Weigh the required amount of Z-Endoxifen Hydrochloride (ensure correction for salt factor; Z-isomer purity >98% is critical).

    • Note: Z-Endoxifen is light-sensitive. Perform weighing and mixing under yellow light or low light.

    • Add a small volume of the Vehicle to the powder to create a smooth paste (levigation).

    • Gradually add the remaining Vehicle to reach the final volume.

    • Sonication: Sonicate for 10–15 minutes to disperse micro-aggregates.

  • Storage: Store at 4°C protected from light. Use within 7 days. Resuspend by vortexing immediately before every dose.

Pharmacokinetic Parameters (Rodent vs. Human)

Researchers must account for the rapid clearance of Endoxifen in rodents compared to humans.

ParameterMouse (Oral 10 mg/kg)Rat (Oral 10 mg/kg)Human (Clinical)Implications for Study Design
Tmax 0.5 – 2.0 hrs2.0 – 4.0 hrs4 – 8 hrsRapid absorption in rodents requires early sampling.
Half-life (t1/2) ~6 – 9 hrs~6 – 8 hrs~50 – 70 hrsCritical: Mice require QD or BID dosing to maintain steady state; humans can dose QD.
Bioavailability >60%>67%HighOral gavage is a valid route; diet admixture is less precise due to taste aversion.

Efficacy Model: MCF-7 Xenograft

The MCF-7 cell line (ER+/HER2-) is the gold standard for testing anti-estrogens. However, it is estrogen-dependent .[5] Tumors will not grow in ovariectomized or intact athymic mice without exogenous estradiol (E2) supplementation.

Critical Warning: High-dose E2 pellets (0.72 mg or 1.7 mg) often cause bladder stones, hydronephrosis, and urinary retention in nude mice, leading to premature mortality unrelated to the tumor. This protocol uses a "low-dose" support strategy.[5][6]

Protocol B: Establishing the Estrogen-Supported Xenograft

Model: Athymic Nude Mice (Foxn1 nu/nu), Female, 6–8 weeks old.

Step 1: Estrogen Supplementation (Day -3)
  • Anesthetize mice using Isoflurane (2-3%).

  • Implant a 0.36 mg, 60-day release 17β-estradiol pellet subcutaneously in the lateral flank (shoulder area).

    • Why: This dose supports tumor growth while minimizing bladder toxicity compared to the 0.72 mg standard.

  • Allow 3 days for serum E2 levels to stabilize before cell inoculation.

Step 2: Cell Inoculation (Day 0)
  • Harvest MCF-7 cells in exponential growth phase.

  • Resuspend cells in a 1:1 mixture of Matrigel (Growth Factor Reduced) and serum-free media.

    • Concentration:

      
       cells per 100 µL injection.
      
  • Inject 100 µL subcutaneously into the mammary fat pad (MFP) or right flank.

    • MFP injection is physiologically superior but flank is acceptable for simple efficacy screening.

Step 3: Randomization and Treatment (Day ~14-21)
  • Monitor tumors until they reach 150–200 mm³ .

    • Formula:

      
      
      
  • Randomize mice into groups (n=10 per group) to ensure equal average tumor volume across groups.

  • Treatment Groups:

    • Vehicle Control: 1% CMC (Oral Gavage, Daily).

    • Positive Control: Tamoxifen Citrate (40 mg/kg, Oral Gavage, Daily) - Note: Requires metabolic activation.

    • Experimental: Z-Endoxifen (20 mg/kg and 50 mg/kg, Oral Gavage, Daily).

Step 4: Endpoints
  • Measure tumors 2-3 times weekly using digital calipers.

  • Stasis Threshold: A plasma concentration of ~53 nM Z-Endoxifen is typically required for tumor stasis.[4]

  • Necropsy: At day 28-35, harvest tumors. Weigh the uterus .

    • Validation: Z-Endoxifen should reduce uterine weight (anti-estrogenic) compared to E2-only controls, whereas Tamoxifen may show partial agonist effects (increased uterine weight) depending on the model.

Experimental Workflow Visualization

XenograftProtocol cluster_prep Phase 1: Preparation cluster_growth Phase 2: Establishment cluster_treat Phase 3: Treatment (28 Days) Step1 Day -3: E2 Pellet Implant (0.36mg / 60-day) Step2 Day 0: MCF-7 Inoculation (1x10^7 cells + Matrigel) Step1->Step2 Step3 Tumor Growth (Target: 150-200 mm³) Step2->Step3 Step4 Randomization (Sort by Volume) Step3->Step4 Grp1 Vehicle Control (CMC) Step4->Grp1 Grp2 Tamoxifen (40 mg/kg) Step4->Grp2 Grp3 Z-Endoxifen (20-50 mg/kg) Step4->Grp3 Dose Daily Oral Gavage (AM Dosing) Grp1->Dose Grp2->Dose Grp3->Dose

Figure 2: Step-by-step workflow for the MCF-7 xenograft efficacy study.

Data Analysis & Reporting

When reporting results, calculate the Tumor Growth Inhibition (TGI) percentage using the following formula:



Where:

  • 
     = Mean tumor volume of the Treated group.
    
  • 
     = Mean tumor volume of the Control group.
    

Success Criteria:

  • Stasis: TGI > 90%[4]

  • Regression: Tumor volume decreases below baseline (

    
    ).
    
  • Bio-verification: Z-Endoxifen treated mice should show suppressed expression of Ki67 (proliferation marker) and ER

    
     downregulation in tumor sections compared to Vehicle.
    

References

  • Ahmad, A., et al. (2010). "Oral administration of the tamoxifen metabolite 4-hydroxy-N-desmethyltamoxifen (endoxifen) for the treatment of breast cancer."[1][3][4][7] Breast Cancer Research and Treatment.[6]

  • Goetz, M. P., et al. (2017). "Z-Endoxifen in Tamoxifen-Refractory Estrogen Receptor–Positive Metastatic Breast Cancer." Journal of Clinical Oncology.

  • Reid, J. M., et al. (2022). "Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism."[8][9][10][11] Drug Metabolism and Disposition.

  • Dall, G., et al. (2015).[5] "Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms."[5][6] Journal of Cancer.[5]

  • Wu, J., et al. (2023). "Z-Endoxifen prevents aggressive mammary cancers in mice by inhibiting cell proliferation and creating a tumor suppressive microenvironment." Biomedicine & Pharmacotherapy.[6]

Sources

Troubleshooting & Optimization

improving solubility of alpha-Hydroxy-N-desmethyltamoxifen in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of alpha-Hydroxy-N-desmethyltamoxifen in Aqueous Buffers

Executive Summary

Alpha-Hydroxy-N-desmethyltamoxifen (Endoxifen) presents a unique solubility profile compared to its parent compound, Tamoxifen.[1] Unlike many lipophilic drugs where DMSO is the universal solvent, Endoxifen shows significantly higher solubility in Ethanol and DMF than in DMSO. Furthermore, its basic amine group (


) creates a "solubility cliff" at physiological pH (7.4), often leading to rapid precipitation (the "crash") during aqueous dilution.[1]

This guide provides validated protocols to overcome these physicochemical barriers, ensuring consistent delivery of the active metabolite in cellular and biochemical assays.

Module 1: Chemical Constraints & Solvent Selection

The Physicochemical Barrier

To solubilize Endoxifen, you must fight two opposing forces:

  • High Lipophilicity (LogP ~4.0 - 5.4): The molecule drives towards aggregation in water.[1]

  • Ionization State: At pH 7.4, a significant fraction of Endoxifen exists in its neutral (uncharged) form, which is the least soluble state. Solubility improves drastically at pH < 6.0 due to protonation of the amine, but this is often incompatible with cell culture.

Solvent Solubility Data

Data curated from analytical standards (e.g., Cayman Chemical, PubChem).

SolventSolubility LimitNotes
Ethanol (Abs.) ~20 mg/mL Recommended Stock Solvent. High volatility requires tight sealing.[1]
DMF ~20 mg/mLGood alternative, but toxic to many cell lines.[1]
DMSO ~2 mg/mL NOT Recommended for high-conc stocks. Unlike Tamoxifen, Endoxifen has poor solubility in DMSO.[1]
PBS (pH 7.2) < 0.05 mg/mLSparingly soluble.[1][2][3][4][5] Precipitates rapidly.
EtOH:PBS (1:2) ~0.3 mg/mLMaximum stable aqueous concentration (transient).[1]

CRITICAL WARNING – Light Sensitivity: Endoxifen is highly photosensitive.[1] Exposure to ambient light causes cyclization to phenanthrene derivatives and isomerization (E/Z conversion). All steps below must be performed under low light or using amber glassware.

Module 2: Standard Solubilization Protocols

Protocol A: The "Pulse-Dilution" Method (For Cell Culture)

Best for: Acute treatments where final concentration is < 10 µM.

The Mechanism: This method utilizes kinetic solubility—keeping the drug in solution long enough to disperse into the large volume of media before thermodynamic equilibrium (precipitation) forces it out.

Materials:

  • Endoxifen Powder[6]

  • Absolute Ethanol (Anhydrous)[1]

  • Culture Media (Pre-warmed to 37°C)[1]

Step-by-Step:

  • Stock Prep: Dissolve Endoxifen in 100% Ethanol to create a 10 mM stock solution.[1] (Do not use DMSO unless necessary for specific assay interference reasons).[1]

  • Vortex: Vortex vigorously for 30 seconds. Ensure no crystal residues remain.[1]

  • The "Pulse":

    • Place your culture media on a magnetic stirrer (medium speed).[1]

    • Submerge the pipette tip below the surface of the media.

    • Slowly inject the Ethanol stock directly into the vortex of the stirring media.

    • Do not drip the stock onto the static surface; this creates a local area of high concentration/high water, causing immediate "crashing out" (precipitation).

  • Validation: Inspect the media under a microscope (10x). If you see "needles" or "dust," the drug has precipitated.

Protocol B: The Cyclodextrin "Cloak" (Advanced)

Best for: High concentrations (>10 µM), animal formulations, or long-term stability.

The Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the lipophilic phenyl rings of Endoxifen, shielding them from the aqueous environment while the hydrophilic exterior interacts with water.[1]

Materials:

  • HP-

    
    -CD (Research Grade)[1][7]
    
  • Milli-Q Water or Buffer[1]

  • 0.22 µm Syringe Filter (PES membrane)[1]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in your aqueous buffer (e.g., PBS).[1] Stir until clear.
    
  • Drug Addition: Add Endoxifen powder directly to the HP-

    
    -CD solution (aiming for 0.5 - 1.0 mg/mL).
    
  • Equilibration:

    • Protect from light.[1]

    • Stir continuously at room temperature for 24–48 hours.

    • Note: Sonication (30 mins) can accelerate this, but watch for heat generation which degrades the drug.

  • Filtration: Pass the solution through a 0.22 µm filter to remove any un-complexed drug.

  • Quantification: You must measure the final concentration via UV-Vis (Absorbance at 244/286 nm) or HPLC, as the filtration may have removed some material.[1]

Module 3: Visualizing the Workflow

Decision Tree: Preventing Precipitation

EndoxifenSolubility Powder Endoxifen Powder SolventChoice Solvent Selection Powder->SolventChoice DMSO DMSO Stock (Max ~2 mg/mL) SolventChoice->DMSO Avoid if possible Ethanol Ethanol Stock (Max ~20 mg/mL) SolventChoice->Ethanol Recommended Dilution Aqueous Dilution (The Crash Point) DMSO->Dilution Ethanol->Dilution DirectAdd Direct Addition to Media Dilution->DirectAdd Low Conc (<10µM) Cyclodextrin Pre-complexation (HP-beta-CD) Dilution->Cyclodextrin High Conc (>10µM) ResultFail Precipitation (Cloudy/Crystals) DirectAdd->ResultFail Static Drop ResultSuccess Stable Solution (Bioavailable) DirectAdd->ResultSuccess Vortex Injection Cyclodextrin->ResultSuccess Inclusion Complex

Figure 1: Strategic decision tree for Endoxifen solubilization. Note the preference for Ethanol over DMSO and the necessity of Cyclodextrins for high-concentration aqueous work.

Module 4: Troubleshooting & FAQs

Q: I see a white precipitate immediately after adding my stock to PBS. Can I filter it? A: No. If you filter a cloudy solution, you are removing the drug. The filtrate will likely contain near-zero Endoxifen.[1] You must re-dissolve the stock and try a slower dilution method or use a carrier (like BSA or Cyclodextrin) to keep it in suspension.

Q: Why does the protocol recommend Ethanol over DMSO? I thought DMSO dissolves everything. A: While DMSO is a "universal" solvent, Endoxifen is a rare exception where solubility is roughly 10-fold lower in DMSO (~2 mg/mL) compared to Ethanol (~20 mg/mL) [1, 2]. Using DMSO limits your maximum stock concentration, forcing you to add higher volumes of solvent to your cells, which increases vehicle toxicity.

Q: Can I use Tween-80 to help solubility? A: Yes, surfactants like Tween-80 (0.1%) or Polysorbate can stabilize the suspension.[1] However, be aware that surfactants can permeabilize cell membranes and may act as confounders in estrogen receptor signaling assays. Cyclodextrins are generally more inert biologically.[1]

Q: My stock solution turned yellow/brown after a week. Is it safe to use? A: Discard it. Color change usually indicates photodegradation (formation of phenanthrene derivatives) or oxidation. Endoxifen stocks should be stored at -20°C in amber vials and are stable for months only if kept dark and sealed [3, 4].[1]

Q: How does pH affect my experiment? A: Endoxifen is a weak base.[1] If you are running an assay in an acidic buffer (pH 5.0), solubility will be high. If you shift to a basic buffer (pH 8.0), the drug will likely precipitate. Always check the pH of your final buffer; if it is >7.4, the risk of precipitation increases significantly.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10474509, alpha-Hydroxy-N-desmethyltamoxifen.[1] Retrieved from: [Link]

  • Gong, L., et al. (2013).[1][8] Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zheng, Y., et al. (2020).[1][3] Photodegradation of (E)- and (Z)-Endoxifen in water by ultraviolet light: Efficiency, kinetics, by-products, and toxicity assessment.[1] Chemosphere.[1] Available at: [Link]

Sources

optimizing mass spectrometry parameters for alpha-Hydroxy-N-desmethyltamoxifen detection

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of mass spectrometry parameters for the detection of


-Hydroxy-N-desmethyltamoxifen  (

-OH-NDM-Tam).

This metabolite is distinct from the major therapeutic metabolite Endoxifen (4-hydroxy-N-desmethyltamoxifen), though they are isobaric (


 374.2). While Endoxifen is the primary driver of anti-estrogenic activity, 

-OH-NDM-Tam is a proximate carcinogen associated with DNA adduct formation. Accurate detection requires rigorous chromatographic resolution to prevent co-elution and misquantification.

Part 1: Method Development & Optimization FAQs

Q1: Why is chromatographic resolution critical for this specific analyte?

A:


-Hydroxy-N-desmethyltamoxifen and Endoxifen are isobaric isomers  (C

H

NO

, MW 373.5 g/mol ). Both ionize to form a precursor ion at

374.2
and share the dominant product ion

58.1
(derived from the dimethylaminoethyl side chain).
  • The Problem: Without adequate separation,

    
    -OH-NDM-Tam often co-elutes with Endoxifen, appearing as a "shoulder" or merging into the Endoxifen peak. This leads to the overestimation of Endoxifen levels in clinical samples and the failure to detect the genotoxic 
    
    
    
    -isomer in toxicological studies.
  • The Solution: You cannot rely on MS/MS selectivity alone. You must optimize the LC stationary phase and gradient slope to achieve baseline resolution (

    
    ).
    
Q2: What are the optimal MS/MS transitions?

While both isomers share the 374


 58 transition, the fragmentation efficiency differs slightly due to the position of the hydroxyl group (ethyl chain vs. phenyl ring).
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Collision Energy (eV)Dwell Time (ms)

-OH-NDM-Tam
374.2 58.1 44.1 28 50
Endoxifen374.258.144.13050
IS (d5-Endoxifen)379.263.1-3050
  • Note: The

    
     44.1 ion corresponds to the N-desmethyl side chain fragment (CH
    
    
    
    =NH
    
    
    -CH
    
    
    ). The ratio of 58/44 can sometimes distinguish the isomers, but chromatographic retention time remains the gold standard for identification.
Q3: Which column chemistry provides the best separation?

Standard C18 columns often struggle to resolve these positional isomers.

  • Recommended: Phenyl-Hexyl or High-Strength Silica (HSS) T3 columns. The

    
    -
    
    
    
    interactions offered by phenyl phases provide superior selectivity for the triphenylethylene scaffold compared to hydrophobic interactions alone.
  • Alternative: Sub-2

    
    m C18 columns (UPLC) with a shallow gradient can work but require longer run times.
    

Part 2: Troubleshooting Guide

Issue 1: "Ghost Peak" or Shoulder on Endoxifen
  • Symptom: A small peak eluting immediately before or after the main Endoxifen peak, or significant tailing of the Endoxifen peak.

  • Root Cause: Co-elution of

    
    -OH-NDM-Tam.[1] In patient samples, Endoxifen is typically present at 5–10x higher concentrations, masking the 
    
    
    
    -isomer.
  • Fix:

    • Flatten the Gradient: Reduce the slope of the organic ramp (e.g., increase %B by only 2-3% per minute during the elution window).

    • Temperature Control: Lower the column temperature to 30°C or 35°C. Higher temperatures (e.g., 50°C) often improve peak shape but reduce the selectivity needed to separate isomers.

Issue 2: Low Sensitivity for -OH-NDM-Tam
  • Symptom: Signal-to-noise ratio (S/N) < 10 at expected physiological levels (sub-ng/mL).

  • Root Cause: The

    
    -hydroxyl group on the ethyl chain is chemically labile. It can undergo on-column dehydration  or degradation in the ion source, reducing the abundance of the protonated molecular ion 
    
    
    
    .
  • Fix:

    • Source Temperature: Lower the ESI source temperature (desolvation temp) by 50–100°C to prevent thermal degradation.

    • Mobile Phase pH: Ensure the mobile phase is acidic (0.1% Formic Acid). Neutral or basic pH can accelerate the degradation of the

      
      -hydroxy moiety into a reactive carbocation or stilbene derivative.
      
Issue 3: Variable Quantitation (Instability)
  • Symptom: QC samples show decreasing concentration over time in the autosampler.

  • Root Cause:

    
    -Hydroxylated tamoxifen metabolites are reactive electrophiles (capable of binding DNA). They are unstable in protic solvents at room temperature.
    
  • Fix:

    • Autosampler: Keep samples at 4°C or lower.

    • Solvent: Reconstitute samples in a solvent with no more than 50% organic content to minimize evaporation and degradation. Analyze within 12 hours of extraction.

Part 3: Experimental Protocols

Workflow A: Sample Preparation (LLE)

Liquid-Liquid Extraction is preferred over Protein Precipitation (PPT) to remove matrix interferences that suppress ionization of this minor metabolite.

  • Aliquot: Transfer 100

    
    L of plasma into a glass tube.
    
  • Internal Standard: Add 20

    
    L of deuterated IS (d5-Endoxifen, 10 ng/mL).
    
  • Extraction: Add 1 mL of TBME (tert-butyl methyl ether) or Ethyl Acetate .

  • Agitate: Vortex for 5 minutes; Centrifuge at 4,000

    
     for 10 minutes.
    
  • Dry: Transfer the supernatant to a clean tube and evaporate to dryness under N

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100

    
    L of Mobile Phase A/B (70:30).
    
Workflow B: LC-MS/MS Parameters
ParameterSettingRationale
System UHPLC coupled to Triple Quadrupole MSRequired for isomer resolution.
Column Acquity UPLC HSS T3 (1.8

m, 2.1 x 100 mm)
Superior retention of polar metabolites.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAmmonium formate improves ionization stability.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for this analyte.
Gradient 0-1 min: 30% B (Hold)1-6 min: 30%

55% B (Linear)6-7 min: 95% B (Wash)
Shallow gradient (4.2% B/min) ensures separation of isomers.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.

Part 4: Metabolic Pathway Visualization

The following diagram illustrates the divergence in Tamoxifen metabolism. Note how


-OH-NDM-Tam  represents a "toxicological fork" leading to DNA adducts, while Endoxifen  represents the "therapeutic fork."

Tamoxifen_Metabolism TAM Tamoxifen (Prodrug) NDM N-desmethyltamoxifen (Major Intermediate) TAM->NDM CYP3A4 ENDO Endoxifen (4-OH-N-desmethyl) Therapeutic Target NDM->ENDO CYP2D6 (4-Hydroxylation) ALPHA alpha-OH-N-desmethyltamoxifen (Genotoxic Isomer) NDM->ALPHA CYP3A4 (alpha-Hydroxylation) DNA_ADDUCT DNA Adducts (dG-N2-Tamoxifen) ALPHA->DNA_ADDUCT Sulfotransferase (SULT) Activation

Figure 1: Metabolic pathway highlighting the divergence of N-desmethyltamoxifen into the therapeutic metabolite Endoxifen and the genotoxic isomer


-Hydroxy-N-desmethyltamoxifen.

References

  • Teunissen, S. F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 879(19), 1677-1685. Link

  • Gjerde, J., et al. (2005). "Determination of tamoxifen and its metabolites in serum by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 1082(1), 6-14. Link

  • Gamboa da Costa, G., et al. (2000). "Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo." Chemical Research in Toxicology, 13(3), 200-207.[2] Link

  • Dahmane, R., et al. (2010). "Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry." Analytical Chemistry, 82(23), 9951-9957. Link

  • Phillips, D. H. (2001).[2] "Understanding the genotoxicity of tamoxifen?" Carcinogenesis, 22(6), 839-849. Link

Sources

troubleshooting guide for alpha-Hydroxy-N-desmethyltamoxifen synthesis

Technical Support Center: -Hydroxy-N-desmethyltamoxifen Synthesis

Topic: Troubleshooting & Optimization of -Hydroxy-N-desmethyltamoxifen Protocols

Audience: Medicinal Chemists, Toxicologists, and DMPK Scientists.

Executive Summary & Mechanistic Context


-Hydroxy-N-desmethyltamoxifen

-hydroxy


Key Synthetic Challenge: The molecule combines a labile allylic alcohol (prone to elimination and solvolysis) with a secondary amine (prone to oxidation). Successful synthesis requires rigorous control over pH, temperature, and light exposure to prevent isomerization (E/Z) and dehydration.

Synthesis Workflow & Logic Map

The following diagram outlines the standard synthetic route and critical control points (CCPs) where failure most often occurs.

GStartTamoxifen (Start)Step1Step 1: N-Demethylation(ACE-Cl Method)Start->Step1Inter1N-DesmethyltamoxifenStep1->Inter1Reflux/MeOHFail1Failure: Carbamate StallingStep1->Fail1Incomplete MethanolysisStep2Step 2: Protection (Optional)& Allylic Bromination (NBS)Inter1->Step2Inter2α-Bromo-N-desmethyltamoxifenStep2->Inter2Step3Step 3: Silver-Assisted Hydrolysis(Ag₂O / Acetone / H₂O)Inter2->Step3Fail2Failure: Elimination to DieneInter2->Fail2Acidic ConditionsProductα-Hydroxy-N-desmethyltamoxifenStep3->ProductFail3Failure: E/Z IsomerizationProduct->Fail3UV Light / Heat

Figure 1: Critical path analysis for the synthesis of

Troubleshooting Guide: Phase-Specific Solutions

Phase 1: N-Demethylation (Formation of the Secondary Amine)

Protocol Basis: The von Braun reaction modification using 1-chloroethyl chloroformate (ACE-Cl) is the industry standard for converting Tamoxifen to N-desmethyltamoxifen.

SymptomProbable CauseCorrective Action
Low Yield of Secondary Amine Incomplete methanolysis of the intermediate carbamate.The ACE-Cl reaction forms a 1-chloroethyl carbamate intermediate. This must be refluxed in methanol for at least 1–2 hours to decompose into the secondary amine, CO₂, and acetaldehyde. Simply evaporating the ACE-Cl solvent is insufficient.
Reversion to Starting Material Moisture in the ACE-Cl reagent.ACE-Cl hydrolyzes rapidly. Ensure reagents are distilled or fresh. Perform the initial acylation in dry DCE (1,2-dichloroethane) under Argon.
"Sticky" Impurities (Oligomers) Radical polymerization of the stilbene bond.Add a radical scavenger (e.g., BHT) if refluxing for extended periods, though ACE-Cl reactions are usually clean. Ensure light exclusion to prevent photo-polymerization.
Phase 2: -Functionalization (Introduction of the Hydroxyl Group)

Protocol Basis: Direct oxidation is difficult. The standard route involves allylic bromination (NBS) followed by hydrolysis.

Q: Why am I getting a conjugated diene instead of the alcohol? A: This is the most common failure mode. The

  • Mechanism: The

    
    -cation is stabilized by the extended conjugation of the triphenylethylene system. Even mild acid catalysis drives dehydration.
    
  • Solution: Perform the hydrolysis of the

    
    -bromo intermediate using Silver Oxide (Ag₂O)  in aqueous acetone at neutral or slightly basic pH. Avoid acidic workups entirely. Do not use silica gel chromatography for the final product (silica is acidic); use neutral alumina or deactivated silica.
    

Q: The NBS reaction is producing a complex mixture. Why? A: You are likely brominating the secondary amine or the aromatic rings.

  • Solution: If using N-desmethyltamoxifen as the substrate, the secondary amine is nucleophilic.

    • Protect the amine: Use a Boc-protection strategy before NBS treatment.

    • Alternative Precursor: Start with the "bromoolefin" precursor (vinyl bromide) before coupling the side chain, or use N,N-didesmethyltamoxifen if the target allows, though this changes the final molecule.

    • Optimization: Use strictly 1.05 eq of NBS and radical initiator (AIBN) in CCl₄ or benzene (if permitted) or trifluorotoluene. Stop the reaction immediately upon consumption of starting material to prevent over-bromination.

Phase 3: Purification & Isomer Control

Q: My HPLC shows two peaks that coalesce upon heating. What is happening? A: You are observing E/Z isomerization .

  • Context: Tamoxifen derivatives exist as E (trans) and Z (cis) isomers.[1][2][3] The Z-isomer is typically the therapeutic anti-estrogen, while the E-isomer has weak estrogenic activity.

  • Troubleshooting:

    • Light: The stilbene double bond isomerizes rapidly under UV light. Wrap all flasks, columns, and autosampler vials in aluminum foil.

    • Solvent: Halogenated solvents (CDCl₃, DCM) can become slightly acidic over time (forming HCl), catalyzing isomerization. Use solvents stabilized with amylene or filter through basic alumina before use.

    • Separation: Use a C18 Reverse Phase column with a high pH buffer (e.g., Ammonium Bicarbonate, pH 8.0) to keep the amine neutral and suppress acid-catalyzed isomerization.

Data & Stability Specifications

The following parameters are critical for validating the identity and quality of synthesized

ParameterSpecification / ObservationCausality / Notes
Appearance White to off-white solidYellowing indicates oxidation or diene formation.
MS (ESI+) [M+H]⁺ observedOften shows a fragment [M-OH]⁺ due to labile hydroxyl group in the source.
Stability (

)
< 24 hours in acidic solutionRapid dehydration to the ethyl-diene metabolite.
Storage -80°C, dry, darkStore as a solid. Solutions in DMSO degrade faster than solid state.
Reactivity Reacts with DNA (dG-N²)Positive control for genotoxicity assays. Requires activation (sulfation) in biological systems, but chemically reactive in acidic media.

Frequently Asked Questions (FAQ)

Q: Can I synthesize


-hydroxy-N-desmethyltamoxifen using liver microsomes instead of chemical synthesis?A:

Q: How do I distinguish between 4-hydroxy and


-hydroxy isomers?A:NMR
  • 4-Hydroxy (Endoxifen): Shows a change in the aromatic region (AA'BB' system for the phenol ring).

  • 
    -Hydroxy:  Shows a distinct shift in the ethyl side chain. The triplet/quartet of the ethyl group transforms. The 
    
    
    -proton becomes a methine signal (CH-OH) shifted downfield (~4.5–5.0 ppm), and the methyl group becomes a doublet.

Q: Is the sulfated form stable? A: No.

References

  • Phillips, D. H., et al. (1994). alpha-Hydroxytamoxifen, a metabolite of tamoxifen with exceptionally high DNA-binding activity in rat hepatocytes. Cancer Research.[2]

  • Gamboa da Costa, G., et al. (2000). Synthesis and Investigation of α-Hydroxy-N,N-didesmethyltamoxifen as a Proximate Carcinogen in the Metabolic Activation of Tamoxifen.[4][5] Chemical Research in Toxicology.

  • Boocock, D. J., et al. (2002). The metabolic activation of tamoxifen and alpha-hydroxytamoxifen to DNA-binding species in rat hepatocytes proceeds via sulphation.[5][6] Carcinogenesis.[6][7]

  • Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine. Journal of Organic Chemistry.[2] (Fundamental reference for ACE-Cl method).

  • Sanchez, C., et al. (2011). Tamoxifen metabolism and pharmacogenetics.[6][7][8][9] (Context for N-desmethyl pathways).

reducing variability in cell-based assays with alpha-Hydroxy-N-desmethyltamoxifen

Technical Support Center: Reducing Variability in -Hydroxy-N-desmethyltamoxifen Assays

Current Status: Operational Lead Scientist: Dr. [AI Name] Scope: Assay Optimization, Stability Management, and Troubleshooting

Core Technical Brief: The "Alpha" Instability Factor

Unlike standard Tamoxifen metabolites (e.g., 4-OHT),

  • High Chemical Reactivity: The

    
    -hydroxyl group renders the molecule a "proximate genotoxin." In the presence of sulfotransferases (SULTs), it converts to a highly unstable carbocation that binds DNA. Variability often stems from inconsistent metabolic competence of the cell model, not the drug itself. 
    
  • Stereochemical Drift: The compound exists as geometric isomers (

    
    ) and enantiomers (
    
    
    ) at the
    
    
    -carbon. The
    
    
    -enantiomer is up to 10-fold more reactive toward DNA than the
    
    
    -enantiomer.[1] Using racemic mixtures without defining the ratio is a primary cause of batch-to-batch inconsistency.

Experimental Workflow & Protocol Optimization

Module A: Compound Handling & Storage

The Golden Rule: Treat as a light-sensitive reactive intermediate.

ParameterCritical SpecificationThe "Why" (Causality)
Solvent Anhydrous DMSO (Fresh)The benzylic alcohol is prone to solvolysis. Water in DMSO accelerates degradation.
Storage -80°C (Single Use Aliquots)Repeated freeze-thaw cycles induce precipitation and isomerization.
Light Amber Glass / Red LightStilbene derivatives undergo rapid

photo-isomerization under fluorescent light, altering biological potency.
Vessels Glass or Low-Bind PolypropyleneHighly lipophilic (LogP > 5). Significant loss occurs via adsorption to standard polystyrene plates.
Module B: The "Metabolic Competence" Check

CRITICAL: If you are observing high variability in cytotoxicity or DNA adduct assays, it is likely due to the differential expression of Sulfotransferases (SULTs) in your cell lines.

Mechanism of Action & Variability Source:

23

MetabolicActivationcluster_0Extracellularcluster_1Intracellular (Cytosol/Nucleus)Compoundα-OH-NDT(Proximate Carcinogen)SULTSULT Enzyme(SULT1A1 / SULT2A1)Compound->SULTPassive DiffusionSulfateSulfate Ester(Unstable)SULT->SulfateSulfation(Rate Limiting Step)Variability!!! VARIABILITY SOURCE !!!Cell lines with low SULTshow NO toxicity.SULT->VariabilityCarboCarbocation(Electrophile)Sulfate->CarboSpontaneousLoss of SO4DNADNA Adducts(Genotoxicity)Carbo->DNACovalent Binding

Figure 1: The Metabolic Activation Pathway. Variability in assay results often correlates with SULT enzyme expression levels in the chosen cell line (e.g., HepG2 vs. MCF-7).

Troubleshooting Guide (FAQ)

Issue 1: "I see no toxicity/adducts in my breast cancer cells (MCF-7), but I do in hepatocytes."

Diagnosis: Lack of Metabolic Activation. Explanation: MCF-7 cells have different SULT expression profiles compared to hepatocytes (HepG2 or primary).

1Solution:
  • Verify SULT Status: Perform a Western blot for SULT1A1 in your cell line.

  • Co-Culture: Consider using S9 liver fraction activation systems if studying genotoxicity in non-metabolic cells.

Issue 2: "My IC50 values shift drastically between experiments (High CV%)."

Diagnosis: Photo-isomerization or Racemic Drift. Explanation:

  • Light: If you prepared the drug on the benchtop, the

    
     isomer (often more active) may have converted to the 
    
    
    isomer.
  • Chirality: Are you using a racemic mixture? The

    
    -enantiomer forms adducts 10x more efficiently than the 
    
    
    -enantiomer [1].[1] If the manufacturer's batch ratio varies, your results will vary. Solution:
  • Protocol: Switch to "Red Light" handling conditions.

  • Reagent: Purchase enantiomerically pure standards (

    
    -
    
    
    -OH-NDT) if available, or verify the racemate composition via Chiral HPLC.
Issue 3: "The compound precipitates in cell media."

Diagnosis: Solubility Shock. Explanation:

Solution:
  • Step-Down Dilution: Dilute stock 1:10 in ethanol first, then into media.

  • Serum: Ensure media contains at least 5-10% FBS (or Charcoal-Stripped FBS) before adding the drug. Albumin acts as a carrier to keep it in solution.

Standardized Assay Protocol (Self-Validating)

To minimize variability, adopt this "Check-Point" protocol.

Step 1: Stock Preparation (Dark Room)

  • Dissolve

    
    -OH-NDT in 100% DMSO to 10 mM.
    
  • QC Check: Measure Absorbance at 260/280nm to confirm concentration.

  • Aliquot into amber glass vials (20

    
    L) and store at -80°C. Never refreeze.
    

Step 2: Cell Seeding

  • Seed cells (e.g., HepG2 for genotoxicity) at 70% confluence.

  • Media: Use Phenol-Red Free media to remove background estrogenic noise if measuring ER endpoints.

Step 3: Dosing (The "Mixing" Technique)

  • Incorrect: Squirt DMSO stock directly into the well.

  • Correct: Prepare a 2X Intermediate in warm media (with serum). Vortex vigorously. Add 2X intermediate to cells 1:1.

  • Final DMSO concentration: Must be < 0.1% to avoid solvent toxicity masking the drug effect.

Step 4: Endpoint Timing

  • DNA Adducts: Harvest at 6–12 hours . (Adducts form quickly; longer incubations allow DNA repair mechanisms to remove them, increasing variability).

  • Cytotoxicity: Harvest at 24–48 hours .

References & Authority

  • Stereoselective Reactivity: Osborne, M. R., et al. (2004). "Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells."[1] Chemical Research in Toxicology.

    • Key Finding: The R-enantiomer generates 10-fold more DNA adducts than the S-isomer, highlighting the need for chiral control.

  • Metabolic Pathway: Phillips, D. H., et al. (1999). "Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo." Chemical Research in Toxicology.

    • Key Finding: Confirms

      
      -hydroxylation as the activation pathway for N-desmethyltamoxifen genotoxicity.[3][4]
      
  • Light Sensitivity (General Tamoxifen Class): Boulton, D. W., et al. (2002). "Simultaneous determination of tamoxifen and its metabolites in human plasma..." Journal of Chromatography B. (Context on stability and isomerization).

Disclaimer: This guide is for research use only.

Technical Support Center: High-Sensitivity Quantification of Tamoxifen Metabolites

[1]

Current Topic: Overcoming Challenges in

User Advisory: Nomenclature & Analyte Specificity

Are you analyzing the active metabolite (Endoxifen) or the genotoxic trace metabolite? Before proceeding, verify your target structure.

  • Target A: Endoxifen (4-Hydroxy-N-desmethyltamoxifen): The primary pharmacologically active metabolite responsible for anti-estrogenic activity. This is the standard target for Therapeutic Drug Monitoring (TDM).[1]

  • Target B: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Hydroxy-N-desmethyltamoxifen:  A specific, trace-level metabolite hydroxylated at the ethyl side chain (not the phenyl ring). This is typically analyzed in toxicology/carcinogenicity studies regarding DNA adduct formation.
    

Note: This guide primarily addresses Target A (Endoxifen) due to its critical role in drug development and the high frequency of quantification challenges (isomer separation), but the principles of isomer resolution and sensitivity apply to both.[1]

Module 1: Chromatographic Resolution of Z/E Isomers

Q: My Endoxifen peak shows shouldering or splitting. How do I ensure I am quantifying the active Z-isomer?

A: You are likely experiencing Z/E isomer co-elution. Endoxifen exists as two geometrical isomers: (Z)-Endoxifen (active, high affinity for ERngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(E)-Endoxifen1

Technical Protocol:

  • Column Selection: Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl stationary phase.[1] The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -
    
    
    interactions offered by phenyl phases provide superior selectivity for the geometrical isomers of tamoxifen metabolites compared to hydrophobic interactions alone.
  • Mobile Phase Optimization:

    • A: 10 mM Ammonium Formate in Water (pH 3.0 - 4.0).

    • B: Acetonitrile (Avoid Methanol if peak shape is poor; Methanol can sometimes broaden peaks for these basic compounds).[1]

  • Critical Parameter: The Z-isomer typically elutes before the E-isomer on C18 phases, but this can reverse on Phenyl-Hexyl phases depending on the specific ligand density. You must inject pure Z- and E- standards individually to confirm retention times.

Visualizing the Isomer Challenge:

IsomerSeparationSamplePlasma SampleC18Standard C18 ColumnSample->C18InjectionPhenylPhenyl-Hexyl ColumnSample->PhenylInjectionResultBadCo-elution(Inaccurate Quant)C18->ResultBad hydrophobicinteraction onlyResultGoodBaseline Separation(Z vs E Resolved)Phenyl->ResultGood pi-piinteraction

Caption: Comparison of stationary phase mechanisms for Endoxifen isomer separation.

Module 2: Sample Stability & Handling

Q: My QC samples show increasing levels of E-Endoxifen over time. Is my column degrading?

A: No, your sample is likely undergoing photo-isomerization. Tamoxifen and its metabolites are highly photosensitive.[1] Exposure to UV light causes the conversion of the thermodynamically unstable Z-isomer into the E-isomer.[1]

Corrective Actions:

  • Amber Glassware: All stock solutions and samples must be handled in amber glass vials.

  • Lighting: Process samples under yellow monochromatic light (sodium vapor) or UV-filtered LED lights in the lab.

  • Temperature: While light is the primary driver, heat can accelerate degradation.[1] Maintain autosampler temperature at 4°C.

Stability Data Summary:

ConditionZ-Endoxifen Stability (24h)Recommendation
Clear Glass / Daylight< 85% (Significant Isomerization)PROHIBITED
Amber Glass / Daylight~ 92-95%RISKY
Amber Glass / Yellow Light> 99%MANDATORY
Module 3: Sensitivity & Matrix Effects

Q: I cannot reach the required LLOQ (Lower Limit of Quantification) of 0.5 ng/mL due to ion suppression. Should I use Protein Precipitation (PPT)?

A: PPT is insufficient for trace quantification of Endoxifen. Phospholipids from plasma co-elute and cause significant ion suppression in the MS source.[1]

Recommended Extraction Protocol (Liquid-Liquid Extraction - LLE):

  • Aliquot: 200 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    L Plasma.[2]
    
  • IS Addition: Add 20

    
    L Deuterated Internal Standard (Endoxifen-d5). Do not use Tamoxifen-d5, as it does not compensate for the specific matrix effects experienced by the hydroxylated metabolite.
    
  • Extraction Solvent: Add 1.0 mL Hexane:Isopropanol (95:5 v/v) or Ethyl Acetate .[1]

    • Why? This non-polar mixture extracts the analyte while leaving behind the bulk of polar phospholipids and proteins.[1]

  • Agitate: Vortex 10 mins, Centrifuge 10 mins @ 4000g.

  • Reconstitute: Evaporate supernatant under Nitrogen; reconstitute in 100

    
    L Mobile Phase (30:70 A:B).
    
Module 4: Mass Spectrometry Optimization

Q: Which MRM transitions provide the best selectivity?

A: Monitor the specific fragmentation of the ethyl side chain. For Endoxifen (Precursor m/z 374.2), the most abundant product ion is usually m/z 58.1 (dimethylamino-ethyl group).[1] However, this is a common fragment and can be noisy.[1]

Optimized MRM Table:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
(Z)-Endoxifen 374.258.1Quantifier25
(Z)-Endoxifen 374.2223.1Qualifier (Specific)35
Endoxifen-d5 379.263.1Internal Standard25

Note: If you are indeed analyzing the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxy1
Visualizing the Metabolic Pathway

Understanding the origin of the metabolite helps in troubleshooting cross-interference from high-abundance parent drugs.[1]

TamoxifenMetabolismTamoxifenTamoxifen(Parent)NDesmethylN-desmethyltamoxifen(Major Metabolite)Tamoxifen->NDesmethylCYP3A4FourOH4-hydroxytamoxifen(Afimoxifene)Tamoxifen->FourOHCYP2D6AlphaOHalpha-hydroxytamoxifen(Minor/Genotoxic)Tamoxifen->AlphaOHMinor PathwayEndoxifenEndoxifen(4-OH-N-desmethyl)NDesmethyl->EndoxifenCYP2D6(Rate Limiting)FourOH->EndoxifenCYP3A4

Caption: Metabolic pathway highlighting Endoxifen formation via CYP2D6 and CYP3A4.[1]

References & Validated Sources
  • Teunissen, S. F., et al. "Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen..."[1][3] Journal of Chromatography B, 2023.[1][4]

    • Relevance: Defines the gold standard for separating Z/E isomers using LC-MS/MS.

  • Antunes, M. V., et al. "Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry."[1] Biomedical Chromatography, 2013.[1][5]

    • Relevance: Validates the Liquid-Liquid Extraction (LLE) method for high sensitivity.

  • Mürdter, T. E., et al. "Activity levels of tamoxifen metabolites at the estrogen receptor and the impact of genetic polymorphisms..."[1] Clinical Pharmacology & Therapeutics, 2011.[1]

    • Relevance: Establishes the pharmacological necessity of quantifying specific isomers.

  • Beland, F. A., et al. "Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo."[1] Carcinogenesis, 1999.[1]

    • Relevance: Differentiates the

      
      -hydroxy pathway (DNA adducts) from the 4-hydroxy pathway (Endoxifen).
      

preventing degradation of alpha-Hydroxy-N-desmethyltamoxifen during sample preparation

Technical Support Center: Stability & Sample Preparation for -Hydroxy-N-desmethyltamoxifen

Current Status: Operational Subject: Preventing Degradation of


Applicable For:
Core Directive & Critical Distinction

WARNING: Molecule Identification Before proceeding, confirm your target analyte.

  • Target:

    
    -Hydroxy-N-desmethyltamoxifen .[1][2][3] This is a reactive, proximate carcinogen formed via hydroxylation of the ethyl side chain. It is highly unstable.
    
  • Not to be confused with: Endoxifen (4-hydroxy-N-desmethyltamoxifen).[4][5][6] While Endoxifen is the major pharmacologically active metabolite, it is significantly more stable than the

    
    -hydroxy variant.
    

The Critical Failure Point: The most common cause of sample loss for

acid-catalyzed dehydration

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the chemistry driving it.


Visualizing the Instability

DegradationMechanismcluster_0Stable State (Neutral pH)cluster_1Acidic Triggercluster_2Irreversible LossNode1α-OH-NDM-Tam(Allylic Alcohol)Node2Protonation(-OH2+)Node1->Node2Acid (H+)Node3Carbocation Formation(Electrophile)Node2->Node3- H2ONode4Covalent Binding(Protein/DNA Adducts)Node3->Node4+ NucleophileNode5Solvolysis/Elimination(Degradation Products)Node3->Node5+ Solvent

Figure 1: The acid-catalyzed activation pathway of

2
Optimized Sample Preparation Protocol

Objective: Isolate analyte from plasma without triggering carbocation formation or

Methodology: Liquid-Liquid Extraction (LLE) under Neutral/Basic conditions. Contraindicated: Protein Precipitation (PPT) with Acid.

Step-by-Step Workflow
StepActionTechnical Rationale
1. Aliquoting Thaw plasma on wet ice. Transfer 100 µL to amber tube.Cold/Dark: Prevents thermal elimination and UV-induced

isomerization.
2. pH Adjustment Add 20 µL Ammonium Acetate (100 mM, pH 7.4) .Buffer: Maintains neutral pH. Crucial to prevent protonation of the

-OH group.
3. Extraction Add 600 µL Ethyl Acetate or MTBE . Vortex 5 min.Aprotic Solvent: Minimizes solvolysis risk. High extraction efficiency for lipophilic tamoxifen derivatives.
4. Separation Centrifuge at 4°C, 4000 x g for 10 min.Phase Separation: Cold centrifugation prevents heating of the sample.
5. Evaporation Transfer supernatant. Evaporate under

at <35°C .
Thermal Control: High heat accelerates dehydration.
6. Reconstitution Dissolve in Acetonitrile:Water (50:50) + 0.1% NH4OH .Basic Mobile Phase: Keeping the final solution slightly basic stabilizes the analyte in the autosampler.
Workflow Diagram

PrepWorkflowStartPlasma Sample(Thaw on Ice)BufferAdd Neutral Buffer(Ammonium Acetate pH 7.4)Start->BufferStabilize pHExtractLLE with Ethyl Acetate(NO ACIDS)Buffer->ExtractPartitionEvapN2 Evaporation(< 35°C)Extract->EvapConcentrateReconReconstitute(Basic/Neutral Solvent)Evap->ReconPrepare for LCInjectLC-MS/MS InjectionRecon->Inject

Figure 2: Neutral Liquid-Liquid Extraction workflow designed to prevent acid-catalyzed loss.

Troubleshooting Guide & FAQs
Q1: My analyte peak disappears after 4 hours in the autosampler. Why?

Diagnosis: Autosampler Stability Failure. Root Cause: If your reconstitution solvent or mobile phase is acidic (e.g., 0.1% Formic Acid), the

Solution:
  • Change Reconstitution Solvent: Use 50:50 MeOH:Water with 2mM Ammonium Acetate or 0.05% Ammonium Hydroxide.

  • Temperature: Ensure autosampler is set to 4°C.

  • Amber Vials: Verify you are using amber glass to prevent light-induced degradation.

Q2: I see two peaks for the same mass. Is this contamination?

Diagnosis:

Root Cause:


5Solution:
  • Light Control: Perform all extraction steps under yellow/low-actinic light. Use amber glassware exclusively.

  • Chromatography: You may need to separate the isomers chromatographically to quantify accurately. The

    
    -isomer is typically the more active anti-estrogen, but 
    
    
    -hydroxylation can occur on both.
Q3: Can I use Protein Precipitation (PPT) with Acetonitrile instead of LLE?

Diagnosis: Method Optimization. Analysis: Yes, but with strict caveats.

  • Risk: PPT often fails to remove all esterases or reactive proteins that might bind the drug.

  • Modification: If using PPT, use 100% Acetonitrile (no acid). Pre-cool the Acetonitrile to -20°C. Vortex briefly and centrifuge immediately at 4°C.

  • Recommendation: LLE is superior for this specific unstable metabolite because it physically separates the analyte from the aqueous acidic/enzymatic environment.

Summary of Stability Factors
ParameterDanger Zone (Avoid) Safe Zone (Target)
pH Acidic (< pH 6.0)Neutral to Slightly Basic (pH 7.0 - 8.5)
Temperature > 40°C4°C (Processing), -80°C (Storage)
Light Standard Fluorescent/SunlightAmber Glass / Yellow Light
Solvent Acidic Methanol, Chloroform (often acidic)Ethyl Acetate, MTBE, Acetonitrile
Material Clear GlassAmber Silanized Glass
References
  • Mechanism of DNA Adduct Formation

    • Title: Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo.[2][3]

    • Source: Chemical Research in Toxicology (NIH/PubMed).
    • Context: Establishes the acid-lability and reactivity of the -hydroxyl group leading to carbocation form
  • Stereoselective Reactivity

    • Title: Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells.[1]

    • Source: Chemical Research in Toxicology.
    • Context: Discusses the isomerization issues and specific reactivity of enantiomers, reinforcing the need for isomer-specific handling.
  • General Tamoxifen Metabolite Analysis

    • Title: Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry.[7]

    • Source: Analytical Chemistry (ACS).
    • Context: Provides baseline LC-MS conditions for separating E/Z isomers, which must be adapted (pH adjusted) for the -hydroxy variant.
  • Isomerization Risks

    • Title: Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors.[5]

    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • Context: Highlights the distinct biological activity of isomers, necessitating their preserv

dealing with co-elution issues in chromatographic analysis of tamoxifen metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for bioanalytical scientists. It bypasses generic advice to address the specific kinetic and thermodynamic challenges of Tamoxifen metabolite analysis.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Co-elution & Isomerization

Executive Summary

Tamoxifen (TAM) analysis is deceptively difficult. It is not merely a separation of distinct metabolites; it is a battle against geometric isomerization (E/Z shifts) and dynamic range (high-abundance N-desmethyltamoxifen vs. low-abundance Endoxifen).

This guide addresses the three most common critical failures in LC-MS/MS workflows:

  • Isobaric Co-elution: The inability to separate active Z-Endoxifen from inactive E-Endoxifen.

  • Abundance Masking: The suppression of Endoxifen ionization by the high-concentration tail of N-desmethyltamoxifen (NDM).

  • Photolytic Instability: The artificial generation of E-isomers during sample preparation.

Module 1: Chromatographic Resolution (The Isomer Problem)

User Query: "My Endoxifen peak is splitting, or I suspect I'm quantifying the inactive E-isomer along with the active Z-isomer. Standard C18 isn't resolving them baseline. What do I do?"

The Mechanistic Root Cause

Tamoxifen and its metabolites possess a triphenylethylene core. The Z-isomer (cis) is the therapeutically active form. However, exposure to UV light or low-pH solvents can drive conversion to the thermodynamically stable but clinically inactive E-isomer (trans). Standard C18 columns interact primarily via hydrophobicity, which often fails to discriminate between these sterically similar geometric isomers.

The Solution: Pi-Pi Interaction Chemistry

To resolve these isomers, you must exploit their shape and electron density rather than just boiling point or hydrophobicity.

Protocol A: Stationary Phase Switching Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Why? The phenyl rings on the stationary phase engage in

    
     stacking interactions with the triphenylethylene core of the analytes. The steric arrangement of the phenyl rings in the Z-isomer allows for a different "lock-and-key" fit compared to the E-isomer, often doubling the resolution factor (
    
    
    
    ).

Protocol B: Mobile Phase Optimization If you must stay on C18, you need to suppress silanol activity that causes peak broadening (which masks separation).

  • Buffer: 10mM Ammonium Formate (pH 3.0 - 4.0).

  • Modifier: Methanol is generally superior to Acetonitrile for this separation because Methanol's protic nature allows for better solvation of the isomers, often enhancing selectivity for the critical pair.

Data Summary: Column Selectivity
Column ChemistryInteraction MechanismZ/E Isomer ResolutionNDM/Endoxifen ResolutionRecommended For
C18 (Standard) HydrophobicLow to ModerateHighGeneral Screening
Phenyl-Hexyl Hydrophobic +

High ModerateIsomer Quantitation
C18 (Hybrid Particle) Hydrophobic + pH StabilityModerateHigh High pH applications
Module 2: The "Bully" Metabolite (NDM Interference)

User Query: "My N-desmethyltamoxifen (NDM) elutes right after Endoxifen. Because NDM concentrations are 10-20x higher, the tail buries the Endoxifen peak. How do I fix this?"

The Mechanistic Root Cause

NDM is the primary metabolite (high conc.), while Endoxifen is secondary (low conc.). Even with MRM selectivity (NDM


 358 

58; Endoxifen

374

58), source cross-talk and ion suppression occur. If NDM co-elutes or tails into Endoxifen, the competition for charge in the ESI droplet will suppress the Endoxifen signal, destroying sensitivity.
The Solution: Gradient Engineering & pH

You must physically separate the elution windows.

  • The "Flattened" Gradient:

    • Do not use a linear 5-95% B gradient.

    • Step 1: Rapid ramp to 30% B.

    • Step 2: Isocratic hold or very shallow ramp (e.g., 30% to 40% over 4 minutes). This expands the chromatographic space exactly where the hydroxylated metabolites elute.

    • Step 3: Flush at 95% B.

  • The pH Lever (Advanced):

    • Tamoxifen metabolites are basic amines. At low pH (formic acid), they are fully protonated (

      
      ) and repel the positively charged silica surface (if not fully end-capped), causing tailing.
      
    • High pH Protocol: Use Ammonium Bicarbonate (pH 10) with a Hybrid-Silica (e.g., Waters BEH) column.

    • Why? At pH 10, the amines are neutral. Retention increases significantly on C18 (better hydrophobic grab), and peak shape sharpens drastically because cation-exchange interactions with silanols are eliminated. Note: Standard silica columns will dissolve at pH 10; use hybrid particles only.

Module 3: Sample Preparation & Stability

User Query: "I am seeing high variability in my QC samples. Is it the extraction or the storage?"

The Mechanistic Root Cause
  • Light Sensitivity: Z-isomers convert to E-isomers under standard lab lighting.

  • Matrix Effects: Phospholipids from plasma cause ion suppression, specifically affecting the early-eluting Endoxifen.

The Solution: LLE and Amber Glass

Protocol: Liquid-Liquid Extraction (LLE) Avoid Protein Precipitation (PPT) for clinical Endoxifen assays. PPT leaves too many phospholipids.

  • Protection: All work must be done under yellow light or using amber glassware.

  • Alkalinization: Add 50

    
    L Plasma + 10 
    
    
    
    L Internal Standard + 50
    
    
    L 0.1M NaOH (to neutralize the drugs and drive them into organic phase).
  • Extraction: Add 1 mL Hexane:Ethyl Acetate (90:10) .

    • Why this solvent? It is non-polar enough to exclude phospholipids but polar enough to extract the hydroxylated metabolites.

  • Separation: Vortex 5 min, Centrifuge, Flash Freeze the aqueous layer (dry ice/acetone bath).

  • Reconstitution: Pour off organic layer, dry under

    
    , reconstitute in Mobile Phase.
    
Visual Workflows
Figure 1: Troubleshooting Decision Tree

Use this logic flow to diagnose resolution issues.

Tamoxifen_Troubleshooting Start START: Chromatographic Issue Issue_Type Identify Problem Start->Issue_Type CoElution Co-elution / Overlap Issue_Type->CoElution Sensitivity Low Sensitivity / Noise Issue_Type->Sensitivity Isomers Isomer Merging (Z vs E) CoElution->Isomers Split Peaks? Metabolites Metabolite Overlap (NDM vs Endoxifen) CoElution->Metabolites Tailing Interference? Matrix_Effect Ion Suppression? Sensitivity->Matrix_Effect Action_Phenyl Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Isomers->Action_Phenyl Action_Gradient Flatten Gradient Slope (30-40% B over 5 min) Metabolites->Action_Gradient First Step Action_pH Switch to High pH (pH 10) (Requires Hybrid Column) Metabolites->Action_pH If Tailing Persists Action_LLE Switch from PPT to LLE (Hexane:EtAc 90:10) Matrix_Effect->Action_LLE

Caption: Logic flow for diagnosing co-elution and sensitivity issues in Tamoxifen assays.

Figure 2: Sample Preparation Workflow (LLE)

Strict adherence to light protection is required.

Sample_Prep Sample Plasma Sample (Amber Tube) Buffer Add 0.1M NaOH (Basify) Sample->Buffer Solvent Add Hexane:EtAc (90:10) Buffer->Solvent Extract Vortex & Centrifuge Solvent->Extract Freeze Flash Freeze Aqueous Layer Extract->Freeze Pour Decant Organic Layer Freeze->Pour Dry Evaporate & Reconstitute Pour->Dry

Caption: Liquid-Liquid Extraction (LLE) protocol designed to minimize phospholipid interference.

References
  • Teunissen, S. F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B.

  • Antunes, M. V., et al. (2015). "Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots." Journal of Pharmaceutical and Biomedical Analysis.

  • Gjerde, J., et al. (2010). "Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry."[1] Analytical Chemistry.

  • Advanced Materials Technology. "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures." Halo Columns Application Note.

Sources

enhancing the stability of alpha-Hydroxy-N-desmethyltamoxifen for long-term studies

Technical Support Center: Stability & Handling of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -Hydroxy-N-desmethyltamoxifen[1]

Current Status: Operational Topic: Stability Optimization for Long-Term Studies Target Analyte: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Security Level:

Core Directive: The Stability Paradox

Warning: You are working with a proximate carcinogen . Unlike standard Tamoxifen or Endoxifen,

To study this compound, you must fight its natural thermodynamic tendency to destroy itself.[1]

The Degradation Mechanism

Understanding the failure mode is the only way to prevent it. This compound degrades via two distinct pathways:[1][2][3]

  • Solvolysis (Chemical Loss): The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxyl group leaves, creating a carbocation. In protic solvents (methanol, water), this reacts to form ethers or alcohols, effectively destroying your sample.
    
  • Photo-Isomerization (Structural Change): The central double bond rotates under UV/Visible light, equilibrating between E (trans) and Z (cis) isomers.[1]

DegradationPathwaysAlphaOHα-Hydroxy-N-desmethyltamoxifen(Intact)CarbocationBenzylic Carbocation(Highly Reactive Intermediate)AlphaOH->Carbocation Acid / Protic Solvent IsomersE/Z Isomerization(Equilibrium Mix)AlphaOH->Isomers Light / Heat DegradationSolvolysis Products(Ethers/Alcohols)Carbocation->Degradation + Solvent (MeOH/H2O) DNA_AdductDNA Adducts(Genotoxicity)Carbocation->DNA_Adduct + DNA (In Vivo/Vitro) Isomers->AlphaOH

Figure 1: The dual degradation pathway.[1] Note that acidic conditions and protic solvents accelerate the irreversible loss to carbocation formation.

Storage & Solubilization Protocols

Solid State Storage
  • Temperature: -80°C is mandatory for periods >1 month. -20°C is acceptable for <1 week.

  • Atmosphere: Store under Argon or Nitrogen gas to prevent oxidative degradation.[1]

  • Container: Amber glass vials (silanized). Never use plastic for low-concentration storage; the hydrophobic nature of the molecule leads to rapid adsorption to polypropylene surfaces.

Solvent System Selection (Critical)

Most stability failures occur here.[1] Researchers often use Methanol (standard for Tamoxifen), but Methanol promotes solvolysis of the

ParameterRecommended System High-Risk System The "Why" (Mechanistic Insight)
Stock Solvent Anhydrous DMSO Methanol or EthanolAlcohols are nucleophiles. They attack the carbocation, turning your

-OH metabolite into an ethyl ether derivative. DMSO is aprotic and stabilizes the molecule.
Working Buffer PBS (pH 7.4) Acidic Buffers (pH < 7)Acid catalyzes the protonation of the -OH group, turning it into water (a good leaving group) and accelerating carbocation formation.
Vessel Material Silanized Glass Polystyrene/PolypropyleneTamoxifen derivatives are lipophilic (

). They will migrate from the solution into the plastic walls of your tube within hours.
Light Exposure Amber/Red Light Fluorescent Lab LightTriphenylethylenes undergo rapid photocyclization to phenanthrenes under UV light.

Experimental Workflow: The "Just-in-Time" Protocol

To ensure data integrity, do not prepare working solutions until the moment of use.

Step 1: The Thaw

  • Remove DMSO stock from -80°C.[1]

  • Thaw in the dark at room temperature.[1] Do not heat.

  • Vortex for 10 seconds to ensure homogeneity (DMSO freezes as a crystal lattice that can exclude solute).[1]

Step 2: The Dilution (The Danger Zone)

  • Perform dilutions into aqueous media (media/buffer) immediately before the experiment.[1]

  • Rule of Thumb: The half-life of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Hydroxy-N-desmethyltamoxifen decreases exponentially as water content increases.
    
    • In 100% DMSO: Stable for months.[1]

    • In 50% Water: Stable for hours.

    • In 99% Water (Media): Stable for minutes to hours (pH dependent).[1]

Step 3: Incubation

  • If incubating with cells, seal plates with parafilm to prevent evaporation.[1]

  • Crucial: If your study lasts >24 hours, you must replenish the media with fresh compound every 12 hours due to degradation and cellular uptake.

Troubleshooting Center (FAQs)

Q1: I see two peaks in my HPLC/LC-MS chromatogram. Is my sample contaminated?

Diagnosis: Likely Isomerization , not contamination. Technical Explanation: Tamoxifen derivatives exist in a thermodynamic equilibrium of E (trans) and Z (cis) isomers. In solution, particularly under light, they equilibrate to roughly a 50:50 or 70:30 ratio. Action Plan:

  • Check the mass spectrum of both peaks. If they have the identical m/z (approx 373.5 g/mol ), they are isomers.

  • Do not attempt to separate them for storage; they will re-equilibrate.[1] Report the data as "Total

    
    -Hydroxy-N-desmethyltamoxifen" or quantify both peaks.
    
Q2: My concentration curve drops by 40% in the first hour. Why?

Diagnosis: Adsorption or Solvolysis .[1] Action Plan:

  • Check your tubes: Are you using standard plastic Eppendorf tubes? Switch to amber glass or low-bind polymers.[1]

  • Check your pH: Is your buffer acidic? Even pH 6.5 can accelerate degradation.[1] Adjust to pH 7.4.

  • Check your solvent: Did you dilute in Methanol? Switch to DMSO.

Q3: Can I use this protocol for Endoxifen (4-hydroxy-N-desmethyltamoxifen)?

Clarification: While similar, Endoxifen is more stable than ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

  • Endoxifen has a phenolic -OH (on the ring), which is stable.[1]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Hydroxy-N-desmethyltamoxifen has a benzylic -OH (on the chain), which is reactive.
    
  • Verdict: You can use this protocol for Endoxifen (it is safer), but this protocol is mandatory for the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxy variant.
    

Visualizing the Decision Matrix

Use this logic flow to determine if your current setup is compromising your data.

SolventLogicStartStart: Preparing Stock SolutionSolventQChoice of Solvent?Start->SolventQProticMethanol / EthanolSolventQ->ProticCommon MistakeAproticAnhydrous DMSOSolventQ->AproticRecommendedResult1HIGH RISK:Nucleophilic attack likely.Formation of ethyl ethers.Protic->Result1Result2OPTIMAL:Stabilizes α-OH group.Prevents solvolysis.Aprotic->Result2DilutionQDilution into MediaResult2->DilutionQVesselQVessel Material?DilutionQ->VesselQPlasticStandard PlasticVesselQ->PlasticGlassSilanized GlassVesselQ->GlassLossDATA LOSS:~40% loss to adsorptionin <2 hours.Plastic->LossSuccessVALID DATA:Minimal surface loss.Glass->Success

Figure 2: Solvent and material selection decision tree for minimizing experimental error.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2012). Tamoxifen.[2][3][4][5][6][7][8][9][10][11][12] Vol 100A. International Agency for Research on Cancer.

  • Osborne, M. R., et al. (2001). "Genotoxic metabolites of tamoxifen: alpha-hydroxytamoxifen and alpha-hydroxy-N-desmethyltamoxifen."[13] Chemical Research in Toxicology, 14(7), 888-893.

  • Sanchez-Spitman, A. B., et al. (2019).[2] "Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen." Expert Review of Clinical Pharmacology, 12(6), 523–536.[2]

  • Phillips, D. H. (2001). "Understanding the genotoxicity of tamoxifen?" Carcinogenesis, 22(6), 839–849.

  • PubChem Compound Summary. (2024). alpha-Hydroxy-N-desmethyltamoxifen.[13] National Center for Biotechnology Information.

method refinement for accurate measurement of alpha-Hydroxy-N-desmethyltamoxifen

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Accurate quantification of Endoxifen (4-hydroxy-N-desmethyltamoxifen) is critical because it is the primary active metabolite of Tamoxifen, exhibiting up to 100-fold higher affinity for the estrogen receptor compared to the parent drug.

However, standard bioanalytical methods often fail due to two critical technical hurdles:

  • Isomeric Resolution: Endoxifen exists as Z- (active) and E- (inactive/less active) isomers.[1] Many C18 methods fail to separate these, leading to overestimation of therapeutic efficacy.

  • Stability & Matrix Interference: The molecule is photosensitive and prone to oxidative degradation, while plasma phospholipids often cause severe ion suppression at the elution time of the analyte.

This guide provides a refined, troubleshooting-first approach to overcoming these barriers, moving beyond standard "cookbook" protocols to mechanistic problem-solving.

Module 1: Chromatographic Resolution (Isomer Separation)

Q: I am observing a single broad peak or a "shoulder" instead of two distinct peaks for Endoxifen. How do I achieve baseline resolution between the Z- and E-isomers?

A: This is the most common failure mode. The Z- and E-isomers have identical masses (m/z 374.2 > 58.1 typically) and very similar hydrophobicities. Standard rapid gradients on short C18 columns often co-elute them.

The Fix: Stationary Phase & Gradient Shallowing While Phenyl-Hexyl columns are often suggested for isomeric separations, a high-strength silica (HSS) C18 column or a core-shell C18 with specific gradient modulation often yields superior robustness for this specific pair.

  • Column Recommendation: Use a column with high carbon load and slight polar modification (e.g., Waters HSS T3 or Agilent Poroshell 120 EC-C18).

  • Gradient Strategy: You must implement an isocratic hold or a very shallow gradient ramp at the elution window.

Optimized Gradient Protocol (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol often provides better selectivity for these isomers than Acetonitrile).

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.00400.4Initial Equilibration
1.00400.4Load/Desalt
1.10440.4Step to Elution Window
4.00500.4Shallow Ramp (Crucial for Separation)
4.10950.4Wash
5.50950.4Wash Hold
5.60400.4Re-equilibration

Note: The Z-isomer typically elutes after the E-isomer on C18 phases due to intramolecular hydrogen bonding making the Z-isomer slightly more hydrophobic.

Q: My retention times are shifting between batches. What is the root cause?

A: Endoxifen is a basic amine (pKa ~8-9). Retention shifts are usually caused by:

  • pH Instability: If you are using unbuffered mobile phases (just formic acid), the local pH at the stationary phase surface can fluctuate. Solution: Add 2mM - 5mM Ammonium Formate to Mobile Phase A to buffer the pH around 3.5-4.0, stabilizing the protonation state of the amine.

  • Column Temperature: Isomer selectivity is temperature-dependent. Ensure your column oven is set to a constant temperature (e.g., 40°C ± 0.5°C). Do not rely on ambient temperature.

Module 2: Sample Preparation & Extraction

Q: Protein Precipitation (PPT) is fast, but my sensitivity is too low. Should I switch to Liquid-Liquid Extraction (LLE)?

A: This is a trade-off between throughput and cleanliness.

  • PPT (Methanol/Acetonitrile): Fast but leaves phospholipids in the sample, which often elute exactly where Endoxifen does, causing ion suppression (matrix effect).

  • LLE (MTBE or Ethyl Acetate): Removes phospholipids and salts, providing cleaner extracts and better signal-to-noise (S/N) ratios.

  • SLE (Supported Liquid Extraction): The modern "Gold Standard" for this assay. It combines the cleanliness of LLE with the automation potential of PPT.

Decision Matrix:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Recovery High (>90%)Medium (70-85%)High (>85%)
Cleanliness Low (High Matrix Effect)High (Low Matrix Effect)Very High
Throughput HighLow (Manual phase separation)High (96-well plate format)
Recommendation Only for high-conc. samplesGood for manual low-volume labsBest for high-sensitivity/high-throughput
Q: How do I prevent Endoxifen degradation during sample prep?

A: Endoxifen is susceptible to oxidative degradation and photo-isomerization .

  • Light Protection: All extraction steps must be performed under yellow light or in amber tubes. White light can induce Z- to E-isomerization.

  • Antioxidant Addition: Add Ascorbic Acid (0.1% w/v) to your extraction solvent (e.g., the Methanol used for PPT or reconstitution). This acts as a scavenger for free radicals and significantly improves bench-top stability.

Module 3: Mass Spectrometry & Sensitivity

Q: I am seeing significant signal variability between patient samples. How do I correct this?

A: This is a classic sign of Matrix Effect (Ion Suppression) . Endogenous components (like phospholipids) vary between patients and suppress the ionization of Endoxifen.

The Fix: Deuterated Internal Standard (SIL-IS) You must use a stable isotope-labeled internal standard, preferably Endoxifen-d3 (or d5).

  • Why? An analog (like Clomiphene) will not co-elute perfectly with Endoxifen. Therefore, it will not experience the exact same suppression event at the exact same time.

  • Mechanism: Endoxifen-d3 co-elutes with the analyte and compensates for ionization changes, injection variability, and extraction loss.

Q: What are the optimal MRM transitions?

A:

  • Precursor Ion: m/z 374.2 [M+H]+

  • Quantifier Product: m/z 58.1 (Dimethylaminoethyl side chain). Note: While this is a common fragment, it can be noisy. Ensure your collision energy is optimized.

  • Qualifier Product: m/z 223.1 or 129.1 (Core structure fragments).

Visual Workflows

Diagram 1: Method Optimization Logic

Endoxifen_Method_Logic Start Start Method Development ColSelect Column Selection (C18 High Carbon Load) Start->ColSelect MobPhase Mobile Phase (MeOH + Formic Acid) ColSelect->MobPhase IsomerCheck Check Z/E Resolution MobPhase->IsomerCheck GradientAdj Shallow Gradient Ramp (0.5-1% B per min) IsomerCheck->GradientAdj Co-elution SamplePrep Sample Prep Selection IsomerCheck->SamplePrep Resolved GradientAdj->IsomerCheck MatrixCheck Matrix Effect > 15%? SamplePrep->MatrixCheck SwitchExtract Switch to SLE or LLE MatrixCheck->SwitchExtract Yes AddIS Use Endoxifen-d3 IS MatrixCheck->AddIS No (or corrected) SwitchExtract->MatrixCheck FinalMethod Validated Method AddIS->FinalMethod

Caption: Logical workflow for optimizing Endoxifen analysis, prioritizing isomer resolution and matrix effect mitigation.

Diagram 2: Sample Preparation Decision Tree

Sample_Prep_Workflow Input Plasma Sample (20-100 µL) Sensitivity Required LLOQ? Input->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens Trace Analysis StdSens Standard Sensitivity (> 5 ng/mL) Sensitivity->StdSens Routine TDM MethodSLE Supported Liquid Extraction (SLE) Solvent: Ethyl Acetate/Hexane HighSens->MethodSLE MethodPPT Protein Precipitation (PPT) Solvent: MeOH + 0.1% Ascorbic Acid StdSens->MethodPPT Clean Evaporate & Reconstitute MethodSLE->Clean MethodPPT->Clean Analysis LC-MS/MS Injection Clean->Analysis

Caption: Decision tree for selecting the appropriate extraction methodology based on sensitivity requirements.

References

  • Teunissen, S. F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. Link

  • Jager, N. G. L., et al. (2014). "An UPLC–MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Binkhorst, L., et al. (2012). "A rapid and sensitive HPLC-MS/MS method for the determination of tamoxifen and its metabolites in human plasma." Therapeutic Drug Monitoring. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

  • Antunes, M. V., et al. (2015). "Development and validation of a HPLC-FL method for the determination of tamoxifen and its metabolites in human plasma." Biomedical Chromatography. Link

Sources

Validation & Comparative

comparing the anti-estrogenic potency of alpha-Hydroxy-N-desmethyltamoxifen and endoxifen

Comparative Analysis: Endoxifen vs. -Hydroxy-N-desmethyltamoxifen

Therapeutic Efficacy vs. Genotoxic Liability

Executive Summary

In the pharmacological landscape of Tamoxifen metabolism, Endoxifen and


-Hydroxy-N-desmethyltamoxifentherapeutic efficacygenotoxic toxicity
  • Endoxifen is the principal active metabolite responsible for the anti-estrogenic activity of Tamoxifen in vivo. It exhibits nanomolar affinity for the Estrogen Receptor (ER) and potent antiproliferative effects.

  • 
    -Hydroxy-N-desmethyltamoxifen  is a minor metabolite with negligible anti-estrogenic potency compared to Endoxifen. Its significance lies in its chemical reactivity; it is a proximate carcinogen capable of forming stable DNA adducts, implicated in the secondary hepatocarcinogenicity and endometrial risks associated with Tamoxifen therapy.
    

Key Takeaway: Researchers should view Endoxifen as the target for efficacy , while

marker of metabolic toxicity

Metabolic Context & Structural Divergence

Tamoxifen is a pro-drug requiring metabolic activation.[1] The divergence between therapeutic and toxic pathways occurs at the site of hydroxylation.

Metabolic Pathway Diagram

The following diagram illustrates the critical split between the CYP2D6-mediated activation (Endoxifen) and the CYP3A4-mediated toxification (

TamoxifenMetabolismTAMTamoxifenNDMN-desmethyltamoxifenTAM->NDMCYP3A44-OH-Tam4-OH-TamTAM->4-OH-TamCYP2D6ENDOEndoxifen(Therapeutic)NDM->ENDOCYP2D6 (Major Route)ALPHAalpha-OH-N-desmethyltamoxifen(Genotoxic)NDM->ALPHACYP3A4 / HydroxylationADDUCTDNA Adducts(dG-N2 alkylation)ALPHA->ADDUCTSULTs (Sulfation)Carbocation Formation4-OH-Tam->ENDOCYP3A4

Figure 1: Metabolic divergence of Tamoxifen. Green path indicates therapeutic activation; Red path indicates toxification.

Pharmacological Profile Comparison

A. Receptor Binding Affinity (ER )

The anti-estrogenic potency is directly correlated with the metabolite's ability to displace Estradiol (E2) from the Estrogen Receptor alpha (ER

FeatureEndoxifen

-Hydroxy-N-desmethyltamoxifen
Structural Key 4-Phenolic Hydroxyl : Critical for high-affinity H-bonding in the ER ligand binding pocket (Glu353/Arg394).

-Ethyl Hydroxyl
: Located on the ethyl side chain. Lacks the phenolic donor; sterically hinders optimal helix 12 positioning.
Relative Binding Affinity (RBA) ~178% (relative to Estradiol = 100%)< 1% (Estimated; similar to N-desmethyltamoxifen)
Functional Class Potent Antagonist (SERM)Weak Antagonist / Inactive
Plasma Concentration High (20–40 nM)Trace / Low
B. Antiproliferative Potency (MCF-7 Assay)

In estrogen-dependent breast cancer cells (MCF-7), potency is measured by the concentration required to inhibit cell growth (IC50).

  • Endoxifen: IC50

    
    20–30 nM . It is equipotent to 4-hydroxytamoxifen but clinically more relevant due to higher steady-state concentrations.
    
  • 
    -OH-NDM-Tam:  Data indicates negligible antiproliferative activity at physiological concentrations. Its activity is orders of magnitude lower than Endoxifen because it lacks the 4-OH group essential for stabilizing the antagonist conformation of ER
    
    
    .
C. Genotoxic Potential

This is the primary differentiator.

  • Endoxifen: Non-genotoxic in standard assays.

  • 
    -OH-NDM-Tam:  Highly reactive. The 
    
    
    -hydroxyl group undergoes sulfation (via SULT enzymes), creating a leaving group. This generates a resonance-stabilized carbocation that attacks the exocyclic amino group of guanine (N2-position) in DNA.

Experimental Protocols

To objectively compare these products in a research setting, the following validated protocols are recommended.

Protocol 1: Competitive ER Binding Assay (Potency)

Validates the therapeutic potential of Endoxifen.

  • Preparation: Isolate cytosolic ER from MCF-7 cells or use recombinant human ER

    
    .
    
  • Tracer: Use

    
    -Estradiol (1 nM).
    
  • Competition: Incubate receptor + tracer with increasing concentrations (

    
     to 
    
    
    M) of Endoxifen and
    
    
    -OH-NDM-Tam
    .
  • Incubation: 16 hours at 4°C to reach equilibrium.

  • Separation: Remove unbound ligand using dextran-coated charcoal.

  • Quantification: Measure radioactivity in the supernatant via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and Ki using the Cheng-Prusoff equation.

    • Expected Result: Endoxifen Ki

      
       1 nM; 
      
      
      -OH-NDM-Tam Ki > 1000 nM.
Protocol 2: P-Postlabeling for DNA Adducts (Toxicity)

Validates the genotoxic mechanism of

  • Treatment: Treat MCF-7 or HepG2 cells with 10

    
    M of each compound for 24 hours.
    
  • DNA Extraction: Isolate genomic DNA using phenol-chloroform extraction.

  • Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Labeling: Incubate digest with

    
     and T4 polynucleotide kinase to radiolabel adducts.
    
  • Chromatography: Resolve adducts using multi-directional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

  • Detection: Expose plates to autoradiography film or phosphor-imager.

    • Expected Result:

      
      -OH-NDM-Tam  will show distinct adduct spots (dG-N2-tamoxifen adducts). Endoxifen  will show background levels only.
      

Mechanism of Action Visualized

The following diagram contrasts the signal transduction inhibition by Endoxifen against the DNA damage pathway of the alpha-hydroxy metabolite.

MechanismComparisoncluster_TherapeuticTherapeutic Pathway (Endoxifen)cluster_ToxicToxic Pathway (alpha-OH-NDM-Tam)ENDOEndoxifenEREstrogen Receptor (ER)ENDO->ERHigh Affinity BindingCOMPLEXER-Endoxifen ComplexER->COMPLEXConformational Change(Helix 12 Displacement)GENEGene Transcription(BLOCKED)COMPLEX->GENEInhibits Co-activator RecruitmentALPHAalpha-OH-NDM-TamSULTSulfotransferase(SULT)ALPHA->SULTSubstrateCARBOCarbocation(Electrophile)SULT->CARBOActivationDNAGenomic DNACARBO->DNACovalent Binding(N2-deoxyguanosine)MUTMutation / CarcinogenesisDNA->MUTReplication Error

Figure 2: Mechanistic comparison. Endoxifen functions via receptor blockade;

References

  • Johnson, M. D., et al. (2004). "Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen." Breast Cancer Research and Treatment.[2]

  • Gamboa da Costa, G., et al. (2000). "Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo." Chemical Research in Toxicology.

  • Phillips, D. H. (2001). "Understanding the genotoxicity of tamoxifen."[3] Carcinogenesis.

  • Jordan, V. C. (2007). "New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer." Steroids.[4][5][6]

  • Lim, Y. C., et al. (2005). "Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen." Cancer Chemotherapy and Pharmacology.

validation of alpha-Hydroxy-N-desmethyltamoxifen's role in DNA adduct formation

Comparative Validation of -Hydroxy-N-desmethyltamoxifen: The Dominant Pathway in DNA Adduct Formation[1]

Executive Summary: The Genotoxic Paradox

Tamoxifen (TAM) remains the gold standard for ER+ breast cancer therapy, yet its use is shadowed by a statistically significant increase in endometrial cancer risk.[1][2] For decades, research focused on


-Hydroxytamoxifen (

-OH-TAM)
3

However, recent validation studies identify


-Hydroxy-N-desmethyltamoxifen (

-OH-NDM-TAM)
3


3

Mechanistic Validation: The Activation Pathway

To understand why

3

34
The Chemical Basis of Genotoxicity

Both metabolites require sulfonation (via Sulfotransferases/SULTs) to become reactive.[3] The sulfate group acts as a leaving group, generating a resonance-stabilized carbocation that attacks the exocyclic amino group of deoxyguanosine (

The Critical Distinction:

  • Alternative (

    
    -OH-TAM):  Forms dG-
    
    
    -TAM
    .
  • Subject (

    
    -OH-NDM-TAM):  Forms dG-
    
    
    -NDM-TAM
    .

Despite similar chemical reactivity, the in vivo concentration of the N-desmethyl precursor is significantly higher, driving the equilibrium toward the N-desmethyl adducts.

Visualization: Metabolic Activation & Adduct Formation[1][5][6][7][8][9]

Tamoxifen_ActivationTAMTamoxifen (TAM)NDM_TAMN-desmethyltamoxifen(Major Plasma Metabolite)TAM->NDM_TAMCYP3A4(Major Route)aOH_TAMalpha-Hydroxytamoxifen(Traditional Model)TAM->aOH_TAMCYP3A4/2D6(Minor Route)aOH_NDMalpha-Hydroxy-N-desmethyltamoxifen(Subject Analyte)NDM_TAM->aOH_NDMCYP3A4 (alpha-hydroxylation)Sulfate_1O-Sulfonate IntermediateaOH_TAM->Sulfate_1SULTs(Activation)Sulfate_2O-Sulfonate IntermediateaOH_NDM->Sulfate_2SULTs(Activation)Adduct_1dG-N2-TAM AdductSulfate_1->Adduct_1DNA Binding(dG-N2 attack)Adduct_2dG-N2-NDM-TAM Adduct(Dominant Species)Sulfate_2->Adduct_2DNA Binding(dG-N2 attack)

Figure 1: Comparative metabolic pathways leading to DNA adduct formation.[3][5] Note the dominance of the N-desmethyl route.

Comparative Performance Data

The following data synthesizes findings from liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ES-MS/MS) analysis of rat liver DNA, a standard model for Tamoxifen genotoxicity.

Table 1: Quantitative Comparison of Adduct Formation (In Vivo)

Featurengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Hydroxytamoxifen (

-OH-TAM)

-Hydroxy-N-desmethyltamoxifen (

-OH-NDM-TAM)
Interpretation
Resultant Adduct dG-

-TAM
dG-

-NDM-TAM
Distinct molecular masses allow specific detection.[3]
Adduct Level (Rat Liver) ~496 adducts /

nucleotides
~626 adducts /

nucleotides
Subject outperforms Alternative in total adduct burden by ~26%.[3][1]
Precursor Availability Low (Minor metabolite)High (Major metabolite)Mass action drives the formation of the N-desmethyl adduct.[3]
Detection Method 32P-Postlabeling / LC-MS32P-Postlabeling / LC-MSBoth detectable, but LC-MS is required for separation.[3]

Key Insight: While


3

Experimental Protocols: Validating the Adducts

To replicate these findings and validate the role of

3
Protocol: LC-ES-MS/MS Quantification of dG- -NDM-TAM

Objective: Specifically quantify dG-

Self-Validating Mechanism:

3
Phase 1: Sample Preparation & Hydrolysis[3]
  • DNA Isolation: Extract DNA from tissue (liver/uterus) using a phenol-chloroform method or high-purity kit.[3] Critical: Ensure

    
     ratio is >1.8.[3][6]
    
  • Internal Standard Spike: Add a known quantity of

    
    -
    
    
    -acetoxytamoxifen reacted DNA (pre-characterized) to the sample before hydrolysis.[3] This validates the recovery rate.[3]
  • Enzymatic Hydrolysis:

    • Incubate DNA (100 µg) with DNase I, Phosphodiesterase I, and Alkaline Phosphatase.

    • Buffer: 10 mM Tris-HCl / 10 mM

      
       (pH 7.4).[3]
      
    • Time: 37°C for 12 hours.

    • Checkpoint: Analyze an aliquot by HPLC-UV to confirm complete digestion to nucleosides.

Phase 2: Enrichment (Solid Phase Extraction)[3]
  • Column: OASIS HLB or equivalent C18 SPE cartridge.

  • Wash: Wash with water to remove unmodified nucleosides (dG, dA, dT, dC).[3]

  • Elution: Elute adducts with 100% Methanol.

  • Concentration: Evaporate to dryness and reconstitute in 20 µL mobile phase.

Phase 3: LC-MS/MS Analysis[3]
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Source: Electrospray Ionization (Positive Mode).[3][7]

  • Transitions (MRM):

    • Target (

      
      -OH-NDM-TAM adduct):  Monitor transition specific to the loss of deoxyribose (distinct mass from TAM adduct).
      
    • Alternative (

      
      -OH-TAM adduct):  Monitor transition for dG-
      
      
      -TAM.
    • Internal Standard: Monitor deuterated transition.

Visualization: Analytical Workflow

LCMS_WorkflowTissueTarget Tissue(Liver/Endometrium)DNA_ExtGenomic DNA Extraction(Phenol-Chloroform)Tissue->DNA_ExtSpikeAdd Internal Standard(Isotopically Labeled Adduct)DNA_Ext->SpikeSelf-Validation StepHydrolysisEnzymatic Hydrolysis(DNase I + PDE + AP)Spike->HydrolysisSPESolid Phase Extraction(Remove Normal Nucleosides)Hydrolysis->SPEEnrichmentLCMSLC-ES-MS/MS Analysis(MRM Mode)SPE->LCMSDataQuantification(Adducts per 10^8 Nucleotides)LCMS->Data

Figure 2: Step-by-step analytical workflow for specific adduct quantification.

Conclusion: The Senior Scientist's Perspective

The validation of


pharmacokinetic abundance

For drug development professionals assessing SERM safety:

  • Do not rely solely on

    
    -OH-TAM data.  It represents an incomplete picture of the genotoxic burden.[3]
    
  • Implement LC-MS/MS over 32P-postlabeling when specific pathway validation is required, as postlabeling often co-elutes these structurally similar adducts.

  • Focus on SULT activity. The formation of both adducts is rate-limited by sulfotransferase activity, making SULT expression levels a critical biomarker for patient risk stratification.[3]

References

  • Beland, F. A., et al. (2004).[3] "Quantification of Tamoxifen DNA Adducts Using On-Line Sample Preparation and HPLC-Electrospray Ionization Tandem Mass Spectrometry." Chemical Research in Toxicology.

  • Shibutani, S., et al. (2000).[3] "Identification of Tamoxifen-DNA Adducts Induced by alpha-Acetoxy-N-desmethyltamoxifen." Chemical Research in Toxicology.

  • Phillips, D. H., & Arlt, V. M. (2007).[3] "The 32P-postlabeling assay for DNA adducts." Nature Protocols.

  • Gamboa da Costa, G., et al. (2000).[3] "Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo." Carcinogenesis.

  • Brown, K., et al. (1999).[3][5] "Mechanism of metabolic activation of the antiestrogen tamoxifen by human liver microsomes." Chemical Research in Toxicology.

alpha-Hydroxy-N-desmethyltamoxifen vs. 4-hydroxytamoxifen: a comparative analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, Toxicologists Focus: Efficacy vs. Genotoxicity Profiles

Executive Summary

This guide provides a rigorous technical comparison between 4-hydroxytamoxifen (4-OHT) and alpha-hydroxy-N-desmethyltamoxifen (α-OH-NDT) . While both are metabolites of the selective estrogen receptor modulator (SERM) tamoxifen, they represent divergent biological fates:[1]

  • 4-Hydroxytamoxifen is the therapeutic powerhouse , exhibiting high affinity for the Estrogen Receptor (ER) and mediating the drug's anti-proliferative effects.

  • alpha-Hydroxy-N-desmethyltamoxifen is a proximate genotoxin , implicated in the formation of DNA adducts and associated with the hepatocarcinogenic profile observed in rodent models.

This analysis dissects their metabolic origins, receptor pharmacology, and toxicological mechanisms, supported by experimental protocols for their isolation and characterization.

Molecular & Metabolic Context

Tamoxifen is a prodrug requiring metabolic activation.[2] The divergence between therapeutic efficacy and toxicity is dictated by specific Cytochrome P450 (CYP) pathways.

The Divergent Pathways
  • The Therapeutic Route (4-OHT):

    • Precursor: Tamoxifen.[1][2][3][4][5][6][7][8][9][10][11]

    • Enzyme: Primarily CYP2D6 .[2]

    • Product: 4-Hydroxytamoxifen (4-OHT).[10][12][13]

    • Mechanism: Hydroxylation at the para-position of the phenyl ring creates a phenolic group essential for high-affinity hydrogen bonding within the ER ligand-binding domain (LBD).

  • The Genotoxic Route (α-OH-NDT):

    • Precursor: N-desmethyltamoxifen (formed via CYP3A4).[8]

    • Enzyme: CYP3A4/CYP1B1 (mediated

      
      -hydroxylation).
      
    • Product: alpha-Hydroxy-N-desmethyltamoxifen.[8][11][14][15]

    • Mechanism: Hydroxylation at the allylic

      
      -carbon of the ethyl side chain. This alcohol is a substrate for sulfotransferases (SULT), generating an unstable sulfate ester that spontaneously degrades into a reactive carbocation capable of alkylating DNA.
      
Metabolic Pathway Diagram

TamoxifenMetabolism TAM Tamoxifen NDT N-desmethyltamoxifen (Major Circulating Metabolite) TAM->NDT CYP3A4 (Demethylation) OHT 4-Hydroxytamoxifen (Therapeutic Active) TAM->OHT CYP2D6 (Bioactivation) Endoxifen Endoxifen (Secondary Active) NDT->Endoxifen CYP2D6 aOH_NDT alpha-Hydroxy-N-desmethyltamoxifen (Proximate Genotoxin) NDT->aOH_NDT CYP3A4/1B1 (Alpha-Hydroxylation) Carbocation Reactive Carbocation aOH_NDT->Carbocation SULT (Sulfation) Adduct DNA Adduct (dG-N2-alkylation) Carbocation->Adduct Covalent Binding

Caption: Divergent metabolic fates of Tamoxifen.[1][2][7][8][11] Green nodes indicate therapeutic activation; Red nodes indicate toxification pathways.

Pharmacodynamics & Toxicology Comparison

Estrogen Receptor (ER) Affinity

4-OHT is the standard for ER binding affinity. The phenolic hydroxyl group mimics the A-ring of estradiol (


).
α-OH-NDT , lacking this phenolic hydroxyl and possessing a bulky modification on the ethyl chain, exhibits significantly reduced affinity.
Parameter4-Hydroxytamoxifen (4-OHT)alpha-Hydroxy-N-desmethyltamoxifen
Primary Role Therapeutic Effector (ER Antagonist)Toxicological Intermediate
ER Relative Binding Affinity (RBA) ~180% (relative to Estradiol)< 5% (Estimated based on N-desmethyl analogs)
Key Structural Feature Phenolic -OH (H-bond donor to Glu353/Arg394)Allylic -OH (Leaving group for carbocation formation)
Genotoxic Potential Low (Minor quinone methide pathway)High (Major source of DNA adducts)
Reactive Intermediate Quinone Methide (rare)Carbocation (via sulfate ester)
Mechanism of Genotoxicity (α-OH-NDT Specific)

The toxicity of α-OH-NDT is not direct; it requires Phase II conjugation.

  • Sulfation: SULT enzymes transfer a sulfate group to the

    
    -hydroxyl.
    
  • Ionization: The sulfate is a facile leaving group (

    
    ), generating a resonance-stabilized carbocation.
    
  • Alkylation: This electrophile attacks the exocyclic amino group (

    
    ) of deoxyguanosine in DNA, forming (E)-
    
    
    
    -(deoxyguanosin-
    
    
    -yl)-N-desmethyltamoxifen
    .

Experimental Protocols

Protocol A: Competitive ER Binding Assay (Validating 4-OHT Potency)

Use this protocol to quantify the therapeutic potential of 4-OHT vs. other metabolites.

Reagents:

  • Human recombinant ER

    
     (LBD).
    
  • Fluorescently labeled Estradiol (tracer).

  • Test compounds: 4-OHT (positive control), α-OH-NDT (test).

Workflow:

  • Preparation: Dilute ER

    
     to 5 nM in assay buffer (pH 7.4, 1 mM DTT).
    
  • Incubation: Mix ER

    
     with 1 nM fluorescent tracer.
    
  • Titration: Add increasing concentrations of 4-OHT (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 2 hours at 4°C (prevents degradation).

  • Measurement: Measure Fluorescence Polarization (FP). High polarization = Tracer bound. Low polarization = Tracer displaced by 4-OHT.

  • Validation Check: The IC50 of 4-OHT must be within 0.5-2.0 nM. If >5 nM, check receptor integrity.

Protocol B: 32P-Postlabeling for DNA Adducts (Validating α-OH-NDT Genotoxicity)

Use this protocol to detect the specific dG-N2 adducts formed by α-OH-NDT.

Reagents:

  • Calf Thymus DNA.[16]

  • Rat Liver Cytosol (source of SULT enzymes) or recombinant SULT1A1.

  • 
    -
    
    
    
    P-ATP (Specific Activity > 3000 Ci/mmol).
  • T4 Polynucleotide Kinase (PNK).

Workflow:

  • Activation: Incubate 100 µM α-OH-NDT with DNA (1 mg/mL) and SULT source + PAPS (cofactor) for 4 hours at 37°C.

  • Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Enrichment: Use Butanol extraction to remove normal nucleotides (adducts are more lipophilic).

  • Labeling: Transfer

    
    P from ATP to the 5'-OH of the adducts using T4 PNK.
    
  • Separation: Perform multi-directional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

  • Detection: Autoradiography.

  • Validation Check: α-OH-NDT should produce a distinct spot pattern corresponding to the trans and cis epimers of the dG-

    
     adduct. 4-OHT should show negligible adducts under these specific conditions.
    

Critical Analysis & Recommendations

For drug development professionals, the distinction between these molecules dictates the screening strategy:

  • Screening for Efficacy: Focus on 4-OHT and Endoxifen levels. These are the drivers of clinical response. The presence of α-OH-NDT does not contribute to efficacy.

  • Screening for Safety: Monitor α-OH-NDT formation, particularly in preclinical species (rats) where CYP patterns favor

    
    -hydroxylation.
    
    • Note: Human hepatocytes produce significantly less α-OH-NDT and have lower SULT activity for this substrate compared to rats, which explains why tamoxifen is a potent liver carcinogen in rats but has a much safer hepatic profile in humans.

Mechanism of Action/Toxicity Diagram

MOA_Toxicity cluster_Therapeutic Therapeutic Pathway (4-OHT) cluster_Toxic Genotoxic Pathway (alpha-OH-NDT) OHT 4-Hydroxytamoxifen ER Estrogen Receptor (ER) OHT->ER Binding (Kd ~0.1 nM) Complex Stable ER-Ligand Complex (Helix 12 Displacement) ER->Complex Silence Gene Silencing (G0/G1 Arrest) Complex->Silence aOH alpha-OH-N-desmethyltamoxifen Sulfate Unstable Sulfate Ester aOH->Sulfate Sulfotransferase (SULT) DNA Genomic DNA (Guanine) Sulfate->DNA Carbocation Attack Mutation dG-N2 Adduct (Replication Error) DNA->Mutation

Caption: Mechanistic divergence: 4-OHT stabilizes ER in inactive conformation; alpha-OH-NDT alkylates DNA.

References

  • Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen. Journal of Endocrinology. [Link]

  • Identification of tamoxifen-DNA adducts induced by alpha-acetoxy-N-desmethyltamoxifen. Chemical Research in Toxicology. [Link]

  • Alpha-Hydroxytamoxifen, a metabolite of tamoxifen with exceptionally high DNA-binding activity. Cancer Research. [Link]

  • Formation of tamoxifen-DNA adducts via O-sulfonation, not O-acetylation. Drug Metabolism and Disposition. [Link]

  • Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo. Carcinogenesis. [Link]

Sources

Comparative Metabolic Profiling: Tamoxifen in Human vs. Rat Systems

[1][2][3]

Content Type: Technical Comparison Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Toxicologists, and Oncological Researchers.

Executive Summary: The Species Divergence Paradox

Tamoxifen remains a cornerstone therapy for ER+ breast cancer, yet its development history offers a critical lesson in interspecies metabolic divergence. While rats are standard toxicological models, they exhibit a distinct metabolic "shunt" that renders tamoxifen a potent hepatocarcinogen in rodents—a toxicity not observed in humans.

This guide dissects the mechanistic differences between human and rat metabolism of tamoxifen.[1][2][3] We move beyond simple clearance rates to explore the specific enzymatic pathways (CYP450 isoforms) and Phase II conjugations (Sulfation vs. Glucuronidation) that dictate this safety differential. Understanding these nuances is essential for interpreting preclinical safety data and designing predictive in vitro assays.

Metabolic Pathway Architecture

The following diagram visualizes the metabolic fate of Tamoxifen. Note the Critical Divergence Point at

2

TamoxifenMetabolismcluster_legendLegendHumanOnlyHuman Pathway (Safe)RatOnlyRat Pathway (Toxic)SharedShared PathwayTAMTamoxifen (Parent)NDMN-desmethyltamoxifen(Major Human Metabolite)TAM->NDMCYP3A4 (Hu) / CYP3A2 (Rat)OHT4-Hydroxytamoxifen(High Potency)TAM->OHTCYP2D6 (Hu) / CYP2D1/2 (Rat)aOHTα-Hydroxytamoxifen(Intermediate)TAM->aOHTCYP3A4 (Hu) / CYP3A2 (Rat)(α-Hydroxylation)ENDEndoxifen(Active Metabolite)NDM->ENDCYP2D6 (Hu) / CYP2D1/2 (Rat)OHT->ENDCYP3A4 (Hu) / CYP3A2 (Rat)GlucO-Glucuronide(Excretion - HUMAN)aOHT->GlucUGT Enzymes(Dominant in Humans)SulfO-Sulfate(Reactive Carbocation - RAT)aOHT->SulfSULT Enzymes(Dominant in Rats)AdductDNA Adducts(Liver Tumors)Sulf->AdductSpontaneousActivation

Figure 1: Comparative metabolic map highlighting the "Toxic Shunt" in rats via sulfation of

12
Enzymatic Profiles & Species Divergence

The qualitative pathways are similar, but the quantitative contributions of specific isoforms differ significantly.[1][4] This dictates the abundance of the active metabolite (Endoxifen) and the toxic intermediate.

Table 1: CYP450 Isoform Comparison
FeatureHuman SystemRat SystemImpact on Data Interpretation
Primary Demethylase CYP3A4 (Major)CYP3A2 (Male), CYP3A1Rats (especially males) metabolize Tamoxifen faster due to high constitutive CYP3A activity.
4-Hydroxylase CYP2D6 CYP2D1 / CYP2D2 CYP2D1 is the rat ortholog of human 2D6. Rats generally produce 4-hydroxytamoxifen at a 2-5x higher rate than humans.
Active Metabolite Endoxifen Endoxifen Both species produce Endoxifen, but human abundance is highly dependent on CYP2D6 genotype (EM vs PM).
Tox Activation Low (

-hydroxylation)
High (

-hydroxylation)
Rats produce significant

-hydroxytamoxifen via CYP3A2, feeding the toxic pathway.
The Hepatocarcinogenicity Mechanism

The most critical distinction for drug developers is the mechanism of liver tumor formation:

  • Rat (Toxic): Tamoxifen is

    
    -hydroxylated (CYP3A2) and then sulfated  by hydroxysteroid sulfotransferase (SULT2A1). This sulfate ester is unstable; it cleaves to form a reactive carbocation that binds covalently to the 
    
    
    -position of guanine in DNA, causing mutations and hepatocellular carcinoma.
  • Human (Safe): Humans produce

    
    -hydroxytamoxifen but detoxify it rapidly via glucuronidation  (UGT). Furthermore, human sulfotransferases have very low affinity for this substrate. Consequently, DNA adduct levels in human livers are negligible compared to rats.
    
Experimental Protocol: Comparative Microsomal Stability

To validate these differences in a preclinical setting, a rigorous in vitro incubation using Liver Microsomes (HLM vs. RLM) is required.

Objective: Determine the intrinsic clearance (

Materials & Reagents[3][4][5][6][7][8][9][10]
  • Microsomes: Pooled Human Liver Microsomes (HLM) and Sprague-Dawley Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Test Compound: Tamoxifen (10 mM stock in DMSO).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Propranolol).

Step-by-Step Workflow
  • Preparation (Pre-Incubation):

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Spike Tamoxifen to a final concentration of 1 µM (keeps <1% DMSO).

    • Crucial Step: Pre-incubate at 37°C for 5 minutes . This equilibrates the lipids and enzymes to physiological temperature before reaction initiation.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Prepare a "0-minute" sample by adding Quench Solution before NADPH.

  • Sampling (Time Course):

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Immediately dispense into 150 µL of Ice-cold Acetonitrile to stop the reaction and precipitate proteins.

  • Processing:

    • Vortex samples for 10 minutes.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Transitions: Monitor Tamoxifen (372 -> 72), N-desmethyl (358 -> 58), 4-hydroxy (388 -> 72).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      (
      
      
      ) and
      
      
      .
Quality Control Criteria (Self-Validating System)
  • Linearity: The ln(% remaining) plot must have

    
    .
    
  • Positive Controls:

    • Human:[11][12][1][2][4][6][7][13] Testosterone (CYP3A4 marker) should show high turnover.

    • Rat: Dextromethorphan (CYP2D marker) should show rapid clearance.

  • Protein Binding: If

    
     is low, correct for non-specific binding using equilibrium dialysis data, as Tamoxifen is highly lipophilic (
    
    
    ).
References
  • Lim, C. K., et al. (1994). "A comparative study of tamoxifen metabolism in female rat, mouse and human liver microsomes." Carcinogenesis, 15(4), 589-593.[4] Link

  • Shibutani, S., et al. (2000).[6] "Formation of tamoxifen-DNA adducts via O-sulfonation, not O-acetylation, of alpha-hydroxytamoxifen in rat and human livers."[7] Carcinogenesis, 21(8), 1461-1467. Link

  • Boocock, D. J., et al. (2002). "Tamoxifen DNA adducts in human liver microsomes: comparison with rat liver microsomes." Carcinogenesis, 23(11), 1897-1901. Link

  • PharmGKB. "Tamoxifen Pathway, Pharmacokinetics." ClinPGx / PharmGKB.[14] Link

  • Kisanga, E. R., et al. (2004). "Tamoxifen and metabolite concentrations in serum and breast cancer tissue."[11] Clinical Cancer Research, 10(7), 2587-2593. Link

Cross-Validation of Analytical Methods for Tamoxifen Metabolite Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Therapeutic Drug Monitoring

Executive Summary & Clinical Context[1][2]

Tamoxifen remains a cornerstone in the adjuvant treatment of ER-positive breast cancer. However, its clinical efficacy is heavily dependent on metabolic activation. The parent drug is a prodrug, metabolized into Endoxifen (4-hydroxy-N-desmethyltamoxifen) and 4-hydroxytamoxifen (4-OHT) , which exhibit approximately 100-fold greater affinity for the estrogen receptor than tamoxifen itself.[1][2]

Quantification of these metabolites—specifically Endoxifen—is critical for Therapeutic Drug Monitoring (TDM), particularly given the genetic polymorphisms in CYP2D6 that affect metabolic conversion rates.

This guide provides a rigorous framework for cross-validating analytical methods for these metabolites. We compare the "Gold Standard" LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) against the accessible alternative HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection), providing experimental protocols and statistical validation standards.

Metabolic Pathway & Analyte Selection

To design a robust assay, one must understand the metabolic cascade. The target analytes for any valid TDM assay must include Tamoxifen, N-desmethyltamoxifen (NDM-TAM), 4-hydroxytamoxifen (4-OHT), and Endoxifen.

Figure 1: Tamoxifen Metabolic Activation Pathway

This diagram illustrates the critical role of CYP2D6 and CYP3A4 in generating the active metabolite Endoxifen.

TamoxifenMetabolism Tamoxifen Tamoxifen (Prodrug) NDM N-desmethyltamoxifen (Major Intermediate) Tamoxifen->NDM CYP3A4/5 (Major Route) OHT 4-hydroxytamoxifen (Active) Tamoxifen->OHT CYP2D6 (Minor Route) Endoxifen Endoxifen (Most Potent/Target) NDM->Endoxifen CYP2D6 (Critical Step) OHT->Endoxifen CYP3A4

Caption: The conversion of N-desmethyltamoxifen to Endoxifen via CYP2D6 is the rate-limiting step for efficacy.

Comparative Analysis: LC-MS/MS vs. HPLC-FLD[4][6][7]

While LC-MS/MS provides definitive specificity, HPLC-FLD remains a scientifically valid alternative due to the natural fluorescence of tamoxifen metabolites after photocyclization.

Table 1: Performance Metrics Comparison
FeatureMethod A: LC-MS/MS (Gold Standard)Method B: HPLC-FLD (Alternative)
Principle Mass-to-charge ratio (m/z) filteringFluorescence after UV photocyclization
LLOQ (Endoxifen) 0.2 – 1.0 ng/mL 1.0 – 2.0 ng/mL
Selectivity Extremely High (separates isobaric interferences)High (requires chromatographic resolution)
Sample Volume Low (50–100 µL)Moderate (200–500 µL)
Throughput High (<5 min run time)Moderate (10–20 min run time)
Cost per Sample High (instrumentation & maintenance)Low/Medium
Clinical Suitability Ideal for micro-dosing or low-level detectionSufficient for TDM (Endoxifen therapeutic range >5 ng/mL)

Expert Insight: For routine clinical TDM where Endoxifen therapeutic thresholds are typically >5.9 ng/mL, the sensitivity of HPLC-FLD is often sufficient. However, for research involving poor metabolizers (CYP2D6 null alleles) where levels drop below 2 ng/mL, LC-MS/MS is non-negotiable.

Cross-Validation Strategy

To validate a new method (e.g., HPLC-FLD) against a reference (LC-MS/MS), a simple correlation coefficient (


) is insufficient. You must assess agreement  and bias .[3][4][5]
Experimental Design for Cross-Validation
  • Sample Cohort: Select ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     incurred patient plasma samples.[6]
    
  • Range Coverage: Ensure samples cover the full clinically relevant range (e.g., Endoxifen 2–40 ng/mL).

  • Parallel Processing: Extract and analyze the same sample aliquot by both methods within 24 hours to minimize stability variance.

Figure 2: Cross-Validation Workflow

The logical flow for validating Method B against Reference Method A.

ValidationWorkflow cluster_0 Reference Method cluster_1 Test Method Start Patient Plasma Samples (n=40) Split Aliquot Splitting Start->Split MethodA Method A: LC-MS/MS Split->MethodA MethodB Method B: HPLC-FLD Split->MethodB DataA Dataset A (Conc. ng/mL) MethodA->DataA Analysis Statistical Analysis: 1. Passing-Bablok Regression 2. Bland-Altman Plot DataA->Analysis DataB Dataset B (Conc. ng/mL) MethodB->DataB DataB->Analysis Decision Acceptance Criteria: 95% within Limits of Agreement Slope 0.9 - 1.1 Analysis->Decision

Caption: Workflow ensuring rigorous statistical comparison between reference and test methods.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Recommended for LC-MS/MS due to speed and recovery.

  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (Endoxifen-d5, 50 ng/mL).

  • Precipitation: Add 300 µL of Acetonitrile with 0.1% Formic Acid .

    • Why? Acidified acetonitrile ensures dissociation of the drug from plasma proteins and precipitates albumin efficiently.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of supernatant to an autosampler vial.

LC-MS/MS Instrument Parameters (Reference)
  • Column: C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[7]

  • Mobile Phase A: Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 3 minutes.

  • Detection: Positive Electrospray Ionization (ESI+).

    • Endoxifen Transition: 374.2

      
       58.1 m/z.
      
    • Tamoxifen Transition: 372.2

      
       72.1 m/z.
      
Statistical Analysis: The Bland-Altman Plot

To validate the methods, perform a Bland-Altman analysis:

  • Calculate the Mean of the two methods:

    
    
    
  • Calculate the Difference :

    
    
    
  • Calculate the Mean Difference (Bias) :

    
    
    
  • Calculate the Limits of Agreement (LoA) :

    
    
    

Acceptance Criteria:

  • The bias (

    
    ) should not be statistically significantly different from zero (p > 0.05).
    
  • 95% of the data points must fall within the LoA.

  • Maximum allowed difference should be <20% for clinical validity.

References

  • Antunes, M. V., et al. (2015). "Development and validation of an HPLC-FLD method for the simultaneous determination of tamoxifen and its metabolites in human plasma." Therapeutic Drug Monitoring.

  • Teunissen, S. F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B.

  • Bland, J. M., & Altman, D. G. (1986). "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet.[8]

  • Mürdter, T. E., et al. (2011). "Activity levels of tamoxifen metabolites at the estrogen receptor and the impact of genetic polymorphisms of phase I and II enzymes on their concentration levels in plasma." Clinical Pharmacology & Therapeutics.

  • Heath, D. D., et al. (2015). "Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods." British Journal of Biomedical Science.

Sources

confirming the stereoselective metabolism of alpha-Hydroxy-N-desmethyltamoxifen

Technical Guide: Confirming the Stereoselective Metabolism of -Hydroxy-N-desmethyltamoxifen

Executive Summary

The Clinical Imperative: While 4-hydroxylation (forming Endoxifen) is the therapeutic driver of Tamoxifen,

1

-hydroxy-N-desmethyltamoxifen (

-OH-NDM)
1

The Stereochemical Criticality: This metabolic activation is stereoselective.[1] Research indicates that the (R)-enantiomer of

121

This guide details the validation of this stereoselective pathway using Chiral LC-MS/MS, contrasting it with traditional achiral methods.[1]

Part 1: The Stereochemical Challenge

The metabolism of Tamoxifen to


1
  • Substrate: N-desmethyltamoxifen (achiral at the

    
    -carbon).[1]
    
  • Enzyme: CYP3A4 (primary catalyst for

    
    -hydroxylation).[1]
    
  • Product:

    
    -OH-NDM (exists as distinct 
    
    
    and
    
    
    enantiomers).[1][2]

Why Standard Methods Fail: Conventional Reverse-Phase (C18) chromatography separates geometric isomers (


1

1

Part 2: Comparative Analysis of Analytical Approaches

The following table compares the three primary methodologies for confirming stereoselective metabolism.

FeatureMethod A: Standard RP-LC-MS/MS Method B: Derivatization + Achiral LC Method C: Chiral LC-MS/MS (Recommended)
Principle Separation based on hydrophobicity (C18/C8).[1]Chemical modification with a chiral agent (e.g., camphanic chloride) to form diastereomers.[1]Direct separation on polysaccharide-based chiral stationary phases.[1]
Stereoselectivity None. Co-elutes R and S enantiomers.[1]High. Converts enantiomers to diastereomers separable on C18.[1]High. Direct resolution of enantiomers.[1]
Sample Prep Simple (PPT or LLE).[1]Complex (Requires synthesis, purification, and hydrolysis steps).[1]Simple (PPT or LLE).
Throughput High.[1][3]Low (Labor intensive).[1]Medium-High.
Data Integrity Low. Cannot assess specific genotoxic risk.[1]Medium. Risk of racemization during chemical derivatization.[1]High. Preserves native stereochemistry.[1]
Application Routine PK monitoring.Historical structural confirmation.[1]Mechanistic toxicology & precise metabolic profiling.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent metabolic pathways, highlighting the critical role of CYP3A4 in generating the genotoxic (R)-isomer.

TamoxifenMetabolismcluster_toxGenotoxic Pathway (Alpha-Hydroxylation)TamTamoxifenNDMN-desmethyltamoxifen(Major Metabolite)Tam->NDMCYP3A4EndoxEndoxifen(Therapeutic Active)NDM->EndoxCYP2D6(4-hydroxylation)Alpha_R(R)-alpha-OH-NDM(High Genotoxicity)NDM->Alpha_RCYP3A4(Stereoselective)Alpha_S(S)-alpha-OH-NDM(Lower Genotoxicity)NDM->Alpha_SCYP3A4AdductDNA Adducts(Carcinogenesis)Alpha_R->AdductSulfation ->CarbocationAlpha_S->AdductSulfation

Figure 1: Metabolic branching of Tamoxifen.[1] Note the specific CYP3A4-mediated pathway to the high-risk (R)-

1

Part 4: Experimental Protocol (Chiral LC-MS/MS)

This protocol is designed to provide definitive confirmation of stereoselective metabolism.[1] It is a self-validating system using authentic standards and negative controls.[1]

Reagents & Standards
  • Substrate: N-desmethyltamoxifen (High purity >98%).

  • Enzyme System: Recombinant Human CYP3A4 (Supersomes™) or Human Liver Microsomes (HLM).[1]

  • Cofactor: NADPH regenerating system.[1]

  • Internal Standard:

    
    -N-desmethyltamoxifen.[1]
    
  • Reference Standards: Racemic

    
    -OH-NDM (synthesized via bromination/hydrolysis of NDM) for method development.
    
Incubation Workflow
  • Pre-incubation: Mix CYP3A4 (50 pmol/mL), Magnesium Chloride (3 mM), and NDM (10 µM) in Potassium Phosphate buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.[1]

  • Time Course: Incubate for 30 minutes (linear phase).

  • Termination: Quench with ice-cold Acetonitrile containing the Internal Standard.

  • Extraction: Centrifuge at 3000 x g for 10 mins to precipitate proteins. Transfer supernatant for analysis.[1]

Analytical Method (Chiral LC-MS/MS)
  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm).[1] Note: Cellulose tris(3,5-dimethylphenylcarbamate) is proven to separate tamoxifen metabolite enantiomers.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

    • Isocratic Mode: 60% B / 40% A (Optimization required for baseline resolution).

  • Flow Rate: 0.5 mL/min.

  • MS Detection (SRM):

    • Precursor Ion: m/z 374.2

      
       (for 
      
      
      -OH-NDM).[1]
    • Product Ion: m/z 72.1 (side chain fragment) and m/z 58.1.[1]

    • Differentiation: Monitor m/z 358 (NDM) to ensure chromatographic separation from the substrate.

Data Validation Criteria

To ensure the assay is trustworthy, the following criteria must be met:

  • Resolution (

    
    ):  The peak valley between (R) and (S) isomers must be < 10% of the peak height (
    
    
    ).
  • Retention Time Stability:

    
     0.1 min compared to racemic standards.
    
  • Mass Balance: The sum of (R) and (S) areas should correlate with total

    
    -OH-NDM measured on an achiral column (if performing cross-validation).
    

Part 5: Workflow Visualization

Workflowcluster_prepSample Preparationcluster_analysisChiral AnalysisStep1Incubation:NDM + CYP3A4 + NADPHStep2Quench:Ice-Cold ACN + ISStep1->Step2Step3Centrifugation:Remove ProteinStep2->Step3Step4Injection:Chiralcel OD-RH ColumnStep3->Step4Step5Separation:Isocratic Elution (60% ACN)Step4->Step5Step6Detection:MS/MS (m/z 374 -> 72)Step5->Step6ResultQuantification ofR vs S RatioStep6->Result

Figure 2: Step-by-step workflow for the stereoselective quantitation of

References

  • Osborne, M. R., et al. (2001).[1] "Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells."[1][2] Chemical Research in Toxicology. [Link][1]

  • Boocock, D. J., et al. (2002).[1] "Alpha-Hydroxytamoxifen metabolism in human liver: a comparison with the rat." Carcinogenesis. [Link][1][4]

  • Desta, Z., et al. (2004).[1] "Comprehensive evaluation of tamoxifen sequential biotransformation by the human cytochrome P450 system in vitro." Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Sanchez-Spitman, A. B., et al. (2019).[1] "Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen." Expert Review of Clinical Pharmacology. [Link]

  • Teunissen, S. F., et al. (2011).[1] "Development and validation of a quantitative assay for the determination of tamoxifen and its five main metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B. [Link]

how does alpha-Hydroxy-N-desmethyltamoxifen activity compare to other SERMs

Technical Guide: Comparative Activity of -Hydroxy-N-desmethyltamoxifen vs. Therapeutic SERMs

Executive Summary: The "Dark Side" of Tamoxifen Metabolism

In the development of Selective Estrogen Receptor Modulators (SERMs), metabolic stability is the primary determinant of the safety/efficacy ratio. While Tamoxifen is a prodrug requiring bioactivation to 4-Hydroxytamoxifen (4-OHT) and Endoxifen for therapeutic effect, it simultaneously undergoes a parallel metabolic pathway leading to


-Hydroxy-N-desmethyltamoxifen

Core Distinction:

  • Therapeutic Activity (ER Binding):

    
    -OH-NDM-Tam exhibits negligible affinity for the Estrogen Receptor (ER) compared to 4-OHT/Endoxifen.
    
  • Toxicological Activity (DNA Binding):

    
    -OH-NDM-Tam is a proximate carcinogen. It undergoes sulfation to form highly reactive carbocations that covalently bind to the 
    
    
    -position of guanine in DNA. This activity is absent in newer SERMs like Raloxifene and significantly reduced in Toremifene .

Mechanistic Pathway Analysis

The following diagram illustrates the critical bifurcation in Tamoxifen metabolism. One path leads to high-affinity ER ligands (Efficacy), while the other leads to DNA-adduct forming electrophiles (Toxicity).

TamoxifenMetabolismTamTamoxifen(Prodrug)NDMN-desmethyltamoxifen(Major Metabolite)Tam->NDMCYP3A4(N-demethylation)EndoxEndoxifen(Therapeutic Active)NDM->EndoxCYP2D6(4-hydroxylation)AlphaOHα-Hydroxy-N-desmethyltamoxifen(Proximate Carcinogen)NDM->AlphaOHCYP3A4(α-hydroxylation)SulfateO-Sulfated Ester(Ultimate Carcinogen)AlphaOH->SulfateSULT2A1(Sulfation)AdductDNA Adduct(dG-N2-alkylation)Sulfate->AdductCarbocationFormation

Figure 1: Metabolic Bifurcation. The left branch (Endoxifen) represents therapeutic activation.[1] The right branch (

Comparative Activity Profile

Estrogen Receptor (ER) Affinity vs. Genotoxic Potential

The "activity" of


CompoundPrimary ActivityER Affinity (RBA vs E2=100)DNA Adduct Formation (Relative)Clinical Outcome

-OH-NDM-Tam
Genotoxic < 1.0 (Est.)*High (+++++) Rat Hepatocarcinogenicity
Endoxifen Therapeutic~180NegligibleBreast Cancer Suppression
4-OH-Tamoxifen Therapeutic~180Low (+)Breast Cancer Suppression
Toremifene Therapeutic~5-10Very Low (+)Safer Alternative
Raloxifene Therapeutic~30-50NoneOsteoporosis/BC Prevention

*Note: N-desmethyltamoxifen has an RBA of ~2.[1]4.

Structural Determinants of Activity
  • Tamoxifen: The ethyl side chain is susceptible to hydrogen abstraction at the allylic (

    
    ) position. This forms the 
    
    
    -hydroxyl group, which is a leaving group precursor.
  • 
    -OH-NDM-Tam:  The combination of N-demethylation and 
    
    
    -hydroxylation creates a substrate for SULT2A1 (Sulfotransferase). The resulting sulfate ester spontaneously cleaves to form a resonance-stabilized carbocation.
  • Toremifene: A chlorinated analog of Tamoxifen. The chlorine atom at the ethyl chain prevents

    
    -hydroxylation due to steric hindrance and electronegativity, effectively "blocking" the formation of 
    
    
    -OH metabolites.
  • Raloxifene: Possesses a benzothiophene core with no allylic ethyl chain, rendering this genotoxic pathway structurally impossible.

Experimental Protocols

To validate the presence and activity of


P-Postlabeling
Protocol A: Detection of -OH-NDM-Tam DNA Adducts ( P-Postlabeling)

Objective: Quantify the specific (E)-


2345
  • DNA Isolation:

    • Extract genomic DNA from liver tissue (or hepatocytes) using a phenol-chloroform-isoamyl alcohol (25:24:1) method.[6][7][8]

    • Critical Step: Ensure complete removal of RNA and protein to prevent background noise.

  • Enzymatic Digestion:

    • Digest 10

      
      g of DNA with Micrococcal Nuclease and Spleen Phosphodiesterase at 37°C for 4 hours.
      
    • Result: Deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat digest with Nuclease P1.

    • Mechanism:[9] Nuclease P1 dephosphorylates normal nucleotides (dA, dC, dG, dT) to nucleosides but is blocked by the bulky SERM adduct. This enriches the sample for adducted nucleotides.

  • Radiolabeling:

    • Incubate enriched sample with

      
       and T4 Polynucleotide Kinase (PNK).
      
    • This transfers the radioactive phosphate to the 5'-hydroxyl of the adducted nucleotides.

  • Multi-Dimensional TLC:

    • Perform 2D Thin Layer Chromatography (PEI-Cellulose plates).

    • D1: 1.0 M Sodium Phosphate (pH 6.0).

    • D2: 3.5 M Lithium Formate / 8.5 M Urea (pH 3.5).

  • Quantification:

    • Expose plates to a phosphorimager screen.

    • Compare spots against a synthesized authentic standard of (E)-

      
      -(deoxyguanosin-
      
      
      -yl)-N-desmethyltamoxifen.
Protocol B: Synthesis of Authentic -OH-NDM-Tam Standard

Objective: Generate the reference compound for binding assays.

  • Precursor: Start with N-desmethyltamoxifen (commercially available or synthesized via demethylation of tamoxifen).

  • Oxidation:

    • React N-desmethyltamoxifen with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

    • Note: This reaction typically yields the N-oxide. To achieve

      
      -hydroxylation, a biomimetic oxidation system (e.g., iron-porphyrin catalysts) or direct allylic oxidation with selenium dioxide (SeO
      
      
      )
      in dioxane is preferred for chemical synthesis.
  • Purification:

    • Isolate via semi-preparative HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water gradient (0.1% Formic Acid).

    • Verify structure via

      
      H-NMR (look for the quartet-to-triplet shift of the ethyl group characteristic of 
      
      
      -substitution).

Data Interpretation & Safety Thresholds

When evaluating SERM candidates, the "

MetricTamoxifen Treated Rat LiverToremifene Treated Rat LiverInterpretation
Total DNA Adducts ~2000 - 3000 adducts /

nucleotides
< 50 adducts /

nucleotides
Toremifene blocks the

-OH pathway.
Major Adduct Species dG-

-Tamoxifen / dG-

-NDM-Tam
None detected

-OH-NDM-Tam is a specific marker of Tamoxifen toxicity.
Hepatocarcinogenicity Positive (High Incidence)Negative/EquivocalDirect correlation with

-hydroxylation.

Causality Statement: The formation of

References

  • Synthesis and Investig

    
    -Hydroxy-N,N-didesmethyltamoxifen as a Proximate Carcinogen. Chemical Research in Toxicology. [Link]
    
  • Characteriz

    
    -Hydroxy-N-desmethyltamoxifen in Vitro and in Vivo. Chemical Research in Toxicology. [Link][10]
    
  • 
    -Hydroxytamoxifen, a metabolite of tamoxifen with exceptionally high DNA-binding activity in rat hepatocytes. Cancer Research. [Link][7]
    
  • Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen (Endoxifen). Breast Cancer Research and Treatment. [Link]

  • Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo. Carcinogenesis. [Link]

reproducibility of in vitro findings on alpha-Hydroxy-N-desmethyltamoxifen

Reproducibility Guide: In Vitro Application of Endoxifen ( -Hydroxy-N-desmethyltamoxifen)

Executive Summary: The "Prodrug" Trap in Cell Culture

In the context of estrogen receptor-positive (ER+) breast cancer research, reproducibility failures often stem from a fundamental pharmacological misalignment: treating in vitro cell models with Tamoxifen (the prodrug) rather than its active metabolites.

While Tamoxifen is the clinical standard, it requires hepatic bioactivation (primarily via CYP2D6) to generate Endoxifen (

4-Hydroxytamoxifen (4-OHT)1

This guide establishes Endoxifen as the superior reagent for in vitro mechanistic studies, detailing its physicochemical stability, equipotency to 4-OHT, and protocols for avoiding isomeric degradation.

Comparative Analysis: Endoxifen vs. Alternatives

The following table contrasts the three primary agents used in ER+ research. Note that while 4-OHT is historically popular, Endoxifen provides a more physiologically relevant model for drug resistance studies due to its higher circulating abundance in patients.

Table 1: Pharmacological Profile & In Vitro Utility
FeatureTamoxifen (Parent) 4-Hydroxytamoxifen (4-OHT) Endoxifen (

-OH-N-desmethyltamoxifen)
Primary Role Clinical ProdrugHigh-Affinity MetaboliteMajor Active Metabolite
ER

Binding Affinity
Low (~2-7% of Estradiol)High (~178% of Estradiol)High (~180% of Estradiol)
Metabolic Requirement High (Requires CYP2D6)None (Direct acting)None (Direct acting)
In Vivo Concentration HighLow (1–12 nM)High (20–100 nM) (Up to 10x > 4-OHT)
In Vitro Stability HighModerate (Prone to precipitation)High (Stable in solution >3 months)
Isomerism Risk LowHigh (Isomerization affects potency)Critical (Z-isomer is active; E is weak)
Recommended Use In vivo animal models onlyAcute mechanistic assaysLong-term resistance & physiological modeling

Key Insight: Endoxifen is equipotent to 4-OHT but circulates at much higher concentrations in patients.[2][3] Therefore, in vitro models using Endoxifen are more predictive of clinical efficacy and resistance mechanisms than those using 4-OHT alone.

Critical Variables Affecting Reproducibility

To ensure data integrity (E-E-A-T), you must control the following variables. Failure to do so renders experimental data invalid.

A. Isomeric Purity (The Z vs. E Problem)

Endoxifen exists as (Z)-Endoxifen and (E)-Endoxifen .[4][5]

  • Z-Endoxifen: The potent anti-estrogen.[6]

  • E-Endoxifen: Weak partial agonist/inactive.

  • Risk: Chemical synthesis or improper storage can lead to mixtures. Many generic suppliers provide a racemic mix or fail to specify the isomer.

  • Solution: Always purchase (Z)-Endoxifen (>98% purity) and verify via HPLC if using older stock.

B. The "Phenol Red" Artifact

Phenol red, a common pH indicator in culture media, acts as a weak estrogen mimic.

  • Causality: In the presence of phenol red, the baseline estrogenic signal is elevated, masking the antagonistic effect of Endoxifen.

  • Protocol Requirement: All Endoxifen assays must be conducted in Phenol Red-Free media supplemented with Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous hormones.

C. Solvent-Induced Precipitation

While Endoxifen is more stable than 4-OHT, it is hydrophobic.

  • Observation: Gradual loss of potency in stored DMSO aliquots is often misattributed to degradation. In reality, it is often micro-precipitation .

  • Correction: Briefly heating aged aliquots (e.g., 50°C for 5 mins) before dilution can redissolve precipitates and restore potency.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the metabolic dependency that dictates reagent choice and the decision logic for experimental design.

Diagram 1: The Metabolic Bottleneck

Why Tamoxifen fails in cell culture without liver microsomes.

MetabolicPathwaycluster_0Liver (In Vivo)cluster_1Cell Culture (In Vitro)TamoxifenTamoxifen(Prodrug)NDTamN-desmethyltamoxifenTamoxifen->NDTamCYP3A4OHT4-Hydroxytamoxifen(4-OHT)Tamoxifen->OHTCYP2D6EndoxifenEndoxifen(Active Antagonist)NDTam->EndoxifenCYP2D6(Critical Step)OHT->EndoxifenCYP3A4WarningMCF-7/T47D cells lackCYP2D6 activity.Tamoxifen is NOT converted.

Caption: Tamoxifen requires hepatic CYP2D6 for activation.[1] In vitro breast cancer models lack this enzyme, making direct treatment with Endoxifen or 4-OHT mandatory for reproducibility.

Diagram 2: Reagent Selection Decision Tree

SelectionLogicStartSelect Reagent forER+ Breast Cancer StudyQ1Is the model In Vivo(Mouse/Rat)?Start->Q1InVivoUse TAMOXIFEN(Oral/IP)Q1->InVivoYesQ2Is the model In Vitro(Cell Culture)?Q1->Q2NoQ3Goal: Study Resistanceor Clinical Correlations?Q2->Q3Q4Goal: Acute ERBinding/Kinetic Study?Q3->Q4NoUseEndoxUse (Z)-ENDOXIFEN(Physiologically relevant)Q3->UseEndoxYesUseOHTUse 4-OHT(High affinity reference)Q4->UseOHTYes

Caption: Logic flow for selecting the correct SERM. Endoxifen is preferred for translational relevance in cell culture.

Validated Experimental Protocols

Protocol A: Reagent Preparation & Storage (Self-Validating)

This protocol prevents the "silent" loss of activity due to precipitation or isomerization.

  • Solvent Choice: Dissolve (Z)-Endoxifen powder in 100% DMSO to create a 10 mM stock solution . Avoid Ethanol for long-term storage as evaporation rates vary.

  • Aliquot Strategy: Divide stock into small aliquots (e.g., 20 µL) in amber tubes to protect from light.

  • Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable >1 year).

  • Validation Step (Critical): Before use, thaw the aliquot and vortex vigorously . If the solution appears cloudy, heat at 37–50°C for 5 minutes.

    • Check: Centrifuge at 10,000 x g for 1 min. If a pellet is visible, the concentration is incorrect. Discard and prepare fresh.

Protocol B: ER-Dependent Proliferation Assay

Designed to measure specific anti-estrogenic activity without false positives.

Materials:

  • MCF-7 Cells (ER+).[4][7]

  • Assay Media: Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS + 2 mM Glutamine.

  • Ligand: 17

    
    -Estradiol (E2).[3][4]
    
  • Antagonist: (Z)-Endoxifen.[5][6]

Workflow:

  • Starvation Phase: Seed cells in Assay Media (Estrogen-deprived) for 48 hours. This clears residual estrogens and upregulates ER expression.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • E2 Stimulation: 1 nM Estradiol (induces proliferation).

    • Competition: 1 nM Estradiol + Endoxifen (Titration: 10 nM to 1 µM).

  • Incubation: Culture for 5–7 days. Refeed with fresh treatment media every 48 hours (Endoxifen is stable, but E2 can degrade).

  • Readout: Measure DNA content (e.g., Hoechst stain) or metabolic activity (ATP assay).

  • Success Criteria:

    • E2 alone should induce >3-fold growth vs. Control.

    • Endoxifen should inhibit E2-induced growth in a dose-dependent manner (IC50 typically ~20–50 nM).

References

  • BenchChem. (2025).[7] Comparing the in vitro potency of 4-Hydroxytamoxifen and its parent drug.[4][7][8] Retrieved from

  • Felker, A., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE. Retrieved from

  • Goetz, M. P., et al. (2017). Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment. MDPI. Retrieved from

  • Lim, Y. C., et al. (2005).[9] Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen.[4][8][9] Cancer Chemotherapy and Pharmacology. Retrieved from

  • Jayaraman, S., et al. (2020). Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer. Breast Cancer Research.[10] Retrieved from

  • National Institutes of Health (NIH). (2021). Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors.[5] Retrieved from

  • PubChem. (2025). alpha-Hydroxy-N-desmethyltamoxifen (Endoxifen) Compound Summary. Retrieved from

comparative study of tamoxifen and toremifene metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Metabolic Fate and Bioactivation of Tamoxifen vs. Toremifene

Executive Summary This guide provides a technical analysis of the metabolic differentiation between Tamoxifen (TAM) and its chlorinated analogue, Toremifene (TOR).[1] While both are Selective Estrogen Receptor Modulators (SERMs) sharing a triphenylethylene scaffold, their metabolic fates diverge significantly due to a single structural modification: the addition of a chlorine atom at the ethyl side chain of Toremifene. This modification fundamentally alters CYP450 dependency and genotoxic potential.

Key Takeaways for Drug Developers:

  • Bioactivation Efficiency: Tamoxifen efficacy is highly dependent on CYP2D6-mediated bioactivation to Endoxifen. Toremifene bioactivation is less CYP2D6-dependent, offering a consistent therapeutic index across diverse patient genotypes (e.g., CYP2D6 Poor Metabolizers).

  • Genotoxicity Profile: The chlorine substituent in Toremifene sterically and electronically hinders

    
    -hydroxylation, blocking the formation of reactive carbocations responsible for DNA adducts seen with Tamoxifen.
    

Part 1: Structural Basis & Metabolic Pathways

The metabolic divergence begins with the chemical structure. Tamoxifen's ethyl group is a site of metabolic vulnerability, whereas Toremifene's chloroethyl group acts as a metabolic shield against specific toxification pathways.

Comparative Metabolic Pathways (Graphviz Diagram)

The following diagram illustrates the parallel yet distinct pathways. Note the critical "Endoxifen" node for Tamoxifen and the blocked "DNA Adduct" pathway for Toremifene.

Metabolism cluster_TAM Tamoxifen Metabolism (High CYP2D6 Dependency) cluster_TOR Toremifene Metabolism (Low CYP2D6 Dependency) cluster_TOX Genotoxicity Mechanism TAM Tamoxifen (Prodrug) NDM_TAM N-desmethyltamoxifen (Major Plasma Metabolite) TAM->NDM_TAM CYP3A4/5 (Major Route) OHT_TAM 4-hydroxytamoxifen (Active) TAM->OHT_TAM CYP2D6 (Minor Route) ALPHA_OH alpha-hydroxytamoxifen TAM->ALPHA_OH CYP3A4 ENDOX Endoxifen (Most Potent Active Metabolite) NDM_TAM->ENDOX CYP2D6 (Critical Step) OHT_TAM->ENDOX CYP3A4 TOR Toremifene NDM_TOR N-desmethyltoremifene TOR->NDM_TOR CYP3A4 (Major Route) OHT_TOR 4-hydroxytoremifene TOR->OHT_TOR CYP2D6 (Non-limiting) OSP Ospemifene (Deaminated metabolite) TOR->OSP Deamination BLOCKER Chlorine atom blocks alpha-hydroxylation TOR->BLOCKER CARBO Reactive Carbocation ALPHA_OH->CARBO Sulfotransferase DNA_AD DNA Adducts (Rat Liver Carcinogenicity) CARBO->DNA_AD Covalent Binding

Caption: Comparative metabolic maps highlighting Tamoxifen's reliance on CYP2D6 for activation to Endoxifen and Toremifene's structural blockade of the alpha-hydroxylation toxification pathway.

Part 2: The Safety Mechanism (DNA Adducts)

A critical differentiator in preclinical toxicology is the formation of DNA adducts. Tamoxifen is a known hepatocarcinogen in rats due to DNA adduct formation.[2] Toremifene does not share this toxicity profile.[1][3]

The Mechanism:

  • Tamoxifen: Undergoes

    
    -hydroxylation at the ethyl side chain. This metabolite is sulfonated by sulfotransferases to form an unstable sulfate ester. Spontaneous loss of the sulfate group yields a highly reactive carbocation that alkylates the 
    
    
    
    -position of guanine in DNA.
  • Toremifene: The electronegative chlorine atom at the

    
    -position of the ethyl side chain destabilizes the formation of the 
    
    
    
    -carbon radical/cation and sterically hinders the initial hydroxylation enzyme access.

Experimental Evidence: Studies using


P-postlabeling assays have consistently shown that while Tamoxifen produces significant adduct burdens in rat liver, Toremifene produces negligible to undetectable levels under identical conditions.

Part 3: Experimental Protocol (In Vitro Metabolism)

To validate these differences in a drug development setting, a Microsomal Stability and Metabolite Profiling Assay is the gold standard.

Protocol: Comparative Microsomal Incubation

Objective: Determine intrinsic clearance (


) and identify key metabolites (Endoxifen vs. 4-OH-Toremifene).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Tamoxifen, Toremifene (1 µM final conc).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Propranolol).

Workflow:

  • Pre-incubation: Mix 490 µL of HLM buffer (0.5 mg/mL protein in 100 mM Phosphate Buffer, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (with IS). Vortex for 1 min.

  • Clarification: Centrifuge at 4000 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Analytical Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Positive Electrospray Ionization (+ESI), MRM mode.

MRM Transitions (Self-Validation Check):

  • Tamoxifen:

    
     (Dimethylamino loss)
    
  • Endoxifen:

    
     (Specific for N-desmethyl active form)
    
  • Toremifene:

    
     (Chlorine isotope pattern confirmation required)
    

Part 4: Data Presentation & Comparison

Quantitative Comparison Table
FeatureTamoxifen (TAM)Toremifene (TOR)Clinical Impact
Primary Active Metabolite Endoxifen (via CYP2D6)Toremifene (Parent) & N-desmethyl-TORTOR is active per se; TAM is a pro-drug.
CYP2D6 Dependency High (Critical for efficacy)Low (Alternative pathways exist)TOR is safer for CYP2D6 Poor Metabolizers.
Major Metabolic Route N-demethylation (CYP3A4) -> 4-hydroxylation (CYP2D6)N-demethylation (CYP3A4)TOR avoids the CYP2D6 bottleneck.
DNA Adduct Formation Yes (Rat Liver)NegligibleTOR has a superior hepatic safety profile.
Half-Life (

)
5-7 days (Parent); 14 days (Metabolites)5 days (Parent); 6-10 days (Metabolites)Comparable dosing schedules (QD).
Lipid Profile Effect Increases TriglyceridesIncreases HDL, lowers LDLTOR generally favorable for lipid profile.[4]
Workflow Diagram (DOT)

The following diagram visualizes the experimental decision matrix for evaluating these compounds.

Workflow Start Compound Selection Incubation Microsomal Incubation (+/- CYP2D6 Inhibitors) Start->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Quench & Extract DataProc Metabolic Stability Calc (CLint, t1/2) Analysis->DataProc Peak Area Ratio Decision Genotype Impact Assessment DataProc->Decision High CYP2D6 Impact High CYP2D6 Impact Decision->High CYP2D6 Impact Tamoxifen Low CYP2D6 Impact Low CYP2D6 Impact Decision->Low CYP2D6 Impact Toremifene

Caption: Experimental workflow for assessing metabolic stability and CYP isoform dependency.

References

  • Comparison of adverse drug reactions between tamoxifen and toremifene in breast cancer patients with different CYP2D6 genotypes. PubMed. [Link]

  • Mechanism of lower genotoxicity of toremifene compared with tamoxifen. ResearchGate. [Link]

  • CYP2D6 and Tamoxifen Metabolism. Encyclopedia MDPI. [Link]

  • Lack of evidence for tamoxifen- and toremifene-DNA adducts in lymphocytes of treated patients. Carcinogenesis. [Link][5]

  • Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. PubMed Central. [Link]

Sources

validation of alpha-Hydroxy-N-desmethyltamoxifen as a biomarker

Technical Comparison Guide: -Hydroxy-N-desmethyltamoxifen vs. Endoxifen

Validation of Mechanism-Based Biomarkers in Tamoxifen Therapy

Executive Summary

This guide provides a technical validation of


-Hydroxy-N-desmethyltamoxifen (

-OH-NDM-Tam)
Endoxifen

safety and mechanistic biomarker

The Core Challenge: Both metabolites are isobaric (Same Mass:


Part 1: Metabolic Positioning & Mechanistic Divergence

To validate

activation pathway to DNA adducts
The Divergent Pathways
  • Therapeutic Pathway (Efficacy): Tamoxifen is demethylated to N-desmethyltamoxifen (NDM), then hydroxylated at the 4-position (phenyl ring) by CYP2D6 to form Endoxifen .[1]

  • Toxicological Pathway (Genotoxicity): NDM is hydroxylated at the

    
    -carbon (ethyl side chain) by CYP3A4 to form 
    
    
    -OH-NDM-Tam
    . This metabolite can undergo sulfation (SULT enzymes) to become a highly reactive carbocation capable of binding to DNA (guanine adducts).

TamoxifenMetabolismTAMTamoxifenNDMN-Desmethyltamoxifen(Major Intermediate)TAM->NDMCYP3A4ENDOEndoxifen(Efficacy Biomarker)NDM->ENDOCYP2D6(Therapeutic Route)ALPHAα-OH-NDM-Tam(Toxicity Biomarker)NDM->ALPHACYP3A4(Alpha-Hydroxylation)DNADNA Adducts(Genotoxicity)ALPHA->DNASULT Activation(Carbocation Formation)

Figure 1: Divergent metabolic fates of N-Desmethyltamoxifen. Green path indicates therapeutic activation; Red path indicates potential genotoxic activation.

Part 2: Comparative Analytical Performance

The primary validation hurdle is Specificity . Because

Comparison Table: Biomarker Specifications
FeatureEndoxifen (Standard)

-OH-NDM-Tam (Target)
Chemical Role High-affinity ER antagonist (Efficacy)Pro-reactive metabolite (Toxicity)
Precursor Ion (

)
374.2374.2
Key Product Ion 58.1 (Dimethylamino side chain)58.1 (Side chain intact)
Differentiation Phenyl-ring hydroxylationEthyl-chain (

-carbon) hydroxylation
Elution Order (C18) Elutes Earlier (More Polar)Elutes Later (Less Polar)
Clinical Range 5 – 150 ng/mL< 1 – 10 ng/mL (Trace/Variable)
Validation Risk Co-elution with 4-OHTCo-elution with Endoxifen/Norendoxifen
Critical Validation Experiment: Isomeric Separation

Objective: Prove that the signal at

  • Column Selection: A standard C18 column may not provide sufficient selectivity. Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column for enhanced selectivity based on

    
     interactions, which differ between the ring-hydroxylated Endoxifen and the chain-hydroxylated 
    
    
    -isomer.
  • Mobile Phase: Methanol typically provides better selectivity for Tamoxifen isomers than Acetonitrile due to hydrogen bonding capabilities.

Part 3: Validated Experimental Protocols

Protocol A: LC-MS/MS Workflow for Isomer Resolution

This protocol is designed to separate

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects and ion suppression at low concentrations.

  • Step 1: Aliquot 100

    
    L plasma into a glass tube.
    
  • Step 2: Add 20

    
    L Internal Standard (Endoxifen-d5).
    
  • Step 3: Add 1.5 mL extraction solvent (Hexane:Butanol, 95:5 v/v ). Note: This non-polar mix minimizes extraction of more polar interferences.

  • Step 4: Vortex (5 min) and Centrifuge (3000 x g, 5 min).

  • Step 5: Evaporate supernatant under nitrogen at 40°C. Reconstitute in 100

    
    L Mobile Phase (50:50 Water:MeOH).
    

2. Chromatographic Conditions

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1 min: 40% B

    • 1-6 min: Linear ramp to 90% B

    • 6-7 min: Hold 90% B

  • Flow Rate: 0.4 mL/min.

  • Temperature: 50°C.

3. Mass Spectrometry Parameters (MRM Mode)

  • Ionization: ESI Positive.

  • Transitions:

    • Endoxifen: 374.2

      
       58.1 (Quant), 374.2 
      
      
      223.1 (Qual).
    • 
      -OH-NDM-Tam:  374.2 
      
      
      58.1 (Quant). Note: Unique transitions are rare; retention time is the validator.
    • Internal Standard (Endoxifen-d5): 379.2

      
       63.1.
      
Protocol B: Data Interpretation & Acceptance Criteria

To validate the biomarker presence, the following criteria must be met:

  • Resolution (Rs): The peak for

    
    -OH-NDM-Tam must have a resolution of 
    
    
    from the Endoxifen peak.
  • Retention Time:

    
    -OH-NDM-Tam typically elutes after  Endoxifen on Phenyl-Hexyl phases due to the lack of the phenolic hydroxyl group (which increases polarity in Endoxifen).
    
  • Sensitivity: Lower Limit of Quantitation (LLOQ) must be established at 0.5 ng/mL or lower, as

    
    -OH levels are significantly lower than Endoxifen.
    

WorkflowSamplePatient Plasma(100 µL)LLELLE Extraction(Hexane:Butanol 95:5)Removes PhospholipidsSample->LLEReconReconstitution(50:50 MeOH:H2O)LLE->ReconLCUHPLC Separation(Phenyl-Hexyl Column)CRITICAL: Isomer ResolutionRecon->LCMSMS/MS Detection(m/z 374.2 -> 58.1)LC->MSDataData AnalysisCheck Resolution (Rs > 1.5)Endoxifen vs α-OH-NDMMS->Data

Figure 2: Analytical workflow for the specific isolation of

Part 4: Clinical & Research Implications

Why validate

1. Explaining "Tamoxifen Resistance" or Toxicity In patients with high CYP3A4 activity (or CYP2D6 Poor Metabolizers), the metabolic flux may shift toward the N-desmethyl pathway. An accumulation of

bioactivationbioactivity

2. Drug-Drug Interaction (DDI) Studies Validating this biomarker allows researchers to assess if co-administered drugs (e.g., Rifampin, a CYP3A4 inducer) are dangerously increasing the formation of genotoxic metabolites at the expense of therapeutic ones.

3. Quality Control of Endoxifen Assays Without validating the separation of

Endoxifen over-quantification

References

  • Boocock, D. J., et al. (2002). "Alpha-Hydroxytamoxifen, a genotoxic metabolite of tamoxifen in the rat: identification and quantification in vivo and in vitro." Carcinogenesis.

  • Teunissen, S. F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry."[2] Journal of Chromatography B.

  • Gjerde, J., et al. (2012). "Importance of highly selective LC-MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: Focus on endoxifen and 4-hydroxytamoxifen." Breast Cancer Research and Treatment.

  • Osborne, M. R., et al. (1996). "Identification of the major tamoxifen-deoxyguanosine adduct formed in the liver DNA of rats treated with tamoxifen."[3] Cancer Research.[1][3][4]

  • Notley, L. M., et al. (2005). "Characterization of the human cytochrome P450 forms involved in metabolism of tamoxifen to its alpha-hydroxy and alpha,4-dihydroxy derivatives."[5] Chemical Research in Toxicology.

Safety Operating Guide

alpha-Hydroxy-N-desmethyltamoxifen proper disposal procedures

Proper Disposal Procedures for -Hydroxy-N-desmethyltamoxifen

Executive Summary & Biological Context

-Hydroxy-N-desmethyltamoxifen

The Core Hazard: Unlike standard chemical waste, this compound presents a dual threat:[1]

  • Cytotoxicity: It is a potent antineoplastic agent capable of interfering with DNA synthesis.

  • Reproductive Toxicity: As a SERM, it can disrupt endocrine function at nanomolar concentrations, posing severe risks to fertility and fetal development (Teratogenic).

Operational Directive: Treat all waste containing

Hazardous Drug (HD) WasteinsufficientHigh-temperature incineration is the only acceptable disposal method.
Waste Stream Classification

Effective disposal begins with accurate segregation. You must distinguish between "Trace" and "Bulk" waste to comply with RCRA (Resource Conservation and Recovery Act) and NIOSH standards.

ParameterTrace Chemotherapy Waste Bulk Hazardous Waste
Definition Items with <3% of the drug by weight (RCRA "Empty").Stock solutions, spill cleanup materials, or items with >3% residue.
Examples Empty vials, gloves, gowns, pipette tips, bench paper.Expired stock, half-full vials, saturated spill pads, IV bags with liquid.
Container Color Yellow (Standard Medical Waste).Black (RCRA Hazardous Waste).[2]
Disposal Path Medical Waste Incineration.[1]High-Temperature Hazardous Incineration.
Labeling "Trace Chemotherapy - Incinerate Only""Hazardous Waste - Toxic/Cytotoxic"
Disposal Decision Logic (Visual Workflow)

The following decision tree illustrates the critical segregation steps required at the bench level.

DisposalWorkflowStartWaste Generation:alpha-Hydroxy-N-desmethyltamoxifenAssessAssess Residual VolumeStart->AssessTraceTrace Waste(<3% by weight)Assess->TraceEmpty Vials/PPEBulkBulk/Stock Waste(>3% or Liquid)Assess->BulkStock Solutions/SpillsYellowBinContainer: YELLOW Bin(Trace Chemotherapy)Trace->YellowBinBlackBinContainer: BLACK RCRA Bin(Hazardous Waste)Bulk->BlackBinMedIncinerationMedical Waste IncinerationYellowBin->MedIncinerationHazIncinerationHigh-Temp Hazardous Incineration(>1000°C)BlackBin->HazIncineration

Figure 1: Segregation workflow ensuring RCRA compliance for cytotoxic metabolites.

Detailed Disposal Protocol
Phase 1: Preparation & PPE

Before handling waste, verify the "Chain of Custody" for your safety equipment.

  • Gloves: Double-gloving with ASTM D6978-rated nitrile gloves is mandatory. The outer glove is sacrificial; the inner glove protects the skin.

  • Respiratory: If handling powder or preparing stock solutions outside a biosafety cabinet, use an N95 or P100 respirator.

  • Gown: Disposable, lint-free, back-closing gown (polyethylene-coated).

Phase 2: Solids & Sharps (Trace)
  • Segregation: Do not discard pipette tips or empty vials in the general trash or red biohazard bags (unless specifically labeled for chemo). Red bags are often autoclaved, which volatilizes SERMs rather than destroying them.

  • Containment: Place all "Trace" items immediately into a Yellow Chemotherapy Waste Container .

  • Sealing: Ensure the lid is sealed when not in active use to prevent aerosolization of dust.

Phase 3: Liquids & Stock Solutions (Bulk)

CRITICAL: Never pour

  • Collection: Collect unused stock solutions in a dedicated liquid waste container compatible with organic solvents (usually HDPE or Glass).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "alpha-Hydroxy-N-desmethyltamoxifen [Concentration], Solvent [e.g., DMSO/Methanol]."

    • Hazard Checkbox: Toxic, Carcinogen.[3][4]

  • Secondary Containment: Place the liquid waste bottle inside a secondary tray to capture leaks.

  • Disposal: Move this container to the Black RCRA Hazardous Waste accumulation area.

Phase 4: Spill Management

If a spill occurs (>1 mL or >5 mg):

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don full PPE including double gloves, gown, and respiratory protection.

  • Contain: Cover liquid spills with absorbent pads; cover powder spills with wet gauze (to prevent dust).

  • Clean: Use a detergent solution (e.g., dilute surfactant) followed by water. Do not use bleach immediately as it may react with the solvent matrix.

  • Dispose: All cleanup materials (pads, gloves used during cleanup) are Bulk Waste (Black Bin).

Regulatory & Compliance Framework

This protocol is grounded in the following regulatory standards. Adherence ensures your laboratory avoids EPA fines and protects personnel.

  • NIOSH (National Institute for Occupational Safety and Health): Tamoxifen is listed as a Group 1 Hazardous Drug (Antineoplastic). Metabolites retaining the SERM structure fall under this same handling mandate due to their mechanism of action [1].

  • RCRA (Resource Conservation and Recovery Act): While Tamoxifen is not explicitly "P" or "U" listed by name in 40 CFR 261.33, it is regulated as characteristic hazardous waste (due to toxicity) or under state-specific "Medical Waste" statutes. Best practice dictates managing it as RCRA Hazardous to prevent environmental leaching [2].

  • GHS (Globally Harmonized System):

    • H350: May cause cancer.[4][5]

    • H360: May damage fertility or the unborn child.[3][6]

    • H410: Very toxic to aquatic life with long-lasting effects [3].

References
  • Centers for Disease Control and Prevention (CDC/NIOSH). (2016/2020). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. [Link]

  • PubChem. N-Desmethyltamoxifen (Compound Summary). National Library of Medicine. [Link]

Personal protective equipment for handling alpha-Hydroxy-N-desmethyltamoxifen

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & Handling Protocol for alpha-Hydroxy-N-desmethyltamoxifen (Endoxifen)

Executive Safety Summary

Compound: alpha-Hydroxy-N-desmethyltamoxifen (Endoxifen) CAS: 112093-28-4 (generic/mixture) Signal Word: DANGER [1]

Handling Endoxifen requires a shift in mindset from "standard chemical hygiene" to "potent compound containment."[1] As the active metabolite of Tamoxifen, Endoxifen exhibits up to 100-fold higher affinity for Estrogen Receptors (ER) and significantly greater potency in Protein Kinase C (PKC) inhibition compared to its parent drug.

Critical Hazard Statements:

  • H350: May cause cancer.[1][2]

  • H360: May damage fertility or the unborn child.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H410: Very toxic to aquatic life with long lasting effects.[1][4]

Risk Assessment & Engineering Controls (Hierarchy of Defense)

Personal Protective Equipment (PPE) is your last line of defense.[1] The primary barrier must be engineering controls.[1]

Primary Containment (Mandatory)[1][7]
  • Powder Handling: All weighing and transfer of solid Endoxifen must occur inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.

    • Why: Type B2 cabinets are 100% exhausted to the outside, preventing recirculation of hazardous particulates or solvent vapors.

  • Solution Handling: Once dissolved (typically in DMSO or Ethanol), handling may occur in a standard chemical fume hood, provided the sash is at the certified working height.

Self-Validating Control System

Before every session, perform the "Airflow-Visual Check":

  • Verify: Magnehelic gauge or digital monitor reads within the safe operating range (typically 0.45 – 0.55 inches w.g.[1] for BSCs).

  • Test: Hold a Kimwipe at the sash opening; it must be pulled inward firmly (inward velocity check). If the tissue flutters outward or hangs limp, STOP. Do not open the container.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for Endoxifen is governed by its formulation (Solid vs. Liquid) and the solvents used (DMSO/Ethanol).

CRITICAL WARNING: Endoxifen is frequently dissolved in Dimethyl Sulfoxide (DMSO) .[1] DMSO is a potent skin penetrant that can carry dissolved toxic compounds directly into the bloodstream.[1] Standard nitrile gloves have low permeation resistance to DMSO.[1]

PPE Specification Table
Body PartPPE RequirementTechnical Specification & Rationale
Hands (Base) Double Gloving Inner: 4 mil Nitrile (inspection layer).[1] Outer: 5-8 mil Nitrile (extended cuff).[1] Rationale: Creates a visual breach indicator.[1][4]
Hands (Solvent) Splash Protection If using DMSO : Use Butyl Rubber or Silver Shield™ laminate gloves if immersion is possible.[1] For incidental splash, double nitrile is acceptable ONLY IF changed immediately upon contamination.
Respiratory N95 or P100 Solid State: N95 minimum if working in a hood.[1] P100/PAPR required if engineering controls fail or for spill cleanup.[1] Liquid State: Half-face respirator with organic vapor cartridges (OV/P100) if outside a hood (not recommended).[1]
Eyes Chemical Goggles Safety glasses are insufficient for powders.[1] Unvented chemical goggles prevent airborne dust entry into the lacrimal duct.[1]
Body Tyvek® Lab Coat Disposable, non-woven polyethylene (Tyvek).[1] Rationale: Cotton coats absorb liquids and trap dust.[1] Disposable gowns prevent cross-contamination of shared lab spaces.[1]

Operational Workflow: Handling & Solubilization

The following workflow visualizes the critical decision points during the handling process to ensure containment.

Endoxifen_Handling Start Start: Endoxifen Handling Check_Controls Verify Engineering Controls (Airflow > 100 fpm) Start->Check_Controls Check_Controls->Start Fail (STOP) PPE_Donning Don PPE: Double Nitrile, Goggles, Tyvek Check_Controls->PPE_Donning Pass Form_Decision Formulation Type? PPE_Donning->Form_Decision Solid_Handling Solid Handling: Use Anti-Static Gun Weigh in Class II BSC Form_Decision->Solid_Handling Powder Liquid_Handling Liquid Handling: Solvent: DMSO/EtOH Beware Skin Permeation Form_Decision->Liquid_Handling Solution Solid_Handling->Liquid_Handling Dissolution Solvent_Check Using DMSO? Liquid_Handling->Solvent_Check Glove_Change ALERT: Change Outer Gloves Immediately on Splash Solvent_Check->Glove_Change Yes Waste_Seg Waste Segregation: Seal in Cytotoxic Bag Solvent_Check->Waste_Seg No Glove_Change->Waste_Seg Decon Decontamination: 10% Bleach -> 70% EtOH Waste_Seg->Decon End Process Complete Decon->End

Figure 1: Operational decision tree for handling Endoxifen, emphasizing the critical control point for DMSO solvent usage.

Step-by-Step Solubilization Protocol
  • Static Control: Endoxifen powder is often electrostatic.[1] Use an anti-static gun or ionizer bar inside the balance draft shield to prevent powder scattering.[1]

  • Weighing: Tare the vial before adding the compound. Do not return excess powder to the stock container.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosol generation.

  • Seal & Wipe: Cap the vial tightly. Wipe the exterior with a Kimwipe dampened with 70% Ethanol before removing it from the hood. Discard the wipe as hazardous waste.[1]

Waste Disposal & Decontamination[1][8]

Proper disposal is legally required and environmentally critical due to the compound's aquatic toxicity.

Waste_Disposal Waste_Source Contaminated Material Type_Decision Waste Type? Waste_Source->Type_Decision Trace_Solid Trace Solids (Gloves, Wipes, Tips) Type_Decision->Trace_Solid <3% Residue Bulk_Chem Bulk Chemical (Stock Solutions, Expired Powder) Type_Decision->Bulk_Chem >3% or Stock Sharps Sharps (Needles, Broken Glass) Type_Decision->Sharps Sharps Yellow_Bin Yellow Chem/Chemo Bin (Incineration Only) Trace_Solid->Yellow_Bin Black_Bin Black RCRA Haz Waste Bin (P-Listed/U-Listed Protocol) Bulk_Chem->Black_Bin Sharps_Bin Rigid Cytotoxic Sharps Container Sharps->Sharps_Bin Destruction High-Temp Incineration Yellow_Bin->Destruction Black_Bin->Destruction Sharps_Bin->Destruction

Figure 2: Waste stream segregation for Endoxifen.[1] Note: Incineration is the only acceptable destruction method; never autoclave or sewer.

Decontamination Procedure (Spills)[1]
  • Evacuate & Post: If a spill occurs outside the hood, evacuate the immediate area for 15 minutes to allow aerosols to settle. Post "DO NOT ENTER" signs.[1][5]

  • PPE Upgrade: Don double gloves, Tyvek suit, shoe covers, and an N95/P100 respirator.

  • Absorb: Cover liquid spills with absorbent pads.[1] For powder spills, cover with wet paper towels (do not sweep dry powder) to prevent dust generation.

  • Clean:

    • Pass 1: 10% Sodium Hypochlorite (Bleach) solution.[1] Allow 10-minute contact time to oxidize the organic structure.[1]

    • Pass 2: Water rinse (to remove bleach residue).[1]

    • Pass 3: 70% Ethanol (final polish).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

  • PubChem. Alpha-Hydroxy-N-desmethyltamoxifen Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.